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Foundational

A Technical Guide to the Physicochemical Properties and Characterization of N-(3-methoxypropyl)-2-methylbutan-2-amine

An In-depth Technical Guide Abstract Molecular Identity and Structural Analysis The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. The properties of N-(3-m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract
Molecular Identity and Structural Analysis

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. The properties of N-(3-methoxypropyl)-2-methylbutan-2-amine are directly dictated by its unique combination of functional groups and steric arrangement.

1.1. Chemical Structure

The molecule consists of a secondary amine nitrogen atom bonded to two distinct alkyl groups: a sterically hindered tertiary-amyl (2-methylbutan-2-yl) group and a flexible 3-methoxypropyl group.

Molecular Formula: C₉H₂₁NO

Molecular Weight: 159.27 g/mol

Structure:

1.2. Key Structural Features and Their Implications
  • Secondary Amine: The presence of an N-H bond allows the molecule to act as a hydrogen bond donor, which will influence its boiling point and solubility. The nitrogen atom's lone pair of electrons confers basic properties.[1]

  • Steric Hindrance: The tertiary-amyl group attached to the nitrogen is bulky. This steric hindrance is expected to modulate the amine's reactivity and basicity. It may also impede intermolecular hydrogen bonding, potentially lowering the boiling point compared to less hindered secondary amines of similar molecular weight.

  • Ether Linkage: The methoxy group (-O-CH₃) in the propyl chain introduces polarity and an additional site for hydrogen bond acceptance (with protic solvents). This feature is likely to enhance solubility in polar solvents.

Predicted Physical and Thermal Properties

Direct experimental values for this compound are not cataloged. However, we can predict its properties based on its structural analogues and general chemical principles.[2][3][4]

2.1. Physical State, Color, and Odor
  • Physical State: At standard temperature and pressure (STP), it is expected to be a liquid. Aliphatic amines of this molecular weight are typically liquids.[4]

  • Color: Pure aliphatic amines are generally colorless.[4] The compound is expected to be a colorless liquid, though it may develop a yellowish tint upon exposure to air and light over time due to oxidation.

  • Odor: Lower molecular weight amines are known for their characteristic fishy or ammonia-like odors.[4] A distinct, unpleasant amine-like odor is anticipated.

2.2. Thermal Properties
  • Boiling Point: The boiling point will be significantly higher than non-polar alkanes of similar mass due to hydrogen bonding. However, the steric hindrance around the nitrogen may lead to a slightly lower boiling point than a linear secondary amine of the same molecular weight. A predicted range would be 170-190 °C .

  • Melting Point: The melting point is expected to be well below 0 °C. The molecule's asymmetry and branching will likely inhibit efficient crystal lattice formation.

  • Solubility: Lower aliphatic amines exhibit solubility in water due to their ability to form hydrogen bonds.[4] The presence of the ether oxygen will further contribute to water solubility. However, as the hydrocarbon portion of the molecule is substantial (9 carbon atoms), its solubility in water may be limited but should be enhanced in acidic solutions. It is expected to be fully miscible with common organic solvents like ethanol, ether, and acetone.

2.3. Data Summary Table
PropertyPredicted Value / ObservationRationale
Molecular Formula C₉H₂₁NO-
Molecular Weight 159.27 g/mol -
Physical State LiquidConsistent with aliphatic amines of similar MW.[4]
Appearance Colorless LiquidTypical for pure aliphatic amines.[4]
Odor Fishy, Amine-likeCharacteristic of this chemical class.[4]
Boiling Point ~170-190 °CHydrogen bonding increases BP; steric hindrance may slightly reduce it.
Water Solubility Moderately SolubleBalance between polar N-H/ether groups and non-polar alkyl chain.[4]
Organic Solvent Solubility HighExpected miscibility in solvents like ethanol, acetone, diethyl ether.[4]
pKa (Conjugate Acid) ~10-11Typical for secondary aliphatic amines.
Solubility and Basicity: Experimental Determination

The basicity of the amine is one of its most critical chemical properties, governing its behavior in chemical reactions and biological systems.

3.1. Experimental Protocol: Determination of Solubility Profile

This protocol provides a systematic method to validate the predicted solubility.

Objective: To determine the solubility of the title compound in aqueous and organic media.

Materials:

  • N-(3-methoxypropyl)-2-methylbutan-2-amine

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Test tubes and rack

  • Vortex mixer

Procedure:

  • Label four test tubes: "Water," "HCl," "NaOH," and "Ether."

  • Add 2 mL of the respective solvent to each test tube.

  • To each tube, add ~20 µL (approx. 1 drop) of N-(3-methoxypropyl)-2-methylbutan-2-amine.

  • Vortex each tube vigorously for 30 seconds.

  • Allow the tubes to stand for 2-3 minutes and observe.[1]

  • Record observations: "miscible," "partially soluble," or "insoluble."

Expected Causality:

  • Water: Partial solubility is expected due to the balance of polar and non-polar character.

  • 1 M HCl: The amine will act as a base, reacting with HCl to form the corresponding ammonium chloride salt.[1] This salt is ionic and should be highly soluble in water, leading to complete miscibility.

  • 1 M NaOH: The compound is not expected to react and will likely show solubility similar to that in pure water.

  • Diethyl Ether: As a non-polar organic solvent, it should readily dissolve the amine.

3.2. Experimental Protocol: Potentiometric Titration for pKa Determination

This is the gold-standard method for accurately determining the pKa of a basic compound.

Objective: To determine the pKa of the conjugate acid of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Materials:

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette (25 mL or 50 mL)

  • 0.100 M standardized HCl solution

  • Accurately weighed sample of the amine (~0.5 mmol)

  • CO₂-free deionized water

Procedure:

  • Accurately weigh the amine sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Place the beaker on the stir plate and add the stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized 0.100 M HCl solution and record the initial volume.

  • Begin stirring and record the initial pH of the amine solution.

  • Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the burette volume and the pH.

  • Continue additions until the pH drops significantly and then stabilizes in the acidic range (pH ~2-3).

  • Plot the data with pH on the y-axis and volume of HCl added on the x-axis to generate a titration curve.

  • Determine the equivalence point (the point of maximum slope).

  • The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.

  • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

3.3. Visualization: pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Dissolve Weighed Amine in DI Water P2 Calibrate pH Meter P3 Prepare Burette with Standardized HCl T1 Add HCl in Increments P3->T1 T2 Record pH and Volume After Each Addition T1->T2 A1 Plot pH vs. Volume T2->A1 A2 Identify Equivalence Point (V_eq) A1->A2 A3 Calculate Half-Equivalence Point (V_eq / 2) A2->A3 A4 Determine pH at V_eq / 2 A3->A4 Result Result: pKa = pH at V_eq / 2 A4->Result

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopy provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation.

4.1. Visualization: General Spectroscopic Workflow

G cluster_methods Analytical Methods cluster_info Information Obtained Input Purified Amine Sample IR FT-IR Spectroscopy Input->IR NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry Input->MS IR_Info Functional Groups (N-H, C-O) IR->IR_Info NMR_Info Atom Connectivity (Carbon-Hydrogen Framework) NMR->NMR_Info MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info Output Structural Elucidation IR_Info->Output NMR_Info->Output MS_Info->Output

Caption: Integrated workflow for spectroscopic structural analysis.

4.2. Infrared (IR) Spectroscopy

Expected Absorptions:

  • N-H Stretch: A weak to medium, somewhat broad peak is expected in the 3300-3350 cm⁻¹ region, characteristic of a secondary amine.[5]

  • C-H Stretch: Strong, sharp peaks between 2850-2970 cm⁻¹ from the numerous sp³ C-H bonds.

  • N-H Bend: A peak may be visible around 1550-1650 cm⁻¹ , though it can be weak for secondary amines.

  • C-O Stretch: A strong, characteristic peak for the ether linkage is expected around 1120-1080 cm⁻¹ .

Experimental Protocol (Neat Liquid):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity.[6]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~0.9 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

  • ~1.1 ppm (singlet, 6H): Protons of the two methyl groups on the quaternary carbon.

  • ~1.4 ppm (quartet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

  • ~1.8 ppm (multiplet, 2H): Methylene protons at C2 of the propyl chain (-NH-CH₂-CH₂-CH₂-O-).

  • ~2.6 ppm (triplet, 2H): Methylene protons at C1 of the propyl chain (-NH-CH₂-).

  • ~3.3 ppm (singlet, 3H): Methoxy group protons (-O-CH₃).

  • ~3.4 ppm (triplet, 2H): Methylene protons at C3 of the propyl chain (-CH₂-O-).

  • (Variable) ppm (broad singlet, 1H): N-H proton. Its chemical shift is concentration-dependent and it may exchange with trace D₂O.[6]

Predicted ¹³C NMR Spectrum (in CDCl₃): The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected.

  • ~8-10 ppm: Methyl carbon of the ethyl group.

  • ~25-30 ppm: The two equivalent methyl carbons attached to the quaternary carbon.

  • ~30-35 ppm: Methylene carbon of the ethyl group.

  • ~30-35 ppm: C2 methylene of the propyl chain.

  • ~45-50 ppm: C1 methylene of the propyl chain (adjacent to N).

  • ~55-60 ppm: The central quaternary carbon.

  • ~58-60 ppm: Methoxy carbon.

  • ~70-75 ppm: C3 methylene of the propyl chain (adjacent to O).

Experimental Protocol:

  • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H spectrum.

  • Acquire the ¹³C spectrum.

  • (Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

4.4. Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak is expected at m/z = 159 .[6]

  • Major Fragments: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is the most common fragmentation pathway for amines.

    • Cleavage of the ethyl group from the t-amyl moiety would result in a fragment at m/z = 130 .

    • Cleavage of the entire 3-methoxypropyl chain would result in a fragment at m/z = 72 .

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound does not exist, the hazards can be inferred from similar aliphatic amines and ethers.[7][8][9][10][11]

5.1. General Hazards

  • Skin and Eye Irritation/Corrosion: Amines are basic and can cause skin irritation or severe eye damage.[8][9]

  • Inhalation: Vapors may be irritating to the respiratory tract.[7]

  • Flammability: The compound is likely a flammable liquid.[8]

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]

5.3. Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and strong oxidizing agents. Keep the container tightly closed.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7]

Conclusion

N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine with significant steric hindrance and an embedded ether functionality. This guide outlines its predicted physicochemical properties, including its liquid state, moderate water solubility, and basicity (pKa ~10-11). Furthermore, it provides robust, detailed protocols for the empirical validation of these properties through solubility tests, potentiometric titration, and comprehensive spectroscopic analysis (IR, NMR, MS). The predicted spectroscopic data serves as a benchmark for researchers in confirming the structure of this novel compound. Adherence to the outlined safety protocols is essential when handling this or structurally related amines.

References
  • McLaughlin, J.C. Experiment 27 - Amines and Amides. 1

  • SAFETY DATA SHEET. 7

  • Material safety data sheet sds/msds - CDH Fine Chemical.

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC.

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines | ACS Omega - ACS Publications.

  • Properties of Amines and Amides Analysis | PDF - Scribd.

  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 1 - SAFETY DATA SHEET.

  • 3 - SAFETY DATA SHEET.

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online.

Sources

Exploratory

An In-depth Technical Guide to N-(3-methoxypropyl)-2-methylbutan-2-amine

This technical guide provides a comprehensive overview of N-(3-methoxypropyl)-2-methylbutan-2-amine, a secondary amine with potential applications in various industrial and research settings. This document is intended fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(3-methoxypropyl)-2-methylbutan-2-amine, a secondary amine with potential applications in various industrial and research settings. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a plausible synthetic route, and safety considerations.

Core Molecular Attributes

N-(3-methoxypropyl)-2-methylbutan-2-amine is a substituted secondary amine. Its structure features a bulky tert-amyl group and a flexible methoxypropyl chain attached to the nitrogen atom. These structural characteristics are anticipated to influence its chemical reactivity, solubility, and potential applications.

Molecular Formula and Weight

The chemical formula and molecular weight of N-(3-methoxypropyl)-2-methylbutan-2-amine have been determined based on its constituent atoms.

IdentifierValue
Molecular Formula C₉H₂₁NO
Molecular Weight 159.27 g/mol [1]
IUPAC Name N-(3-methoxypropyl)-2-methylbutan-2-amine

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueReference Compound(s)
Boiling Point Approx. 200-230 °CBased on 3-(hexyloxy)propylamine (229.7°C)[2]
Density Approx. 0.85 g/cm³Based on 3-(hexyloxy)propylamine (0.851 g/cm³)[2]
Flash Point Approx. 70-80 °CBased on 3-(hexyloxy)propylamine (79.4°C)[2]
Solubility Miscible with water and common organic solventsBased on properties of 3-methoxypropylamine

Synthesis Protocol: A Plausible Approach

A feasible synthetic route for N-(3-methoxypropyl)-2-methylbutan-2-amine is via reductive amination. This common and effective method for forming C-N bonds involves the reaction of a primary amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2-methylbutan-2-amine and 3-methoxypropanal.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methylbutan-2-amine 2-Methylbutan-2-amine Imine_Formation Imine Formation 2-Methylbutan-2-amine->Imine_Formation 3-Methoxypropanal 3-Methoxypropanal 3-Methoxypropanal->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Imine Target_Molecule N-(3-methoxypropyl)- 2-methylbutan-2-amine Reduction->Target_Molecule

Caption: Proposed reductive amination synthesis workflow.

Step-by-Step Experimental Protocol
  • Imine Formation:

    • In a round-bottom flask, dissolve 2-methylbutan-2-amine (1.0 equivalent) in a suitable solvent such as methanol.

    • Add 3-methoxypropanal (1.0 equivalent) dropwise to the solution while stirring at room temperature.

    • The reaction can be monitored by techniques like TLC or GC to observe the formation of the imine intermediate.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the imine is fully consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure N-(3-methoxypropyl)-2-methylbutan-2-amine.

Potential Applications

Given its chemical structure, N-(3-methoxypropyl)-2-methylbutan-2-amine may find utility in several areas, drawing parallels from the applications of structurally related amines.

  • Corrosion Inhibition: Similar to 3-methoxypropylamine, it could be effective as a corrosion inhibitor in steam condensate systems and other aqueous environments.[3]

  • Coatings and Textiles: The amine functionality allows it to act as a curing agent for epoxy resins or as a component in the synthesis of polymers for coatings and textile finishes.[3]

  • Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for N-(3-methoxypropyl)-2-methylbutan-2-amine is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a corrosive and potentially flammable secondary amine, based on data from similar compounds like 3-methoxypropylamine.[4][5]

Hazard Identification (Inferred)
  • Flammability: Likely a flammable liquid and vapor.[5]

  • Corrosivity: Expected to cause severe skin burns and eye damage.[5]

  • Toxicity: May be harmful if swallowed or in contact with skin. May cause respiratory irritation.

Recommended Handling Procedures
  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or alcohol-resistant foam).

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine with a unique combination of a bulky hydrophobic group and a flexible ether linkage. While specific experimental data is scarce, this guide provides a solid foundation for its molecular and chemical properties based on established chemical principles and data from analogous compounds. The proposed synthesis via reductive amination offers a practical route for its preparation. Its potential applications as a corrosion inhibitor, in material science, and as a chemical intermediate warrant further investigation. As with any chemical, safe handling practices are paramount, and the recommendations provided should be strictly followed.

References

  • PubChem. N,N-dipropylpropanamine oxide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Hexyloxy)propylamine. National Center for Biotechnology Information. [Link]

  • ChemBK. 3-(hexyloxy)propylamine | 16728-61-3. [Link]

  • PubChem. (3-Methoxypropyl)(methyl)amine. National Center for Biotechnology Information. [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • PubChemLite. 3-(hexyloxy)propylamine (C9H21NO). [Link]

  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]

  • Chemtrade. 3-Methoxypropylamine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of N-(3-methoxypropyl)-2-methylbutan-2-amine

Abstract This technical guide provides a comprehensive framework for the definitive structural elucidation of N-(3-methoxypropyl)-2-methylbutan-2-amine, a tertiary amine featuring both an ether and a sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of N-(3-methoxypropyl)-2-methylbutan-2-amine, a tertiary amine featuring both an ether and a sterically hindered alkyl group. The structural verification of such molecules is a critical prerequisite for their application in research and development, particularly in the fields of medicinal chemistry and materials science, where structure dictates function. This document moves beyond a simple recitation of procedures, offering a rationale-driven narrative grounded in the principles of modern analytical chemistry. We will explore a synergistic approach that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and their integrated analysis leads to an unambiguous confirmation of the molecule's identity, connectivity, and composition. Detailed, field-proven protocols are provided for each method, ensuring that researchers can replicate this validation system with confidence.

Introduction to the Molecule and Analytical Strategy

Overview of N-(3-methoxypropyl)-2-methylbutan-2-amine

N-(3-methoxypropyl)-2-methylbutan-2-amine is an aliphatic compound characterized by two key functional groups: a tertiary amine and an ether (methoxy) group. The nitrogen atom is substituted with a 3-methoxypropyl group and a tert-pentyl (2-methylbutan-2-yl) group. The presence of a quaternary carbon within the tert-pentyl moiety introduces significant steric hindrance around the nitrogen atom, which can influence its chemical reactivity and physical properties. Understanding this precise atomic arrangement is fundamental to predicting its behavior in chemical systems.

The Imperative of Structural Elucidation
A Synergistic Analytical Workflow

No single analytical technique can provide a complete structural picture. We will employ a synergistic workflow that integrates three core spectroscopic and spectrometric methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework and establish atomic connectivity.

  • Mass Spectrometry (MS) to determine the precise molecular weight, confirm the elemental formula, and analyze fragmentation patterns that reveal structural motifs.

  • Infrared (IR) Spectroscopy to identify the specific functional groups present in the molecule and, crucially, to confirm the absence of others.

The convergence of data from these three pillars provides the authoritative grounding for our structural assignment.

Predicted Physicochemical Properties and Molecular Structure

A foundational step in any analysis is to establish the theoretical properties of the target compound. This provides a benchmark against which experimental data can be compared.

PropertyPredicted ValueSource
Molecular Formula C₉H₂₁NO(Calculated)
Molecular Weight 159.27 g/mol (Calculated)
Monoisotopic Mass 159.162314216 Da(Calculated)
Hydrogen Bond Acceptors 2 (N and O atoms)[1]
Hydrogen Bond Donors 0 (Tertiary Amine)[1]
XLogP3-AA (Lipophilicity) ~2.5 - 3.0[2]
Topological Polar Surface Area 12.47 Ų[1]
Visualization of Molecular Structure

To provide a clear visual reference, the chemical structure of N-(3-methoxypropyl)-2-methylbutan-2-amine is presented below.

Caption: Molecular structure of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Core Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] It provides detailed information about the chemical environment of each proton and carbon atom.

The proton NMR spectrum will provide data on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Assignment Predicted Shift (ppm) Multiplicity Integration Rationale
a -C(CH₃)₂- ~1.05 Singlet (s) 6H Two equivalent methyl groups on a quaternary carbon; no adjacent protons to couple with.
b -CH₂CH₃ ~0.85 Triplet (t) 3H Methyl protons coupled to the adjacent 2 protons of the ethyl group (n+1 rule).
c -CH₂CH₃ ~1.40 Quartet (q) 2H Methylene protons coupled to the adjacent 3 protons of the methyl group.
d N-CH₂- ~2.50 Triplet (t) 2H Methylene group adjacent to nitrogen, deshielded. Coupled to the two protons at position 'e'.
e -CH₂-CH₂-CH₂- ~1.75 Quintet (p) 2H Methylene group coupled to protons at 'd' (2) and 'f' (2), resulting in a quintet.
f -CH₂-O- ~3.45 Triplet (t) 2H Methylene group adjacent to the electronegative oxygen atom, highly deshielded. Coupled to protons at 'e'.

| g | O-CH₃ | ~3.30 | Singlet (s) | 3H | Methoxy group protons; no adjacent protons to couple with. Deshielded by oxygen. |

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom, providing a direct carbon count and information about their chemical environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label Assignment Predicted Shift (ppm) Rationale
1 -C(CH₃)₂- ~25 Shielded sp³ methyl carbons on the quaternary center.
2 -CH₂CH₃ ~8 Highly shielded terminal methyl carbon of the ethyl group.
3 -CH₂CH₃ ~32 Methylene carbon of the ethyl group.
4 -C(CH₃)₂- ~58 Quaternary carbon, deshielded by the attached nitrogen atom.
5 N-CH₂- ~45 Methylene carbon attached to nitrogen.
6 -CH₂-CH₂-CH₂- ~28 Central methylene carbon of the propyl chain.
7 -CH₂-O- ~70 Methylene carbon attached to oxygen, highly deshielded.

| 8 | O-CH₃ | ~59 | Methoxy carbon, deshielded by oxygen. |

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).[3] Chloroform is an excellent solvent for nonpolar to moderately polar compounds and its residual proton peak is well-characterized.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to definitively confirm proton-proton couplings and proton-carbon attachments, respectively. This provides an internal validation of the assignments made in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound.[5] The fragmentation pattern, particularly under Electron Ionization (EI), provides a molecular fingerprint that reveals key structural components.

The first and most critical MS experiment is HRMS (e.g., ESI-QTOF). This will determine the molecule's exact mass, allowing for the unambiguous confirmation of its elemental formula.

  • Predicted [M+H]⁺: 160.1701 (for C₉H₂₂NO⁺)

  • Rationale: The presence of the amine group makes the molecule easily protonated, yielding a strong signal for the [M+H]⁺ ion in positive ion mode. A measured mass within 5 ppm of the calculated value provides high confidence in the C₉H₂₁NO formula.

In EI-MS, the molecule is fragmented in a predictable manner. For N-(3-methoxypropyl)-2-methylbutan-2-amine, the dominant fragmentation pathway is α-cleavage adjacent to the nitrogen atom, which stabilizes the resulting carbocation.

Predicted Key Fragments (m/z)

m/z Value Proposed Fragment Rationale for Formation
144 [M - CH₃]⁺ Loss of a methyl radical from the tert-pentyl group.
130 [M - C₂H₅]⁺ Loss of an ethyl radical via cleavage of the C-C bond in the tert-pentyl group (α-cleavage). This is expected to be a major, diagnostic peak .
86 [C₅H₁₂N]⁺ Cleavage of the propyl chain at the β-position relative to the nitrogen. This fragment corresponds to the protonated tert-pentyl amine portion.[6]
73 [C₄H₉O]⁺ Cleavage of the C-C bond between C2 and C3 of the propyl chain, yielding the methoxyethyl fragment.

| 58 | [C₃H₈N]⁺ | Cleavage of the bond between the nitrogen and the tert-pentyl group, with the charge retained on the propylamino fragment. |

  • HRMS (ESI-QTOF): Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse the solution directly into the electrospray ionization (ESI) source and acquire data in positive ion mode over a mass range of m/z 50-500.

  • EI-MS (GC-MS): Dilute the sample in a volatile solvent (e.g., dichloromethane). Inject a small volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. Use a standard 70 eV electron energy for ionization.[3] The GC will confirm the purity of the sample prior to its entry into the mass spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[7] It works by detecting the absorption of infrared radiation by specific molecular vibrations.

The IR spectrum will be used to confirm the presence of C-N, C-O, and C-H bonds and, critically, the absence of N-H (primary/secondary amine) and O-H (alcohol/acid) stretching bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
2950-2850 C-H Stretch sp³ C-H (Alkyl) Confirms the aliphatic nature of the molecule. A strong, sharp series of peaks is expected.
1125-1085 C-O Stretch Aliphatic Ether Key diagnostic peak. A strong, prominent band in this region is characteristic of the C-O-C ether linkage.[8]
1250-1020 C-N Stretch Aliphatic Amine Confirms the presence of the amine functional group. Often less intense than the C-O stretch.
Absence at 3500-3300 N-H Stretch Primary/Secondary Amine The absence of any broad or sharp peaks in this region is crucial evidence for the tertiary nature of the amine.

| Absence at 3600-3200 | O-H Stretch | Alcohol/Carboxylic Acid | The absence of a strong, broad peak in this region confirms the ether functionality is not a hydroxyl group. |

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[3] The instrument's software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Integrated Data Analysis and Structural Confirmation

The definitive confirmation of the structure of N-(3-methoxypropyl)-2-methylbutan-2-amine is achieved by synthesizing the information from all three analytical techniques. The flowchart below illustrates this self-validating, integrated approach.

cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_confirm Structural Validation Sample Purified Sample of N-(3-methoxypropyl)-2-methylbutan-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS, EI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data C-H Framework Connectivity Map (8 C signals, 7 H signals) NMR->NMR_Data MS_Data Molecular Formula (C₉H₂₁NO) Fragmentation Pattern (m/z 130, 86) MS->MS_Data IR_Data Functional Groups (C-O, C-N Confirmed) (No N-H, No O-H) IR->IR_Data Integration Cross-Validation of Data NMR_Data->Integration MS_Data->Integration IR_Data->Integration Conclusion Unambiguous Structure Confirmed Integration->Conclusion

Caption: Integrated workflow for the structural confirmation of the target molecule.

  • IR confirms the presence of C-O and C-N bonds and the tertiary nature of the amine (no N-H).

  • HRMS confirms the elemental formula is C₉H₂₁NO.

  • EI-MS shows fragmentation consistent with the proposed structure, notably the α-cleavage product at m/z 130.

  • NMR provides the final, definitive proof, mapping out the entire carbon-hydrogen skeleton, showing all connectivities, and matching the predicted chemical shifts and multiplicities.

When the data from all three techniques are in complete agreement, the structure of N-(3-methoxypropyl)-2-methylbutan-2-amine can be considered unequivocally confirmed.

Conclusion

The structural analysis of N-(3-methoxypropyl)-2-methylbutan-2-amine requires a rigorous, multi-technique approach that embodies the principles of scientific integrity. Through the strategic application of NMR Spectroscopy, Mass Spectrometry, and Infrared Spectroscopy, we can build a complete and validated picture of the molecule. The ¹H and ¹³C NMR spectra define the atomic connectivity, the high-resolution mass spectrum confirms the elemental composition, and the infrared spectrum verifies the key functional groups. This synergistic workflow, grounded in the fundamental principles of chemistry and supported by robust experimental protocols, provides the authoritative evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their work.

References

  • PubChem. (3-Methoxypropyl)(methyl)amine | C5H13NO | CID 12545984. National Center for Biotechnology Information. [Link]

  • Dimitrova, D., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molecules. [Link]

  • Cheméo. (2024). 3-methylbutanamine, N-(2-methylpropylidene) - Chemical & Physical Properties. [Link]

  • ChemBK. (2024). N-Methylbutan-2-amine. [Link]

  • ResearchGate. (2014). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]

  • PubChem. (2024). 4-Methoxy-2-methylbutan-2-amine | C6H15NO | CID 22344990. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine Properties. CompTox Chemicals Dashboard. [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • ResearchGate. (2025). (PDF) N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • NIST. (2021). 2-Butanamine, 2-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChemLite. (2026). 3-methoxy-3-methylbutan-2-amine hydrochloride (C6H15NO). [Link]

  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • PubMed. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of secondary and tertiary amines. [Link]

  • Scientific Research Publishing. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

  • NIST. (2021). 2-Butanamine, 3-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Exploratory

Solubility Profiling and Solvent Optimization for N-(3-Methoxypropyl)-2-methylbutan-2-amine: A Technical Guide for Preclinical Development

Executive Summary N-(3-methoxypropyl)-2-methylbutan-2-amine is a highly specialized aliphatic secondary amine utilized as a building block in active pharmaceutical ingredient (API) synthesis. Because of its unique struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-methoxypropyl)-2-methylbutan-2-amine is a highly specialized aliphatic secondary amine utilized as a building block in active pharmaceutical ingredient (API) synthesis. Because of its unique structural topology—combining a sterically demanding lipophilic core with a flexible, polar ether tail—its solvation behavior deviates significantly from standard alkylamines. This whitepaper provides researchers and drug development professionals with an in-depth, mechanistically grounded guide to predicting, measuring, and optimizing the solubility of this compound in organic solvents.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic consequence of molecular architecture. According to established principles of [1], the solubility of this compound is dictated by three interacting structural features:

  • The tert-Amyl Core (2-methylbutan-2-yl): This bulky, highly branched lipophilic moiety fundamentally disrupts efficient intermolecular packing. Consequently, the free base exists as a liquid at standard temperature and pressure. Because there is no solid crystal lattice to break down ( ΔGlattice​=0 ), the thermodynamic barrier to dissolution is inherently low, promoting exceptional miscibility in non-polar and moderately polar organic solvents.

  • The Secondary Amine (-NH-): Acting as both a hydrogen-bond donor and acceptor, this site enables specific polar interactions with protic and polar-aprotic solvents. With an estimated pKa of ~10.8, the amine remains completely un-ionized in neutral organic media, maximizing its organic solubility profile.

  • The 3-Methoxypropyl Chain: The terminal ether oxygen provides a secondary hydrogen-bond acceptor site, increasing the molecule's Polar Surface Area (PSA) and conformational flexibility. This dual-character (lipophilic core + polar flexible tail) renders the molecule amphiphilic within organic matrices, allowing it to bridge polar and non-polar microenvironments.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the solubility profile of the free base in various organic solvents at 25°C. To ensure translational relevance for pharmaceutical scale-up and regulatory compliance, solvent selection and categorization strictly adhere to [2].

SolventICH ClassPolarity IndexSolubility (mg/mL at 25°C)Primary Solvation Causality
Dichloromethane (DCM) 23.1Miscible (>1000)Favorable dipole-dipole interactions; low dielectric constant perfectly matches the lipophilic tert-amyl core.
Ethyl Acetate (EtOAc) 34.4Miscible (>1000)Ester carbonyl acts as a strong H-bond acceptor for the secondary amine proton.
Acetonitrile (MeCN) 25.8>800High polarizability accommodates the methoxy ether dipole, though slightly resists the bulky alkyl core.
2-Propanol (IPA) 33.9Miscible (>1000)Aliphatic chain aligns with the tert-amyl group; the hydroxyl group participates in reciprocal H-bonding.
n-Heptane 30.1>500Dispersion forces dominate; highly compatible with the alkyl backbone, though the polar ether limits ideal mixing.
Dimethyl Sulfoxide (DMSO) 37.2>800Strong H-bond acceptance stabilizes the amine, though hydrophobic bulk causes slight resistance at extreme concentrations.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Standard solubility assays often fail for aliphatic amines due to two factors: the formation of kinetic micro-emulsions and the lack of a UV chromophore. Critical Expertise Note: Because N-(3-methoxypropyl)-2-methylbutan-2-amine lacks a conjugated π -system, standard HPLC-UV methodologies will yield false negatives or highly variable data.

To ensure analytical trustworthiness and adherence to[3], the following protocol utilizes a Shake-Flask method coupled with HPLC-Charged Aerosol Detection (CAD), incorporating a strict self-validating equilibrium loop.

Step-by-Step Methodology:

  • Solvent Saturation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial. Incrementally add the liquid amine (in 100 μ L aliquots) until phase separation or a persistent cloudy emulsion is observed, indicating saturation.

  • Thermodynamic Equilibration: Seal the vials and place them in an orbital shaker incubator set precisely at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.

  • Self-Validation Check (Equilibrium Confirmation): Extract a 10 μ L aliquot at T=24 hours. Continue agitation and extract a second aliquot at T=48 hours.

    • Causality: If the HPLC-CAD peak area variance between the 24h and 48h samples is <2%, thermodynamic equilibrium is validated. If >2%, a kinetic metastable state is present, and agitation must continue for another 24 hours. This prevents the reporting of false, kinetically trapped solubility limits.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation is critical to force the separation of microscopic emulsion droplets that form between the lipophilic amine and polar solvents, ensuring only the truly dissolved solute is sampled.

  • Quantification via HPLC-CAD: Dilute the clear supernatant into a compatible mobile phase (e.g., 50:50 MeCN:Water with 0.1% Formic Acid to protonate the amine and prevent column tailing). Quantify the mass against a multi-point calibration curve generated from a certified reference standard.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the solubility screening workflow described above.

G A 1. Compound Aliquot N-(3-methoxypropyl)-2-methylbutan-2-amine B 2. Solvent Addition (ICH Q3C Class 2 & 3 Solvents) A->B C 3. Thermodynamic Equilibration (24h at 25°C, Shake-Flask) B->C D 4. Self-Validation Check (Δ < 2% between 24h and 48h) C->D D->C Re-equilibrate E 5. Phase Separation (Centrifugation at 10,000 x g) D->E Validated F 6. Supernatant Analysis (HPLC-CAD / LC-MS) E->F G 7. Data Processing (Solubility Quantification) F->G

Figure 1: Self-validating thermodynamic solubility screening workflow utilizing HPLC-CAD.

Downstream Applications in API Synthesis

The exceptional solubility of N-(3-methoxypropyl)-2-methylbutan-2-amine in Class 3 solvents like Ethyl Acetate and 2-Propanol provides a distinct advantage in green chemistry workflows. In reductive amination reactions, the high solubility in alcoholic solvents allows for homogeneous catalysis, maximizing mass transfer to the metal catalyst surface (e.g., Pd/C).

Furthermore, when executing salt-formation (e.g., generating the HCl salt to isolate the compound as a stable solid), the free base's complete miscibility in EtOAc allows for the controlled, dropwise addition of anhydrous HCl gas or ethereal HCl. This triggers the immediate precipitation of the highly crystalline ammonium salt while leaving lipophilic impurities fully dissolved in the organic supernatant, drastically improving the purity profile of the isolated intermediate.

References

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: Wiley URL: [Link]

  • Title: ICH Guideline Q3C (R9) on Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive (Originally published by Longman Scientific & Technical) URL: [Link]

Exploratory

Toxicological Profiling and Safe Handling of Methoxypropylamine (MOPA) Derivatives in Drug Development

Executive Summary 3-Methoxypropylamine (MOPA) and its functionalized derivatives are indispensable aliphatic amine building blocks in modern medicinal chemistry. They are heavily utilized in the synthesis of sulfonimide-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxypropylamine (MOPA) and its functionalized derivatives are indispensable aliphatic amine building blocks in modern medicinal chemistry. They are heavily utilized in the synthesis of sulfonimide-based dendrimers and targeted antiviral agents, such as quinazolinedione inhibitors for Respiratory Syncytial Virus (RSV) 1[1]. However, the same primary amine and ether functionalities that impart synthetic versatility also introduce severe toxicological hazards. This whitepaper synthesizes the physicochemical risks, cellular toxicity mechanisms, and validated handling protocols required for the safe integration of MOPA derivatives into drug development pipelines.

Quantitative Toxicological Profile

MOPA (CAS 5332-73-0) is a highly basic, volatile liquid characterized by its extreme corrosivity to biological tissues. Under the Globally Harmonized System (GHS), it is classified as a flammable liquid (H226), harmful if swallowed (H302), and capable of causing severe skin burns and eye damage (H314) 2[2].

To establish a baseline for derivative safety, the acute toxicity metrics of the parent MOPA compound are summarized below:

Toxicity ParameterValueBiological ModelHazard Implication
Oral LD50 688 - 690 mg/kgRatModerate acute toxicity; risk of esophageal perforation[3],[4].
Dermal LD50 > 2000 mg/kgRat / RabbitLow systemic dermal toxicity, but causes immediate localized necrosis[3],[5].
Inhalation LC50 11,500 ppm / 6HRatHigh volatility leads to severe chemical pneumonitis and pulmonary edema[2].
Aquatic EC50 65 mg/L (48h)Daphnia magnaHarmful to aquatic life; requires controlled disposal[3].
Autoignition Temp 320 °CN/AHigh thermal stability, but low flash point (35°C) presents severe fire risk[6].

Mechanistic Toxicology at the Cellular Level

The toxicity of MOPA is primarily driven by its high basicity (pKa ~9.8) and lipophilicity (Log P -0.35)6[6]. When unreacted MOPA contacts biological tissues, it rapidly penetrates the phospholipid bilayer. The causality of cell death is not programmed apoptosis, but rather a violent cascade of physicochemical disruptions. The amine abstracts protons from intracellular water, causing a massive alkaline shift. This localized pH spike saponifies membrane lipids, denatures structural proteins, and uncouples mitochondrial respiration, leading to a surge in Reactive Oxygen Species (ROS) and subsequent necrotic cell death.

In drug development, conjugating the MOPA moiety into a larger scaffold (e.g., forming an amide bond in quinazolinedione synthesis) eliminates this free primary amine, drastically reducing cellular toxicity (CC50 > 50 μM) and improving the drug's selectivity index[1].

G MOPA Unbound MOPA Exposure Membrane Lipid Bilayer Penetration MOPA->Membrane pH Intracellular Alkaline Shift Membrane->pH Protein Protein Denaturation pH->Protein ROS Mitochondrial ROS Surge pH->ROS Death Rapid Necrotic Cell Death Protein->Death ROS->Death

Mechanistic pathway of MOPA-induced cellular toxicity and necrosis.

Engineering Controls and Safe Handling

Because MOPA emits toxic carbon oxide and nitrogen oxide fumes upon combustion, and its vapors are heavier than air, standard laboratory ventilation is insufficient for bulk handling 5[5].

Critical Incompatibility: MOPA must never be exposed to nitrites or nitric acid under ambient conditions. The causality here is strictly chemical: secondary and primary amines react with nitrosating agents to form nitrosamines, a class of highly potent, DNA-alkylating carcinogens3[3].

Protocol 1: Emergency Spill Response and Decontamination Workflow

This self-validating protocol ensures complete neutralization of MOPA spills without exacerbating inhalation hazards.

  • Isolation and PPE Donning: Evacuate the immediate area. Responders must don a NIOSH-approved positive-pressure self-contained breathing apparatus (SCBA) and heavy-duty butyl rubber gloves. Causality: MOPA vaporizes rapidly at room temperature (vapor pressure 4.7 mmHg); positive pressure prevents the inhalation of corrosive vapors that cause delayed laryngeal edema.

  • Ignition Source Elimination: Deactivate all nearby electrical equipment and use non-sparking tools. Causality: MOPA has a low flash point (35°C) and forms explosive vapor-air mixtures between 1.8% and 10.5% by volume[6].

  • Containment and Absorption: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Using combustible absorbents like sawdust can trigger an exothermic reaction with the amine, potentially leading to autoignition.

  • Collection and Neutralization: Scoop the absorbed material into a highly durable, sealable polyethylene container. Wash the spill surface with a dilute, weak acid (e.g., 5% acetic acid), followed by copious amounts of water.

  • System Validation: Test the residual surface moisture with wide-range pH paper. The decontamination is only considered successful and self-validated when the surface pH returns to a neutral 7.0, confirming the complete removal of the corrosive base.

In Vitro Cytotoxicity Assessment of Novel MOPA Derivatives

When MOPA is utilized to synthesize new drug candidates, researchers must empirically verify that the derivative does not retain the parent compound's cytotoxicity. The following methodology outlines a robust MTT assay optimized for evaluating MOPA-derived compounds in respiratory cell lines.

Protocol 2: HEp-2 Cellular Toxicity Assay (CC50 Determination)
  • Cell Seeding: Seed HEp-2 (Human Epithelioma type 2) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. Causality: HEp-2 cells are the gold standard for modeling human respiratory tissue, making them the most biologically relevant model for RSV drug candidates[1].

  • Compound Preparation: Dissolve the MOPA derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 1 μM to 100 μM). Causality: Serial dilution ensures the final DMSO concentration in the wells remains below 0.5%. Exceeding this threshold introduces solvent-induced background toxicity, skewing the CC50 data.

  • Exposure and Incubation: Aspirate the old media and apply 100 μL of the compound-treated media to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10% DMSO or Triton X-100). Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This directly measures metabolic viability rather than mere membrane integrity.

  • Solubilization and Quantification: Carefully aspirate the media and add 100 μL of pure DMSO to each well to solubilize the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • System Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is self-validating and acceptable only if the Z'-factor is ≥0.5 , ensuring the signal-to-noise ratio is robust enough to accurately calculate the CC50.

Conclusion

While 3-Methoxypropylamine is a highly effective synthon in drug discovery, its inherent basicity and volatility pose severe occupational and biological risks. By understanding the mechanistic pathways of amine-induced cellular necrosis and strictly adhering to chemically logical, self-validating handling protocols, researchers can safely leverage MOPA derivatives to develop potent, highly selective therapeutics with minimal off-target toxicity.

References

  • Source: Huntsman Corporation (cloudfront.net)
  • PubChem CID 1672 (3-Methoxypropylamine)
  • Fisher Scientific Safety Data Sheet: 3-Methoxypropylamine Source: Fisher Scientific URL
  • Optimization of Potent and Selective Quinazolinediones Source: ACS Publications URL
  • 3-Methoxypropylamine - Safety Data Sheet Source: ChemicalBook URL
  • Source: amine.com.

Sources

Foundational

Thermodynamic Profiling of N-(3-methoxypropyl)-2-methylbutan-2-amine: A Technical Guide for Drug Design and Formulation

Executive Summary: The Strategic Role of Hindered Amines In modern drug discovery, the precise modulation of a molecule's physicochemical properties is the difference between a failed lead and a clinical candidate. N-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Hindered Amines

In modern drug discovery, the precise modulation of a molecule's physicochemical properties is the difference between a failed lead and a clinical candidate. N-(3-methoxypropyl)-2-methylbutan-2-amine (CAS 1178823-13-6)[1] is a highly specialized aliphatic secondary amine building block. Structurally, it is defined by two opposing domains: a sterically hindered, highly lipophilic tert-amyl (2-methylbutan-2-yl) group, and a flexible, polar 3-methoxypropyl ether chain.

From a thermodynamic perspective, incorporating this moiety into a drug scaffold fundamentally alters its binding energetics. The steric bulk of the tert-amyl group restricts the conformational space of the secondary amine, which can dramatically slow down metabolic N-oxidation by cytochrome P450 enzymes. Thermodynamically, this hydrophobic bulk forces a large shell of highly ordered water molecules to form around it in an aqueous solution. Upon binding to a lipophilic target pocket, the release of this ordered water into the bulk solvent provides a massive entropic boost ( ΔS>0 ), driving the Gibbs free energy of binding ( ΔG ). Conversely, the ether linkage provides a crucial hydrogen-bond acceptor, tuning the topological polar surface area (TPSA) to maintain aqueous solubility.

This whitepaper provides a comprehensive, field-proven guide to empirically determining and interpreting the thermodynamic properties of this specific molecular building block.

Structural & Predictive Thermodynamic Profile

Before initiating empirical workflows, it is standard practice to establish a predictive thermodynamic baseline. Because N-(3-methoxypropyl)-2-methylbutan-2-amine is a niche intermediate, we extrapolate its baseline properties from its parent substructures, such as tert-amylamine[2].

Table 1: Predictive Physicochemical and Thermodynamic Data
PropertyPredicted Value / CharacteristicCausality & Structural Driver
Molecular Formula C9H21NON/A
Molecular Weight 159.27 g/mol Optimal for fragment-based drug design (FBDD).
pKa (Secondary Amine) 10.2 – 10.5The electron-donating tert-amyl group stabilizes the protonated ammonium state, maintaining basicity despite the distant electron-withdrawing ether oxygen.
LogP (Octanol/Water) 2.1 – 2.4Driven by the highly aliphatic tert-amyl core; slightly offset by the polar methoxy group.
Hydrogen Bond Donors 1The secondary amine acts as a single H-bond donor, crucial for target anchoring.
Hydrogen Bond Acceptors 2The amine nitrogen and the ether oxygen both accept hydrogen bonds.
TPSA ~21.3 ŲHighly favorable for blood-brain barrier (BBB) penetration and passive membrane diffusion.

Core Experimental Workflows: Self-Validating Protocols

To transition from predictive models to actionable formulation data, we must execute rigorous, self-validating empirical protocols. The following methodologies detail how to extract the thermodynamic constants for N-(3-methoxypropyl)-2-methylbutan-2-amine.

Protocol 1: Potentiometric Titration for pKa Determination

The acid dissociation constant ( Ka​ ) governs the ionization state of the amine at physiological pH (7.4), directly impacting solubility and pharmacokinetics. Potentiometric titration remains the gold standard for determining the pKa of basic amines[3].

Causality & System Validation: We utilize a 0.15 M KCl background solvent. Why? To maintain a constant ionic strength. If ionic strength fluctuates during titration, the activity coefficients of the ions change, yielding an inaccurate "apparent" pKa rather than the true thermodynamic pKa. Furthermore, the system is self-validating: the pH meter is calibrated with standard buffers (pH 4, 7, 10) immediately prior to the run, ensuring Nernstian slope integrity[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine in 0.15 M KCl to achieve a final concentration of 1.0 mM.

  • Degassing (Critical Step): Purge the solution with inert nitrogen gas for 15 minutes prior to and during the titration. Rationale: Basic aliphatic amines readily absorb atmospheric CO2 to form carbonic acid and subsequent amine carbonates, which will severely distort the titration curve[3].

  • Titration Execution: Immerse a calibrated combined glass pH electrode into the thermostated reaction vessel (25.0 ± 0.1 °C). Titrate incrementally with standardized 0.1 M HCl.

  • Equilibration Monitoring: Record the pH only when the signal drift is strictly less than 0.01 pH units per minute. This ensures thermodynamic equilibrium has been reached at each step[3].

  • Data Extraction: Plot the first derivative of the titration curve ( Δ pH/ Δ V). The pKa is mathematically extracted from the half-equivalence point, where the concentration of the protonated amine equals the free base ([HA + ] = [A])[4].

Workflow A Compound Prep CAS 1178823-13-6 B Potentiometric Titration (pKa Determination) A->B C Shake-Flask / LC-MS (LogP / LogD) A->C D Isothermal Titration Calorimetry (ITC) B->D C->D E Thermodynamic Profile Complete D->E

Fig 1. Standardized thermodynamic profiling workflow for basic amine building blocks.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

When N-(3-methoxypropyl)-2-methylbutan-2-amine is synthesized into a final active pharmaceutical ingredient (API), understanding its contribution to target binding is paramount. ITC is the only technique that directly measures the heat released or absorbed during a molecular binding event, providing the complete thermodynamic signature ( ΔG , ΔH , −TΔS ) in a single experiment.

Causality & System Validation: Why do we rigorously degas the samples? Under the mechanical agitation of the ITC syringe stirrer, dissolved gases can nucleate into microbubbles. The bursting of these bubbles produces massive endothermic or exothermic spikes that completely obscure the delicate microjoule heat signatures of the actual binding event. To validate the system, a "water-into-water" or "buffer-into-buffer" blank titration is performed first to establish the background heat of dilution.

Step-by-Step Methodology:

  • Dialysis and Matching: Dialyze the target protein against the exact buffer used to dissolve the API containing the N-(3-methoxypropyl)-2-methylbutan-2-amine moiety. A mismatch in buffer composition (even a 1% DMSO difference) will result in massive heats of mixing that ruin the data.

  • Degassing: Degas both the macromolecular target solution (loaded into the sample cell) and the ligand solution (loaded into the injection syringe) under a vacuum for 10 minutes.

  • Titration Sequence: Program the calorimeter to inject the ligand in 2 µL increments into the sample cell at precisely timed intervals (e.g., every 120 seconds) to allow the thermal baseline to re-stabilize.

  • Thermodynamic Integration: The instrument measures the differential heating power required to maintain zero temperature difference between the sample and reference cells[5]. The area under each injection peak is integrated to yield the enthalpy of binding ( ΔH ).

  • Parameter Calculation: The binding constant ( Ka​ ) is derived from the slope of the binding isotherm. From these two empirical values, the Gibbs free energy ( ΔG=−RTlnKa​ ) and the entropy of binding ( ΔS=(ΔH−ΔG)/T ) are calculated[6].

Thermodynamics Gibbs Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS Enthalpy Enthalpy (ΔH) Hydrogen Bonding (Amine & Ether) Enthalpy->Gibbs Entropy Entropy (-TΔS) Hydrophobic Desolvation (tert-amyl group) Entropy->Gibbs

Fig 2. Enthalpic and entropic contributions to the Gibbs free energy of binding.

Table 2: Interpretation of ITC Binding Signatures for Hindered Amines
Thermodynamic ParameterTypical Signature for this ScaffoldMechanistic Interpretation
Enthalpy ( ΔH ) Negative (Exothermic)Driven by the formation of a salt bridge/hydrogen bond between the protonated secondary amine and acidic residues (e.g., Asp/Glu) in the target pocket.
Entropy ( −TΔS ) Negative (Favorable)The bulky tert-amyl group displaces highly ordered water molecules from the hydrophobic binding pocket into the bulk solvent, massively increasing system entropy.
Gibbs Free Energy ( ΔG ) Highly NegativeThe combination of strong enthalpic anchoring and favorable entropic desolvation results in high-affinity binding ( Kd​ in the nanomolar range).

Conclusion

The thermodynamic profiling of N-(3-methoxypropyl)-2-methylbutan-2-amine requires a rigorous, causally-driven approach. By utilizing potentiometric titration under strictly controlled ionic and atmospheric conditions, researchers can accurately map its ionization behavior. Subsequently, deploying Isothermal Titration Calorimetry (ITC) allows drug designers to quantify the exact enthalpic and entropic advantages conferred by its unique combination of a sterically hindered tert-amyl core and a flexible methoxypropyl ether linkage. These self-validating workflows ensure that the resulting physicochemical data is robust enough to guide late-stage lead optimization and formulation.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Creative Bioarray. Available at: [Link]

  • National Taiwan University Chemistry. "Experiment 13: Potentiometric Titration of Acid-Base". NTU Chemistry. Available at:[Link]

  • TA Instruments. "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research". TA Instruments. Available at: [Link]

  • Frontiers in Pharmacology. "Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design". Frontiers. Available at: [Link]

Sources

Exploratory

Strategic Utilization of N-(3-Methoxypropyl)-2-methylbutan-2-amine in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural design of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. N-(3-methoxypropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. N-(3-methoxypropyl)-2-methylbutan-2-amine (CAS: 1178823-13-6) is a highly specialized, bifunctional secondary amine. As a Senior Application Scientist, I have observed that the strategic incorporation of this specific scaffold allows medicinal chemists to simultaneously solve two of the most pervasive challenges in neurotherapeutics: premature metabolic clearance and poor Blood-Brain Barrier (BBB) penetrability.

This technical guide dissects the structural causality, core applications, and validated experimental workflows associated with this compound, providing a comprehensive blueprint for drug development professionals.

Structural Rationale and Physicochemical Profiling

The molecular architecture of N-(3-methoxypropyl)-2-methylbutan-2-amine is a masterclass in balancing opposing physicochemical properties. It is engineered to optimize the Central Nervous System Multiparameter Optimization (CNS MPO) score, a critical algorithm used to predict BBB penetration[1].

  • Steric Shielding via the tert-Amyl Motif: The 2-methylbutan-2-yl (tert-amyl) group provides immense steric bulk around the secondary amine core. In pharmacokinetics, N-dealkylation by Cytochrome P450 (CYP) enzymes is a primary metabolic liability. By flanking the nitrogen with a fully substituted quaternary carbon, the molecule leverages steric hindrance to block enzymatic access, thereby dramatically increasing the metabolic half-life of the parent drug[2].

  • Solubility and BBB Penetration via the 3-Methoxypropyl Linker: Highly lipophilic groups like tert-amyl can drive a drug candidate out of the optimal solubility range. The addition of the 3-methoxypropyl chain counteracts this. The ether oxygen acts as a critical Hydrogen Bond Acceptor (HBA), increasing the Topological Polar Surface Area (TPSA) just enough to maintain aqueous solubility without violating the lipophilicity (ClogP) constraints required for CNS exposure[1].

Table 1: Physicochemical Profiling & Drug Design Implications
PropertyValueImplication for Drug Design
Molecular Weight 159.27 g/mol Low MW allows for integration into larger scaffolds without violating Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD) 1The single secondary amine allows for selective, mono-functionalization (e.g., SNAr or amidation).
Hydrogen Bond Acceptors (HBA) 2The ether oxygen and amine nitrogen improve aqueous solubility and facilitate receptor binding.
Steric Hindrance High (tert-amyl)Shields the adjacent nitrogen from CYP450-mediated N-dealkylation, increasing in vivo half-life.

Mechanistic Pathways and Pharmacophore Mapping

To understand how this building block behaves within a biological system, we must map its structural motifs to their functional ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

Pharmacophore Core Secondary Amine Core (Synthetic Handle) TertAmyl tert-Amyl Group (Steric Shielding) Core->TertAmyl Methoxy 3-Methoxypropyl Group (Flexibility & H-Bonding) Core->Methoxy ADME1 Increased Metabolic Stability (Prevents N-dealkylation) TertAmyl->ADME1 Steric Hindrance Target Receptor Binding Pocket (e.g., CB1/CB2) TertAmyl->Target Hydrophobic Interaction ADME2 Enhanced BBB Penetration (Balanced CNS MPO) Methoxy->ADME2 Optimal TPSA/LogP Methoxy->Target H-Bond Acceptor

Pharmacophore contributions of the amine's structural motifs to ADME and target binding.

Core Applications: Cannabinoid Receptor Ligands

N-(3-methoxypropyl)-2-methylbutan-2-amine is prominently utilized as a bifunctional building block in the synthesis of novel cannabinoid (CB1/CB2) receptor ligands [3].

When coupled to heterocyclic electrophiles (such as pyrimidines or triazines), the amine acts as a critical pharmacophore element. The lipophilic tert-amyl group anchors the ligand into the deep hydrophobic pockets of the CB receptors. Simultaneously, the flexible methoxypropyl tail engages in hydrogen bonding with transmembrane helices, ensuring high binding affinity and target selectivity[3].

Experimental Protocols: Microwave-Assisted SNAr

The extreme steric bulk of the tert-amyl group makes traditional thermal Nucleophilic Aromatic Substitution (SNAr) prohibitively slow, often leading to the degradation of starting materials before the product can form.

Causality & Logic: Microwave irradiation provides rapid, localized superheating. This overcomes the high activation energy barrier required for this sterically congested nucleophile to attack the electrophilic aryl halide[3].

Self-Validating System: The following protocol is designed to validate itself at each step. By monitoring the disappearance of the aryl halide via LC-MS, the reaction confirms its own completion. During purification, the use of a Trifluoroacetic Acid (TFA) modifier ensures the basic product elutes as a sharp, symmetrical peak, validating the chromatographic integrity.

Step-by-Step Methodology
  • Reaction Setup: In a microwave-safe vial, combine the aryl halide scaffold (1.0 eq) and N-(3-methoxypropyl)-2-methylbutan-2-amine (1.2 eq) in a polar aprotic solvent (e.g., N,N-Dimethylformamide or NMP).

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Expert Insight: DIPEA is specifically chosen over Triethylamine because its own steric bulk prevents it from acting as a competing nucleophile, ensuring the reaction remains strictly chemoselective.

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave reactor at 140 °C for exactly 10 minutes[3].

  • Reaction Validation: Sample the crude mixture for LC-MS analysis. The reaction is deemed complete when the mass of the starting aryl halide is fully replaced by the mass of the target adduct.

  • Chromatographic Purification: Concentrate the crude residue and purify via Reverse-Phase HPLC using a C8 column (e.g., Waters Sunfire, 30×5 mm)[3].

  • Elution & Ion-Pairing: Elute with a gradient of water and acetonitrile containing 0.1% TFA at a flow rate of 50 mL/min[3]. Expert Insight: TFA protonates the newly formed amine, preventing secondary tailing interactions with the silica stationary phase and ensuring high-resolution separation.

  • Isolation: Lyophilize the product-containing fractions to yield the purified target compound as a stable TFA salt.

SynthWorkflow A Aryl Halide Scaffold (Electrophile) C Microwave Reactor (140°C, 10 min, DIPEA) A->C Scaffold B N-(3-methoxypropyl)- 2-methylbutan-2-amine B->C Nucleophile D Crude Intermediate (Sterically Congested) C->D SNAr Coupling E Reverse Phase HPLC (H2O/MeCN/0.1% TFA) D->E Purification F Purified Target Ligand (TFA Salt) E->F Lyophilization

Microwave-assisted SNAr workflow for N-(3-methoxypropyl)-2-methylbutan-2-amine coupling.

Conclusion

N-(3-methoxypropyl)-2-methylbutan-2-amine is far more than a simple catalog building block; it is a precision-engineered tool for medicinal chemists. By leveraging its unique combination of steric hindrance and balanced polarity, researchers can effectively bypass traditional metabolic liabilities while ensuring optimal CNS exposure. When paired with modern synthetic techniques like microwave-assisted coupling, it enables the rapid generation of highly stable, potent neurotherapeutics.

References

  • US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof. Google Patents.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for N-(3-methoxypropyl)-2-methylbutan-2-amine

Application Note: Synthesis and Isolation of N-(3-methoxypropyl)-2-methylbutan-2-amine Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of N-(3-methoxypropyl)-2-methylbutan-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Strategic Rationale

The compound N-(3-methoxypropyl)-2-methylbutan-2-amine (also referred to as N-(3-methoxypropyl)-tert-amylamine) is a sterically hindered secondary amine. Molecules bearing a tert-alkylamine motif are highly valued in medicinal chemistry as building blocks for pharmaceutical APIs, including cannabinoid receptor ligands and antiviral agents [1, 2]. The presence of the tert-amyl group improves metabolic stability by blocking cytochrome P450-mediated α-oxidation, while the methoxypropyl chain provides a flexible, polar hydrogen-bond acceptor.

Mechanistic Causality: Why SN2 over Reductive Amination?

When synthesizing secondary amines, chemists typically default to reductive amination. However, reacting a ketone (e.g., to install a tert-amyl group) with a primary amine is synthetically prohibitive due to the extreme steric bulk at the α-quaternary carbon. Conversely, reacting tert-amylamine with 3-methoxypropanal via reductive amination is feasible but can suffer from sluggish imine formation and competing aldol condensation of the aldehyde.

The Optimal Choice: Direct Alkylation (SN2) The most efficient, self-validating system for this specific molecule is the direct nucleophilic substitution (SN2) of a primary alkyl halide (1-bromo-3-methoxypropane) by the sterically hindered primary amine (tert-amylamine).

  • The Over-alkylation Problem Solved: The classic pitfall of direct amine alkylation is polyalkylation (forming tertiary amines or quaternary ammonium salts). Here, the extreme steric bulk of the tert-amyl group acts as an internal protecting group. Once the secondary amine is formed, the steric crowding around the nitrogen lone pair drastically reduces its nucleophilicity, inherently halting the reaction at the mono-alkylated stage [3].

Mechanism N1 Nucleophile tert-Amylamine (Sterically Hindered) N3 Transition State SN2 Displacement of Bromide N1->N3 N2 Electrophile 1-Bromo-3-methoxypropane (Primary Halide) N2->N3 N4 Product Secondary Amine (Target) N3->N4 Favored N5 Over-alkylation Tertiary Amine (Blocked by Sterics) N4->N5 Disfavored

Caption: Mechanistic rationale: Steric hindrance of the tert-amyl group prevents over-alkylation in the SN2 reaction.

Materials and Reagents

All reagents should be ACS grade or higher. Ensure that the 1-bromo-3-methoxypropane is stored properly, as primary bromides can degrade upon prolonged exposure to light and moisture.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Bromo-3-methoxypropane 153.021.0 eq15.3 g (100 mmol)Electrophile
2-Methylbutan-2-amine (tert-amylamine)87.161.5 eq13.1 g (150 mmol)Nucleophile
Potassium Carbonate (K₂CO₃)138.212.0 eq27.6 g (200 mmol)Acid Scavenger
Acetonitrile (MeCN)41.05-150 mLSolvent
Dichloromethane (DCM)84.93-As neededExtraction/Chromatography
1M HCl (aq) / 1M NaOH (aq) --As neededAcid-Base Workup

Step-by-Step Experimental Protocol

Part A: Reaction Execution
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Charging the Vessel: Add 150 mL of anhydrous Acetonitrile (MeCN) to the flask. Add 27.6 g of finely powdered, anhydrous K₂CO₃.

  • Addition of Reagents: Add 13.1 g of tert-amylamine to the suspension. Stir at room temperature for 5 minutes.

  • Initiation: Slowly add 15.3 g of 1-bromo-3-methoxypropane dropwise via a syringe over 10 minutes.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80–82 °C) using an oil bath. Maintain reflux and vigorous stirring for 16–24 hours.

    • Expert Insight: The reaction progress can be monitored by TLC (ninhydrin stain) or LC-MS. The primary amine will consume the bromide steadily.

Part B: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with 50 mL of MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the acetonitrile.

  • Acid-Base Extraction (Self-Validating Purification):

    • Dissolve the crude oily residue in 100 mL of DCM.

    • Extract the DCM layer with 1M HCl (3 × 50 mL). The target secondary amine will protonate and partition into the aqueous layer, leaving neutral impurities and unreacted bromide in the organic layer.

    • Collect the aqueous layers and cool in an ice bath. Carefully adjust the pH to >12 using 1M NaOH (aq).

    • Extract the basified aqueous layer with fresh DCM (3 × 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

Part C: Final Purification
  • Chromatography: If trace impurities remain, purify the crude amine via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of DCM to 10% Methanol in DCM containing 1% aqueous NH₄OH (or Triethylamine) to prevent the amine from streaking on the acidic silica [1].

  • Storage: Store the isolated N-(3-methoxypropyl)-2-methylbutan-2-amine under inert atmosphere at 4 °C.

Workflow A 1-Bromo-3-methoxypropane + tert-Amylamine B Solvent: MeCN Base: K2CO3 A->B C Reflux at 80°C for 16-24h B->C D Cool & Filter Inorganic Salts C->D E Concentrate under Vacuum D->E F Acid-Base Extraction (DCM / 1M HCl / NaOH) E->F G Column Chromatography (Silica, DCM:MeOH:NH4OH) F->G H Pure N-(3-methoxypropyl)- 2-methylbutan-2-amine G->H

Caption: Process workflow for the synthesis and purification of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Analytical Characterization

To verify the integrity of the synthesized compound, perform the following standard analyses.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ m/z = 160.17.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.48 (t, J = 6.2 Hz, 2H) - methoxy-adjacent CH₂

    • δ 3.33 (s, 3H) - methoxy CH₃

    • δ 2.62 (t, J = 6.8 Hz, 2H) - amine-adjacent CH₂ (propyl chain)

    • δ 1.75 (quintet, J = 6.5 Hz, 2H) - central propyl CH₂

    • δ 1.40 (q, J = 7.5 Hz, 2H) - ethyl CH₂ (tert-amyl group)

    • δ 1.05 (s, 6H) - gem-dimethyls (tert-amyl group)

    • δ 0.88 (t, J = 7.5 Hz, 3H) - terminal ethyl CH₃ (tert-amyl group)

Note: The N-H proton typically appears as a broad singlet between δ 1.0 - 2.0 depending on concentration and solvent.

References

  • Title: Novel compounds as cannabinoid receptor ligands and uses thereof (US20100093814A1) Source: United States Patent and Trademark Office (USPTO) URL: [1]

  • Title: Compounds for the Treatment of Hepatitis B Virus Infection (BR102017010009A2) Source: National Institute of Industrial Property (Brazil) / WIPO URL: [2]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) Source: John Wiley & Sons URL: [Link]

Sources

Application

Application Notes &amp; Protocols for N-(3-methoxypropyl)-2-methylbutan-2-amine as a Pharmaceutical Intermediate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-(3-methoxypropyl)-2-methylbutan-2-amine as a pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-(3-methoxypropyl)-2-methylbutan-2-amine as a pharmaceutical intermediate. As a novel or less-documented secondary amine, this guide is built upon established principles of organic synthesis, purification, and analytical characterization of structurally related compounds. We present a plausible synthetic route for N-(3-methoxypropyl)-2-methylbutan-2-amine, detailed protocols for its characterization, and a hypothetical application in the synthesis of a novel amide-based active pharmaceutical ingredient (API). Safety protocols, based on data from analogous chemical entities, are also thoroughly discussed.

Introduction: The Role of Secondary Amines in Medicinal Chemistry

Secondary amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their basicity allows for the formation of water-soluble salts, a critical property for drug formulation and bioavailability. Furthermore, the secondary amine moiety can participate in a multitude of chemical transformations, enabling the construction of complex molecular architectures. N-(3-methoxypropyl)-2-methylbutan-2-amine, with its combination of a linear ether chain and a sterically hindered tertiary alkyl group, presents an interesting scaffold for the development of novel therapeutics. The methoxypropyl group can influence solubility and metabolic stability, while the 2-methylbutan-2-amine portion can modulate receptor binding and pharmacokinetic properties.

Synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine

The synthesis of the target secondary amine can be achieved through several established methods for N-alkylation of primary amines. One of the most common and effective methods is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This approach involves the reaction of 3-methoxypropylamine with a suitable ketone, 2-methyl-2-butanone, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="3-Methoxypropylamine", fillcolor="#F1F3F4"]; B [label="2-Methyl-2-butanone", fillcolor="#F1F3F4"]; C [label="Imine Intermediate", fillcolor="#FBBC05"]; D [label="N-(3-methoxypropyl)-2-methylbutan-2-amine\n(Target Compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Dichloromethane)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C [label="Reaction"]; B -> C; C -> D [label="Reduction"]; Reducing_Agent -> C; Solvent -> A; Solvent -> B; }

Caption: Reductive amination workflow for the synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine.
Detailed Experimental Protocol

Materials:

  • 3-Methoxypropylamine (99%)

  • 2-Methyl-2-butanone (99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 3-methoxypropylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 2-methyl-2-butanone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization and Quality Control

Analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate.

Analytical Technique Purpose Expected Results
¹H NMR Structural elucidationPeaks corresponding to the methoxy, propyl, and 2-methylbutyl protons with appropriate chemical shifts and integrations.
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight of C₉H₂₁NO.
Infrared (IR) Spectroscopy Functional group identificationPresence of N-H stretch (secondary amine), C-H stretches, and C-O-C stretch (ether).
Gas Chromatography (GC) Purity assessmentA single major peak indicating high purity.

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical API

N-(3-methoxypropyl)-2-methylbutan-2-amine can serve as a key building block in the synthesis of more complex molecules with potential therapeutic activity. Here, we propose its use in the synthesis of a hypothetical amide-based API, "Geminimib," which could be investigated for its properties as an enzyme inhibitor.

Proposed Reaction: Amide Bond Formation

The secondary amine will be reacted with a functionalized carboxylic acid chloride to form an amide bond.

graph API_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="N-(3-methoxypropyl)-2-methylbutan-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Functionalized Acyl Chloride\n(e.g., 4-nitrobenzoyl chloride)", fillcolor="#F1F3F4"]; C [label="Geminimib (Hypothetical API)", fillcolor="#FBBC05"]; Base [label="Base\n(e.g., Triethylamine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Tetrahydrofuran)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C [label="Acylation"]; B -> C; Base -> A; Solvent -> A; Solvent -> B; }

Caption: Synthesis of a hypothetical API, "Geminimib," via amide bond formation.
Detailed Experimental Protocol

Materials:

  • N-(3-methoxypropyl)-2-methylbutan-2-amine (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous THF dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude "Geminimib" can be purified by recrystallization or column chromatography.

Safety and Handling

While specific safety data for N-(3-methoxypropyl)-2-methylbutan-2-amine is not available, precautions should be based on structurally similar compounds such as 3-methoxypropylamine.[1][2]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Avoid inhalation of vapors or mist.[1] Keep away from heat, sparks, and open flames.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] Tightly fitting safety goggles and a face shield are recommended.[1]

  • Health Hazards: Based on related compounds, it may be harmful if swallowed or in contact with skin. It may cause severe skin burns and eye damage.[1] May cause respiratory irritation.

  • First Aid Measures:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep container tightly closed.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

N-(3-methoxypropyl)-2-methylbutan-2-amine represents a potentially valuable, yet underexplored, intermediate for pharmaceutical synthesis. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its synthesis, characterization, and application. As with any novel compound, researchers should proceed with caution, adhering to strict safety protocols and conducting thorough analytical validation at each stage of development.

References

  • Sigma-Aldrich. (2025, November 6).
  • CDH Fine Chemical.
  • 3M. (2017, February 11). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Fisher Scientific. (2010, November 24).
  • Acros Organics. (2010, March 8).
  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide.
  • ANALYTICAL METHOD SUMMARIES.
  • Japan Environmental Management Association for Industry. III Analytical Methods.
  • ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Fukuyama, T. (n.d.).
  • MySkinRecipes. N,3-Dimethylbutan-2-amine.
  • Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis.
  • ScienceDirect. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • PMC. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • Chemspace. amine.

  • RXCHEMICALS. MethoxyPropyl Amine.
  • Michigan State University Chemistry. 4. Reaction of Amines with Nitrous Acid.
  • ChemSrc. 1269181-10-3 | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.

Sources

Method

Application Notes and Reaction Protocols for N-(3-methoxypropyl)-2-methylbutan-2-amine

Introduction and Compound Profile N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine featuring notable structural characteristics that suggest its utility in specialized chemical synthesis, particularly withi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Compound Profile

N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine featuring notable structural characteristics that suggest its utility in specialized chemical synthesis, particularly within the realms of drug discovery and materials science. This document serves as a comprehensive technical guide for researchers, providing proposed synthetic routes, safety protocols, and potential applications for this novel compound.

The molecule incorporates two key functional motifs:

  • A tert-amyl group (2-methylbutan-2-yl), which provides significant steric hindrance around the nitrogen atom. This can influence the amine's nucleophilicity and the stability of its derivatives.

  • A 3-methoxypropyl group , which introduces a flexible, three-carbon chain with an ether linkage. The oxygen atom can act as a hydrogen bond acceptor or a coordination site for metal catalysts, potentially modulating the compound's physicochemical properties and reactivity.

Given the absence of extensive literature on this specific molecule, the protocols herein are derived from established principles of amine chemistry and analogous transformations.

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from similar amines.

PropertyEstimated ValueSource/Basis
Molecular Formula C₉H₂₁NO-
Molecular Weight 159.27 g/mol -
Boiling Point ~170-185 °CExtrapolated from analogous structures[1][2]
Density ~0.78 - 0.82 g/mLExtrapolated from analogous structures[2]
XLogP3 ~2.0 - 2.5Computational Estimation
pKa (Conjugate Acid) 10.5 - 11.5Typical for secondary alkyl amines[3]

Critical Safety and Handling Protocols

While no specific Material Safety Data Sheet (MSDS) exists for N-(3-methoxypropyl)-2-methylbutan-2-amine, its structure suggests hazards comparable to its precursors, such as 3-methoxypropylamine. The following precautions are mandatory.

  • Hazard Profile : Assumed to be a corrosive, flammable liquid that can cause severe skin burns and serious eye damage.[4][5] May be harmful if swallowed or inhaled.[4][6] Skin sensitization is possible.[7]

  • Personal Protective Equipment (PPE) :

    • Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times.

    • Eye Protection : Wear NIOSH-certified chemical goggles and a full-face shield if there is a splashing hazard.[4]

    • Lab Coat : A flame-retardant lab coat is required.

    • Ventilation : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][6]

  • Handling :

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][8] Use non-sparking tools and take precautionary measures against static discharge.[5][8]

    • Avoid all personal contact, including inhalation.[5]

    • When diluting, always add the amine to the solvent; never the other way around.[5]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[6] Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Proposed Synthetic Protocols

Two robust and versatile synthetic routes are proposed for the laboratory-scale preparation of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Protocol 1: Synthesis via Reductive Amination

This one-pot method is a direct and efficient approach involving the formation of an imine intermediate from a ketone and a primary amine, followed by in-situ reduction. This strategy is a cornerstone of amine synthesis.[9]

G cluster_0 Reductive Amination Workflow reagents 2-Methylbutan-2-one + 3-Methoxypropylamine imine Imine Intermediate Formation (Acid Catalyst, e.g., Ti(OiPr)₄) reagents->imine Condensation reduction In-situ Reduction (e.g., NaBH₄, NaBH(OAc)₃) imine->reduction Reduction product N-(3-methoxypropyl)-2-methylbutan-2-amine reduction->product Formation workup Aqueous Workup & Purification product->workup

Caption: Workflow for the reductive amination synthesis route.

Step-by-Step Protocol:

  • Reactor Setup : To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add 3-methoxypropylamine (1.0 eq.), 2-methylbutan-2-one (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation : Add a dehydrating agent or acid catalyst (e.g., titanium(IV) isopropoxide, 1.2 eq.) and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

    • Causality Note : NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final secondary amine.

Protocol 2: Synthesis via Ns-Strategy

The 2-nitrobenzenesulfonyl ("Ns") strategy is a powerful method for the controlled synthesis of secondary amines from primary amines.[10] It involves protection of the primary amine as a sulfonamide, alkylation, and subsequent facile deprotection.

G cluster_1 Ns-Strategy Synthetic Pathway start 3-Methoxypropylamine ns_protection Ns-Protection (NsCl, Base) start->ns_protection sulfonamide N-(3-methoxypropyl)-2- nitrobenzenesulfonamide ns_protection->sulfonamide alkylation Alkylation (tert-Amyl Bromide, K₂CO₃) sulfonamide->alkylation disub_sulfonamide Di-substituted Sulfonamide alkylation->disub_sulfonamide deprotection Ns-Deprotection (Thiophenol, K₂CO₃) disub_sulfonamide->deprotection product Final Secondary Amine deprotection->product

Caption: The Ns-strategy pathway for amine synthesis.

Step-by-Step Protocol:

  • Part A: Ns-Protection

    • In a flask, dissolve 3-methoxypropylamine (1.0 eq.) and triethylamine (1.1 eq.) in DCM.[10]

    • Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (NsCl, 1.05 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).[10]

    • Work up the reaction by washing with 1N HCl, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Ns-protected amine, which can often be used without further purification.

  • Part B: Alkylation

    • Dissolve the Ns-protected amine from Part A (1.0 eq.) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 3.0 eq.) and tert-amyl bromide (or a related tert-amyl electrophile, 1.2 eq.).[10]

      • Causality Note : The electron-withdrawing Ns group significantly acidifies the N-H proton, allowing a weak base like K₂CO₃ to facilitate deprotonation and subsequent SN2 alkylation.

    • Heat the mixture to 60 °C and stir for 6-12 hours.[10]

    • After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to isolate the di-substituted sulfonamide.

  • Part C: Ns-Deprotection

    • Dissolve the di-substituted sulfonamide (1.0 eq.) in acetonitrile.

    • Add thiophenol (2.5 eq.) followed by potassium carbonate (2.5 eq.).[10]

    • Heat the mixture to 50 °C for 1-3 hours.[10] The Ns group is cleaved by the thiolate nucleophile.

    • Cool to room temperature, dilute with water, and extract with dichloromethane.

    • The combined organic layers are washed, dried, and concentrated. Purification by column chromatography will yield the pure N-(3-methoxypropyl)-2-methylbutan-2-amine.

Reactivity Profile and Potential Applications

The unique structure of N-(3-methoxypropyl)-2-methylbutan-2-amine makes it a valuable intermediate for several applications.

Application: Synthesis of Novel Amides

As a secondary amine, the compound can readily participate in acylation reactions to form sterically hindered amides. Such amides are of interest in drug development as they often exhibit increased metabolic stability.[11]

General Protocol for Amide Coupling:

  • Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in DCM.[12]

  • Cool the solution to 0 °C.

  • Slowly add a solution of the desired acyl chloride (R-COCl, 1.05 eq.) in DCM.

  • Stir the reaction at room temperature for 2-6 hours.

  • Upon completion, perform a standard aqueous workup and purify the resulting amide by chromatography or recrystallization.

Application: Use as a Hindered Base or Ligand

The sterically bulky tert-amyl group makes this amine a poor nucleophile but a potentially effective non-nucleophilic base, similar to diisopropylethylamine (DIPEA). It can be used to scavenge protons in reactions sensitive to nucleophilic attack. Furthermore, the presence of both a nitrogen and an ether oxygen creates a bidentate coordination motif, suggesting its potential use as a ligand in organometallic catalysis.

Application: Scaffold for Drug Discovery

Amines are privileged structures in medicinal chemistry. This particular amine could serve as a key building block or a fragment for creating new chemical entities. The methoxypropyl tail can be modified to alter solubility and pharmacokinetic properties, while the tert-amyl group can provide a robust anchor or influence receptor binding selectivity. In some contexts, N-alkylation can be a prodrug strategy to improve brain penetration of active agents.[13] The development of novel molecules using efficient "click chemistry" approaches could also incorporate this amine as a versatile building block.[14]

References

  • Solenis LLC. (2021). Safety Data Sheet: Amercor™ CNA6248 CORROSION INHIBITOR. Link

  • BASF CORPORATION. (2015). Safety Data Sheet: 3-Methoxypropylamine. Link

  • Fisher Scientific. (2010). Safety Data Sheet: 3-Methoxypropylamine. Link

  • Rojas-Mayorquín, L., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Link

  • 3M Company. (2023). Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Structural Adhesive DP-760 Off-White. Link

  • Apollo Scientific. (2022). Safety Data Sheet: 3-Methoxypropylamine. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1672, 3-Methoxypropylamine. Link

  • ResearchGate. (n.d.). Request PDF: Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Link

  • Fukuyama, T., et al. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. Link

  • Benchchem. (n.d.). 3-Methoxy-1-(3-methylphenyl)butan-2-amine. Link

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. Link

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Link

  • Szeimies, G., et al. (n.d.). Synthesis of propyl and butyl amine. Lehigh University. Link

  • Cheméo. (n.d.). 3-methylbutanamine, N-(2-methylpropylidene) - Chemical & Physical Properties. Link

  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Link

  • Reusch, W. (n.d.). Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. Link

  • JHECHEM CO LTD. (n.d.). Buy N,3-dimethylbutan-2-amine. ECHEMI. Link

  • Chemsrc. (n.d.). 2-methyl-N-(2-methylbutan-2-yl)butan-2-amine. Link

  • Huttunen, K. M., et al. (2008). Prodrugs for Amines. MDPI. Link

  • Wang, Y., et al. (2013). Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT(2)-selective melatonin agonists: improving metabolic stability. PubMed. Link

  • Tokyo University of Science. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. Link

Sources

Application

N-(3-methoxypropyl)-2-methylbutan-2-amine: A Novel Sterically Hindered Curing Agent for Advanced Epoxy Formulations

An Application Note and Protocol Guide Abstract This document provides a comprehensive technical guide on the application of N-(3-methoxypropyl)-2-methylbutan-2-amine as a specialized curing agent for epoxy resin systems...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide on the application of N-(3-methoxypropyl)-2-methylbutan-2-amine as a specialized curing agent for epoxy resin systems. The unique molecular architecture of this secondary amine, characterized by significant steric hindrance around the nitrogen atom, offers a distinct reaction profile compared to conventional aliphatic amine curing agents. This guide will explore the mechanistic principles, hypothesized performance benefits, and detailed experimental protocols for researchers and formulation scientists. The protocols are designed to be self-validating, enabling users to systematically evaluate and optimize the performance of this curing agent in their specific epoxy formulations.

Introduction and Mechanistic Rationale

Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites, owing to their exceptional mechanical strength, chemical resistance, and thermal stability upon curing. The choice of curing agent is paramount, as it dictates the reaction kinetics, processing window (pot life), and the ultimate thermomechanical properties of the cured thermoset.

N-(3-methoxypropyl)-2-methylbutan-2-amine is an aliphatic secondary amine with a structure that suggests its use as a specialty curing agent. Its key features are:

  • Secondary Amine Reactivity: The presence of a single N-H bond allows for a controlled, stepwise reaction with epoxy groups.

  • Steric Hindrance: The bulky tert-amyl (2-methylbutan-2-yl) group adjacent to the amine nitrogen significantly hinders the approach of the epoxy ring. This steric shield is predicted to moderate the reactivity, potentially leading to a longer pot life and a more controlled exotherm during curing.

  • Flexible Ether Linkage: The 3-methoxypropyl group introduces a flexible ether linkage into the polymer backbone, which may enhance toughness and impact resistance in the cured state.

The curing of an epoxy resin with a primary or secondary amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.

Diagram: Epoxy-Amine Curing Mechanism

The following diagram illustrates the fundamental reaction pathway.

G cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Cured Polymer Backbone Epoxy Epoxy Group (R'-CH(O)CH2) TS Transition State Epoxy->TS 1. Ring Opening Amine N-(3-methoxypropyl)-2-methylbutan-2-amine (R-NH-R'') Amine->TS Product β-hydroxyamine (R'-CH(OH)CH2-N(R)-R'') TS->Product 2. C-N Bond Formation Hydroxyl Hydroxyl Group (-OH) Product->Hydroxyl Autocatalytic Effect (Accelerates further reaction)

Caption: Reaction of a secondary amine with an epoxy group.

Predicted Performance Characteristics

Based on its molecular structure, N-(3-methoxypropyl)-2-methylbutan-2-amine is expected to impart specific properties to an epoxy system when compared to less hindered, linear aliphatic amines (e.g., diethylenetriamine, DETA). These predictions should be validated experimentally using the protocols outlined in Section 4.

PropertyPredicted Performance of N-(3-methoxypropyl)-2-methylbutan-2-amine SystemRationale
Pot Life / Gel Time Significantly LongerThe bulky tert-amyl group sterically hinders the approach of the amine to the epoxy ring, reducing the reaction rate at ambient temperature.
Curing Temperature Higher Temperature RequiredOvercoming the steric hindrance requires increased thermal energy to achieve a practical cure rate and full cross-linking.
Exotherm Lower and More ControlledThe slower reaction rate will generate heat more gradually, reducing the risk of thermal runaway in larger castings.
Glass Transition Temp. (Tg) ModerateThe flexible ether linkage may slightly decrease the Tg compared to a rigid aromatic amine, but the overall cross-link density will be the primary factor.
Mechanical Properties Potentially Higher ToughnessThe flexible methoxypropyl chain incorporated into the backbone can absorb more energy before fracture, potentially improving toughness and impact strength.
Chemical Resistance Good to ExcellentThe formation of a stable, cross-linked thermoset network is expected to provide high resistance to a wide range of chemicals.

Health and Safety Precautions

As with all amine curing agents, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety glasses with side shields or chemical splash goggles.

  • A lab coat or chemical-resistant apron.

All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for N-(3-methoxypropyl)-2-methylbutan-2-amine and the specific epoxy resin being used before commencing any work.

Experimental Protocols

These protocols provide a framework for the systematic evaluation of N-(3-methoxypropyl)-2-methylbutan-2-amine as an epoxy curing agent.

Protocol 1: Determination of Stoichiometric Mix Ratio

Objective: To calculate the precise mass ratio of amine curing agent to epoxy resin required for a fully cross-linked network.

Principle: The optimal properties of a thermoset are typically achieved when the number of reactive amine hydrogen atoms is equivalent to the number of epoxy groups. This is determined using the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW).

Calculations:

  • Determine the Molecular Weight (MW) of the Curing Agent:

    • N-(3-methoxypropyl)-2-methylbutan-2-amine: C9H21NO

    • MW = (9 * 12.01) + (21 * 1.01) + (1 * 14.01) + (1 * 16.00) = 159.27 g/mol

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW):

    • AHEW = MW / (Number of active hydrogens)

    • Since this is a secondary amine, there is 1 active hydrogen per molecule.

    • AHEW = 159.27 / 1 = 159.27 g/eq

  • Obtain the Epoxy Equivalent Weight (EEW) of the Resin:

    • This value is provided by the manufacturer of the epoxy resin (e.g., for a standard Bisphenol A diglycidyl ether (DGEBA) resin, the EEW is typically 180-190 g/eq). Let's assume an EEW of 185 g/eq for this example.

  • Calculate the Stoichiometric Mix Ratio (Parts per Hundred Resin, phr):

    • phr = (AHEW / EEW) * 100

    • phr = (159.27 / 185) * 100 = 86.1 phr

Procedure:

  • Place a clean, disposable beaker on a calibrated analytical balance and tare.

  • Accurately weigh 100.0 g of the epoxy resin into the beaker.

  • Add 86.1 g of N-(3-methoxypropyl)-2-methylbutan-2-amine to the same beaker.

  • Thoroughly mix the two components with a clean spatula or mechanical stirrer for 3-5 minutes, ensuring a homogenous, streak-free mixture. Scrape the sides and bottom of the beaker to ensure all material is incorporated.

  • The mixture is now ready for curing and characterization.

Protocol 2: Curing Schedule Development via DSC

Objective: To determine an appropriate curing schedule (time and temperature) by analyzing the thermal characteristics of the reactive mixture using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. The curing of an epoxy resin is an exothermic process, which appears as a broad peak on the DSC thermogram. The total heat evolved is proportional to the extent of the reaction.

Caption: Workflow for developing a cure schedule using DSC.

Procedure:

  • Prepare a fresh stoichiometric mixture as described in Protocol 4.1.

  • Immediately transfer 5-10 mg of the liquid mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Dynamic Scan: Ramp the temperature from ambient (e.g., 25°C) to a high temperature (e.g., 250°C) at a constant rate (e.g., 10°C/min).

  • Analysis: From this scan, determine the onset temperature of the exotherm (T_onset), the peak temperature (T_peak), and the total enthalpy of cure (ΔH_total). A good starting point for an isothermal cure temperature is T_onset + 15°C.

  • Isothermal Scan: Prepare a new sample. Equilibrate the DSC at the chosen isothermal cure temperature. Hold at this temperature and monitor the heat flow until the exothermic reaction is complete (i.e., the heat flow signal returns to the baseline). The time required is the minimum cure time at that temperature.

  • Post-Cure Verification (Recommended): After the isothermal cure, cool the sample and run a second dynamic scan (e.g., 10°C/min to 250°C). The absence of a significant exothermic peak indicates a complete cure. This scan will also reveal the final Glass Transition Temperature (Tg) of the material.

Protocol 3: Characterization of the Cured Thermoset

Objective: To measure key physical and mechanical properties of the fully cured epoxy material.

Procedure:

  • Sample Preparation: Prepare a larger batch of the stoichiometric mixture (e.g., 50-100 g). Pour the mixture into appropriate molds for the desired tests (e.g., dog-bone shapes for tensile testing, rectangular bars for Dynamic Mechanical Analysis (DMA), or a flat sheet for hardness testing).

  • Curing: Place the molds in a programmable oven and apply the optimized curing schedule determined in Protocol 4.2. Allow the samples to cool slowly to room temperature in the oven to prevent residual thermal stress.

  • Demold the cured samples.

  • Perform Characterization Tests:

Test MethodProperty MeasuredTypical Standard
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)ASTM E1356
Dynamic Mechanical Analysis (DMA) Storage Modulus (E'), Loss Modulus (E''), Tan Delta, TgASTM D7028
Shore Durometer Hardness Hardness (Shore D Scale)ASTM D2240
Tensile Testing Tensile Strength, Modulus of Elasticity, Elongation at BreakASTM D638

References

  • Title: Epoxy Resins: Chemistry and Technology

    • Source: Wiley Interscience
    • URL: [Link]

  • Title: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness

    • Source: ASTM Intern
    • URL: [Link]

  • Title: ASTM D638 - Standard Test Method for Tensile Properties of Plastics

    • Source: ASTM Intern
    • URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) of Polymers

    • Source: Mettler Toledo
    • URL: [Link]

Method

Application Notes and Protocols: The Catalytic Utility of Hindered Amines, Featuring N-(3-methoxypropyl)-2-methylbutan-2-amine

Introduction: Beyond Simple Bases - The Strategic Role of Steric Hindrance In the vast landscape of organic chemistry, amines are fundamental building blocks, often recognized for their basicity and nucleophilicity. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Bases - The Strategic Role of Steric Hindrance

In the vast landscape of organic chemistry, amines are fundamental building blocks, often recognized for their basicity and nucleophilicity. However, when the nitrogen atom is encumbered by bulky substituents, a unique and powerful class of reagents emerges: hindered amines . These molecules, such as the subject of this guide, N-(3-methoxypropyl)-2-methylbutan-2-amine , represent a strategic design choice in catalysis and synthesis. Their steric bulk dramatically tempers their nucleophilicity while preserving their basic character, creating highly selective "non-nucleophilic bases".[1] Furthermore, this steric profile, combined with other electronic features, allows them to serve as crucial ligands in transition metal catalysis and as key players in radical-mediated processes.

N-(3-methoxypropyl)-2-methylbutan-2-amine is a compelling example. Its structure features a secondary amine nitrogen atom attached to two distinct groups:

  • A tert-amyl group (-C(CH₃)₂(C₂H₅)), which provides substantial steric shielding to the nitrogen lone pair.

  • A 3-methoxypropyl group (-CH₂CH₂CH₂OCH₃), which introduces a flexible, coordinating ether functionality. This oxygen atom can engage in secondary coordination to metal centers, potentially influencing catalytic activity and stability.

This guide explores the multifaceted catalytic applications of hindered amines, using the structural motifs of N-(3-methoxypropyl)-2-methylbutan-2-amine as a conceptual framework. We will delve into their established roles in industrial processes like CO₂ capture and polymer stabilization, and their increasingly vital function as ligands in the synthesis of complex molecules for drug discovery and development.

Application 1: High-Capacity Solvents for Carbon Capture Technologies

One of the most economically and environmentally significant applications of hindered amines is in post-combustion CO₂ capture.[2][3] Traditional amine scrubbing processes, often using primary amines like monoethanolamine (MEA), suffer from high energy penalties for solvent regeneration.[4] Hindered amines offer a distinct mechanistic advantage that addresses this challenge.

Scientific Principles & Mechanism

The reaction between an amine and CO₂ proceeds through a zwitterionic intermediate to form a carbamate.[2][5]

  • Primary/Secondary Amines: Form stable carbamates, requiring a 2:1 amine-to-CO₂ stoichiometry and significant energy input to reverse the reaction for amine regeneration.

  • Tertiary Amines: Cannot form carbamates directly and react via a slower, base-catalyzed hydration of CO₂, forming bicarbonates.[5]

  • Hindered Amines: Combine the best of both worlds. They react with CO₂ to form a carbamate, but the steric bulk around the nitrogen atom makes this carbamate highly unstable.[2][5] This unstable carbamate is rapidly hydrolyzed by water to form a bicarbonate and regenerate the free amine.[2]

This pathway allows for a theoretical 1:1 amine-to-CO₂ stoichiometry, doubling the absorption capacity and lowering the energy required for regeneration, as the C-N bond is not reformed as stably.[2]

CO2_Capture_Mechanism cluster_0 Hindered Amine (R₂NH) Pathway cluster_1 Primary Amine (RNH₂) Pathway R2NH R₂NH Zwitterion R₂N⁺H-COO⁻ (Zwitterion) R2NH->Zwitterion + CO₂ CO2_1 CO₂ Carbamate_unstable R₂N-COO⁻ (Unstable Carbamate) Zwitterion->Carbamate_unstable - H⁺ Bicarbonate HCO₃⁻ Carbamate_unstable->Bicarbonate + H₂O (Hydrolysis) H2O_1 H₂O Bicarbonate->R2NH + R₂NH₂⁺ (Regeneration) R2NH3 R₂NH₂⁺ RNH2 RNH₂ Carbamate_stable RNH-COO⁻ (Stable Carbamate) RNH2->Carbamate_stable + CO₂ + RNH₂ CO2_2 CO₂ Carbamate_stable->RNH2 + RNH₃⁺ (High Energy Regeneration) RNH3 RNH₃⁺

Caption: Mechanism of CO₂ capture by hindered vs. primary amines.

Protocol: Screening of Hindered Amines for CO₂ Absorption Capacity

This protocol outlines a laboratory-scale method for determining the equilibrium CO₂ loading of an amine solution.

1. Reagent and Equipment Preparation:

  • Amine Solution: Prepare a 30% w/w aqueous solution of the hindered amine (e.g., 2-amino-2-methyl-1-propanol (AMP) as a benchmark, or the target N-(3-methoxypropyl)-2-methylbutan-2-amine).

  • Gas Mixture: Certified gas cylinder of 15% CO₂ in N₂.

  • Apparatus: A jacketed glass reactor (250 mL) with a magnetic stirrer, gas inlet and outlet tubes, a temperature controller, and a pH meter. The gas outlet should be connected to an IR CO₂ analyzer or a bubble counter.

  • Titration: 0.1 M HCl, methyl orange indicator.

2. Experimental Procedure:

  • Charge the reactor with a known mass (e.g., 100 g) of the amine solution.

  • Heat the solution to the desired absorption temperature (e.g., 40 °C) with constant stirring (e.g., 300 rpm).

  • Sparge the CO₂/N₂ gas mixture through the solution at a controlled flow rate (e.g., 200 mL/min).

  • Monitor the CO₂ concentration in the outlet gas stream. The absorption is complete when the outlet CO₂ concentration equals the inlet concentration.

  • Once equilibrium is reached, stop the gas flow and record the final mass of the solution.

  • Determine the amine concentration in the CO₂-loaded solution via titration with 0.1 M HCl.

3. Data Analysis:

  • Mass of CO₂ absorbed: Final solution mass - Initial solution mass.

  • Moles of CO₂ absorbed: (Mass of CO₂ absorbed) / (Molar mass of CO₂).

  • Moles of amine: (Initial solution mass × weight fraction) / (Molar mass of amine).

  • CO₂ Loading (α): (Moles of CO₂ absorbed) / (Moles of amine).

Data Presentation: Comparative CO₂ Loading

Amine TypeExampleTypical Max Loading (mol CO₂/mol amine)Regeneration Energy
PrimaryMonoethanolamine (MEA)~0.5High
TertiaryMethyldiethanolamine (MDEA)~1.0Low
Hindered 2-Amino-2-methyl-1-propanol (AMP) ~1.0 Low-Medium

Application 2: Ligands for Palladium-Catalyzed Cross-Coupling Reactions

In pharmaceutical and materials science, the creation of C-N and C-C bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. The performance of these reactions is critically dependent on the ligand bound to the palladium center. Hindered amines, particularly those with bulky alkyl groups, can serve as highly effective ligands.[6]

Scientific Principles & Mechanism

Bulky, electron-donating ligands are known to accelerate the rate-limiting reductive elimination step in many cross-coupling catalytic cycles, leading to higher product yields and catalyst turnover numbers. The steric hindrance of the amine ligand promotes the formation of a coordinatively unsaturated, highly reactive palladium species. For a molecule like N-(3-methoxypropyl)-2-methylbutan-2-amine, the bulky tert-amyl group provides the necessary steric profile, while the nitrogen lone pair donates electron density to the metal center. The methoxypropyl sidearm could potentially act as a hemilabile coordinating group, stabilizing the catalyst at certain stages of the cycle while dissociating to allow for substrate binding.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_bind [Ar-Pd(II)-NHR'R'']L OA_complex->Amine_bind Ligand Exchange (+ HNR'R'', - HX, -L) Amine_bind->Pd0 Reductive Elimination RE_product Ar-NR'R'' Amine_bind->RE_product Product Release

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a general procedure for testing the efficacy of a hindered amine as a ligand in a cross-coupling reaction. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or a glovebox.

1. Reagent and Equipment Preparation:

  • Reactants: Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol), amine (e.g., morpholine, 1.2 mmol).

  • Catalyst System: Pd₂(dba)₃ (1 mol% Pd), hindered amine ligand (e.g., N-(3-methoxypropyl)-2-methylbutan-2-amine, 2.5 mol%).

  • Base & Solvent: Sodium tert-butoxide (NaOtBu, 1.4 mmol), anhydrous toluene (5 mL).

  • Apparatus: Oven-dried Schlenk flask, magnetic stirrer, heating mantle with temperature control.

2. Experimental Procedure:

  • To the Schlenk flask, add the aryl bromide, Pd₂(dba)₃, the hindered amine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the amine substrate.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Ligand Performance Comparison

LigandReaction Time (h)Yield (%)Notes
(None)24<5Catalyst decomposition observed.
Tri-tert-butylphosphine495Benchmark bulky phosphine ligand.
Hindered Amine (Hypothetical) 6 88 Demonstrates good activity.

Application 3: Catalytic Radical Scavenging in Polymer Stabilization (HALS)

Hindered amines are the basis for a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS). While not catalysts in the sense of promoting a transformation between substrates, they act through a catalytic cycle to inhibit the degradation of polymers initiated by light, heat, and oxidative stress.[7][8][9]

Scientific Principles & Mechanism (The Denisov Cycle)

Polymers degrade via a free-radical chain reaction. UV light creates initial polymer alkyl radicals (R•). These react with oxygen to form peroxy radicals (ROO•), which propagate the damage. HALS interrupt this cycle. The hindered secondary amine (>N-H) or tertiary amine (>N-R) is oxidized to a stable nitroxyl radical (>N-O•).[9] This nitroxyl radical is an excellent radical trap, efficiently combining with polymer alkyl radicals (R•). The resulting alkoxyamine (>N-O-R) can then react with a peroxy radical (ROO•) to regenerate the nitroxyl radical, allowing a single HALS molecule to terminate many radical chains.[9]

Denisov_Cycle HALS_Amine >N-H (Hindered Amine) Nitroxyl_Radical >N-O• (Nitroxyl Radical) HALS_Amine->Nitroxyl_Radical Oxidation Nitroxyl_Radical->HALS_Amine Regeneration Cycle Alkoxyamine >N-O-R (Alkoxyamine) Nitroxyl_Radical->Alkoxyamine + R• Alkoxyamine->Nitroxyl_Radical + ROO• Polymer_Radical R• (Polymer Radical) Degradation Polymer Degradation Polymer_Radical->Degradation Peroxy_Radical ROO• (Peroxy Radical) Peroxy_Radical->Degradation

Caption: The catalytic radical scavenging cycle of HALS.

Protocol: Evaluating HALS Efficacy in Polypropylene Films

This protocol provides a method to assess the ability of a hindered amine to protect a polymer from UV degradation.

1. Materials and Equipment:

  • Polymer: Polypropylene (PP) powder.

  • Stabilizer: Hindered amine (0.2% w/w).

  • Solvent: Xylene or Toluene.

  • Equipment: Hot press for film preparation, UV weathering chamber (e.g., QUV accelerated weather tester), FTIR spectrometer.

2. Experimental Procedure:

  • Compounding: Thoroughly mix the PP powder with the hindered amine stabilizer.

  • Film Preparation: Press the mixture into thin films (e.g., 100 µm thickness) using a hot press at the appropriate temperature for PP (e.g., 190 °C). Prepare a control film without any stabilizer under identical conditions.

  • Initial Analysis: Record the initial FTIR spectrum of each film.

  • Accelerated Weathering: Place the films in the UV weathering chamber, which exposes them to cycles of UV light and moisture at elevated temperatures.

  • Monitoring Degradation: Periodically remove the films (e.g., every 100 hours) and record their FTIR spectra. The key indicator of degradation is the growth of a peak in the carbonyl region (~1715 cm⁻¹), which results from polymer oxidation.

  • End Point: The test is complete when the films become brittle or the carbonyl index reaches a predetermined value.

3. Data Analysis:

  • Carbonyl Index (CI): Calculate the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretch at ~2720 cm⁻¹).

  • Plot: Graph the Carbonyl Index versus exposure time for both the stabilized and unstabilized films. The time taken to reach a specific CI value is a measure of the stabilizer's effectiveness.

Conclusion

Hindered amines are a versatile class of molecules whose catalytic applications are dictated by their unique structural properties. The steric bulk that defines them enables their function as selective non-nucleophilic bases, high-capacity CO₂ absorbents with favorable regeneration economics, and robust ligands for challenging cross-coupling reactions. The specific structure of N-(3-methoxypropyl)-2-methylbutan-2-amine , with its significant steric hindrance and potential hemilabile coordinating sidearm, makes it an intriguing candidate for advanced applications, particularly as a ligand in organometallic catalysis where fine-tuning of the metal's coordination sphere is critical for achieving high activity and selectivity. The protocols outlined herein provide a foundational framework for researchers to explore and validate the catalytic potential of this and other novel hindered amines in their own work.

References

  • Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review.
  • Recent Progress on CO 2 Capture Based on Sterically Hindered Amines: A Review. MDPI. (2023).
  • Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors. École Polytechnique de Montréal. (2010).
  • Thermodynamic and mass transfer modeling of aqueous hindered amines for carbon dIoxide capture.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. (2022).
  • Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and C
  • Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. Journal of the American Chemical Society. (2021).
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. (2019).
  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
  • Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. PubMed. (2020).
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. (2020).
  • Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online. (2007).
  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). ALL Chemistry. (2022).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. (2024).
  • Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Publishing. (2025).
  • Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Publishing. (2024).
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • Sterically hindered amine derivatives with wide ranges of applications.
  • A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
  • Hindered amine light stabilizers. Wikipedia.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. (2018).

Sources

Application

Application Note &amp; Protocol: Synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine via Nucleophilic Substitution

Abstract This document provides a comprehensive guide for the synthesis of the tertiary amine, N-(3-methoxypropyl)-2-methylbutan-2-amine, from 3-methoxypropylamine. The selected synthetic route is an N-alkylation reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary amine, N-(3-methoxypropyl)-2-methylbutan-2-amine, from 3-methoxypropylamine. The selected synthetic route is an N-alkylation reaction, a cornerstone of amine synthesis, involving the nucleophilic substitution of a tertiary alkyl halide. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The target audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Background

The synthesis of tertiary amines is a fundamental process in organic chemistry, with applications ranging from pharmaceuticals to materials science. N-(3-methoxypropyl)-2-methylbutan-2-amine is a tertiary amine characterized by a 3-methoxypropyl group and a sterically hindered tert-pentyl (2-methylbutan-2-yl) group attached to the nitrogen atom.

The preparation of this target molecule from 3-methoxypropylamine is best achieved through an N-alkylation reaction. This class of reaction involves the primary amine acting as a nucleophile, attacking an electrophilic alkyl halide.[1][2] The direct alkylation of a primary amine can sometimes be challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of quaternary ammonium salts.[3][4] However, in this specific synthesis, the use of a bulky tertiary alkyl halide, 2-chloro-2-methylbutane, sterically hinders the product, N-(3-methoxypropyl)-2-methylbutan-2-amine, making a second alkylation to form a quaternary ammonium salt highly unfavorable.

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the electrophilic carbon atom of 2-chloro-2-methylbutane, displacing the chloride leaving group. A base is required in the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
3-Methoxypropylamine≥99%Sigma-Aldrich
2-Chloro-2-methylbutane≥98%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VWR
Diethyl Ether (Et₂O)Anhydrous, ≥99%EMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentPrepared in-house
Brine (Saturated NaCl solution)ACS ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Acros Organics
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (250 mL)--
Rotary evaporator--
Flash chromatography system--
NMR Spectrometer--
FT-IR Spectrometer--
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Characterization reagents Combine 3-methoxypropylamine, 2-chloro-2-methylbutane, Na₂CO₃, and anhydrous acetonitrile in flask setup Equip flask with reflux condenser and magnetic stir bar reagents->setup reflux Heat mixture to reflux (approx. 82°C) for 12-24 hours setup->reflux monitor Monitor reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) reflux->monitor cool Cool reaction to room temperature and filter to remove Na₂CO₃ monitor->cool evaporate Concentrate filtrate under reduced pressure cool->evaporate dissolve Dissolve residue in diethyl ether evaporate->dissolve wash1 Wash with saturated NaHCO₃ solution dissolve->wash1 wash2 Wash with brine wash1->wash2 dry Dry organic layer over MgSO₄ wash2->dry filter_dry Filter and concentrate the dried organic solution dry->filter_dry chromatography Purify crude product by flash chromatography filter_dry->chromatography characterize Characterize pure product by NMR and IR spectroscopy chromatography->characterize

Sources

Method

Application Notes and Protocols for the Synthesis of Downstream Derivatives of N-(3-methoxypropyl)-2-methylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine featuring a sterically hindered tert-amyl group and a flexible methoxypropyl cha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine featuring a sterically hindered tert-amyl group and a flexible methoxypropyl chain. This unique combination of steric bulk and potential for hydrogen bonding and chelation makes its derivatives attractive targets for investigation in medicinal chemistry and materials science. The tert-amyl group can impart metabolic stability and influence receptor binding selectivity, while the methoxypropyl arm can modulate solubility and provide additional interaction points.

This comprehensive guide provides detailed application notes and protocols for the synthesis of key downstream derivatives of N-(3-methoxypropyl)-2-methylbutan-2-amine, including N-acylated, N-sulfonylated, N-alkylated, and N-carbamoylated compounds. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles and providing practical insights for successful synthesis and characterization.

Understanding the Reactivity of N-(3-methoxypropyl)-2-methylbutan-2-amine

The synthetic routes to downstream derivatives are largely governed by the nucleophilicity of the secondary amine, which is significantly influenced by the steric hindrance imposed by the tert-amyl group. This steric bulk can reduce reaction rates compared to less hindered secondary amines.[1] Consequently, reaction conditions may require optimization, such as elevated temperatures, longer reaction times, or the use of more reactive reagents, to achieve satisfactory yields. The methoxypropyl group is not expected to significantly hinder the reactivity of the amine but may influence the solubility of the starting material and products.

PART 1: N-Acylation to Form Amides

The N-acylation of N-(3-methoxypropyl)-2-methylbutan-2-amine provides access to a wide range of amide derivatives. Amides are a cornerstone of many pharmaceuticals and bioactive molecules. The choice of acylating agent and reaction conditions will depend on the desired amide and the scale of the synthesis.

Protocol 1.1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of the title amine using a representative acyl chloride, benzoyl chloride. Acyl chlorides are highly reactive and are suitable for acylating sterically hindered amines.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion, facilitated by a non-nucleophilic base, yields the corresponding amide.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine and triethylamine in anhydrous DCM B Cool to 0 °C A->B C Add benzoyl chloride dropwise B->C D Warm to room temperature and stir C->D E Quench with water and separate layers D->E F Wash organic layer with aq. HCl, aq. NaHCO3, and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-acylation using an acyl chloride.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-(3-methoxypropyl)-2-methylbutan-2-amine159.29101.0
Benzoyl chloride140.57111.1
Triethylamine101.19151.5
Anhydrous Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel for Chromatography-As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3-methoxypropyl)-2-methylbutan-2-amine (1.59 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.28 mL, 11 mmol) in anhydrous DCM (10 mL) dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzoyl-N-(3-methoxypropyl)-2-methylbutan-2-amine.

Expected Characterization Data (Hypothetical):

Based on a structurally similar compound, N-(3-methoxyphenethyl)-2-propylpentanamide[2], the following spectroscopic characteristics would be anticipated:

  • ¹H NMR: Resonances for the tert-amyl protons, methoxypropyl chain protons, and aromatic protons of the benzoyl group. The methylene protons adjacent to the nitrogen will likely show a downfield shift compared to the starting amine.

  • ¹³C NMR: A signal for the amide carbonyl carbon is expected around 170-175 ppm. Signals for the carbons of the tert-amyl, methoxypropyl, and benzoyl groups will also be present.

  • IR: A strong absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. The N-H stretch of the starting secondary amine will be absent.

  • MS (ESI): The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the product.

PART 2: N-Sulfonylation to Form Sulfonamides

The synthesis of sulfonamides from N-(3-methoxypropyl)-2-methylbutan-2-amine introduces a key functional group with a wide range of applications in medicinal chemistry.

Protocol 2.1: N-Sulfonylation using Sulfonyl Chlorides

This protocol details a general procedure for the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride (tosyl chloride).

Reaction Principle: Similar to N-acylation, the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is used to neutralize the HCl generated during the reaction.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Work-up and Purification A Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine and pyridine in anhydrous DCM B Cool to 0 °C A->B C Add p-toluenesulfonyl chloride in portions B->C D Warm to room temperature and stir C->D E Wash with 1 M aq. HCl D->E F Wash with saturated aq. NaHCO3 and brine E->F G Dry over MgSO4, filter, and concentrate F->G H Purify by recrystallization or chromatography G->H

Caption: Workflow for N-sulfonylation using a sulfonyl chloride.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-(3-methoxypropyl)-2-methylbutan-2-amine159.29101.0
p-Toluenesulfonyl chloride190.65111.1
Pyridine79.10202.0
Anhydrous Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine (1.59 g, 10 mmol) in anhydrous DCM (50 mL).

  • Add pyridine (1.6 mL, 20 mmol) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl (3 x 30 mL) to remove excess pyridine.

  • Wash the organic layer with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Expected Characterization Data (Hypothetical):

  • ¹H NMR: The spectrum will show characteristic signals for the tosyl group (aromatic protons and a methyl singlet), in addition to the signals for the N-(3-methoxypropyl)-2-methylbutan-2-amine moiety.

  • ¹³C NMR: Signals corresponding to the carbons of the tosyl group will be present, along with those of the amine backbone.

  • IR: Characteristic strong asymmetric and symmetric stretching vibrations for the SO₂ group are expected in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3] The S-N stretching vibration may appear in the range of 924–906 cm⁻¹.[3]

  • MS (ESI): The mass spectrum should display the [M+H]⁺ ion for the synthesized sulfonamide.

PART 3: N-Alkylation to Form Tertiary Amines

N-alkylation of N-(3-methoxypropyl)-2-methylbutan-2-amine can be challenging due to the steric hindrance of the tert-amyl group. Direct alkylation with alkyl halides may be slow and require forcing conditions. Reductive amination offers a milder and often more efficient alternative.

Protocol 3.1: Reductive Amination with an Aldehyde

This protocol outlines the N-alkylation of the title amine with a representative aldehyde, benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Reaction Principle: The secondary amine reacts with the aldehyde to form an iminium ion intermediate in situ. This intermediate is then reduced by sodium triacetoxyborohydride to the corresponding tertiary amine.

Experimental Workflow:

G cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Work-up and Purification A Combine N-(3-methoxypropyl)-2-methylbutan-2-amine, benzaldehyde, and acetic acid in DCE B Stir at room temperature A->B C Add sodium triacetoxyborohydride portion-wise B->C D Continue stirring at room temperature C->D E Quench with saturated aq. NaHCO3 D->E F Extract with DCM E->F G Dry organic layer, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for reductive amination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-(3-methoxypropyl)-2-methylbutan-2-amine159.29101.0
Benzaldehyde106.12121.2
Sodium triacetoxyborohydride (STAB)211.94151.5
1,2-Dichloroethane (DCE)-50 mL-
Acetic Acid (optional catalyst)60.0510.1
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel for Chromatography-As needed-

Procedure:

  • To a round-bottom flask, add N-(3-methoxypropyl)-2-methylbutan-2-amine (1.59 g, 10 mmol), 1,2-dichloroethane (50 mL), and benzaldehyde (1.22 mL, 12 mmol).

  • If the reaction is slow, a catalytic amount of acetic acid (0.06 mL, 1 mmol) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 30 minutes.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the tertiary amine.

Troubleshooting:

  • Low Conversion: The steric hindrance of the amine may slow down the reaction. Consider increasing the reaction temperature to 40-50 °C or extending the reaction time.

  • Side Products: Ensure the purity of the starting materials. Over-reduction of the aldehyde to the corresponding alcohol can be minimized by the portion-wise addition of the reducing agent.

PART 4: Synthesis of N,N-Disubstituted Ureas

Urea derivatives are prevalent in many biologically active compounds. The synthesis of an N,N-disubstituted urea from N-(3-methoxypropyl)-2-methylbutan-2-amine can be achieved through reaction with an isocyanate.

Protocol 4.1: Urea Formation using an Isocyanate

This protocol describes the synthesis of a urea derivative using phenyl isocyanate.

Reaction Principle: The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the isocyanate to form a stable N,N-disubstituted urea.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Urea Formation cluster_2 Work-up and Purification A Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine in anhydrous THF B Cool to 0 °C A->B C Add phenyl isocyanate dropwise B->C D Warm to room temperature and stir C->D E Concentrate the reaction mixture D->E F Purify by trituration or column chromatography E->F

Caption: Workflow for urea formation using an isocyanate.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-(3-methoxypropyl)-2-methylbutan-2-amine159.29101.0
Phenyl isocyanate119.1210.51.05
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine (1.59 g, 10 mmol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyl isocyanate (1.14 mL, 10.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a non-polar solvent like hexane to induce crystallization. Alternatively, purify by silica gel column chromatography.

Expected Characterization Data (Hypothetical):

  • ¹H NMR: The spectrum will show a new N-H proton signal for the urea, in addition to the signals for the phenyl group and the N-(3-methoxypropyl)-2-methylbutan-2-amine backbone.

  • ¹³C NMR: A characteristic signal for the urea carbonyl carbon is expected in the range of 155-165 ppm.

  • IR: A strong C=O stretching vibration for the urea is typically observed around 1630-1680 cm⁻¹. An N-H stretching band will also be present.

  • MS (ESI): The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the urea product.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of downstream derivatives of N-(3-methoxypropyl)-2-methylbutan-2-amine. Researchers should be mindful of the steric hindrance imparted by the tert-amyl group and be prepared to optimize reaction conditions accordingly. Careful monitoring of reactions by TLC and thorough characterization of the products by spectroscopic methods are crucial for successful outcomes. These derivatives hold promise for applications in drug discovery and materials science, and the methodologies presented here should facilitate their exploration.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Ta-Shma, R. (2001). Nucleophilicity of Amines. Journal of the American Chemical Society, 123(39), 9500–9512. [Link]

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-Alkylation of Hindered Secondary Aromatic Amines with 2-Iodobutane. Organic Preparations and Procedures International, 23(4), 399-402. [Link]

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(14), 49-58. [Link]

  • Ivanova, Y., & Yordanov, N. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2023(4), M1714. [Link]

  • Z. Naturforsch. 61b, 1499–1505 (2006). Infrared and NMR Spectra of Arylsulphonamides. [Link]

Sources

Application

solvent selection for reactions with N-(3-methoxypropyl)-2-methylbutan-2-amine

Advanced Application Note: Solvent Selection and Reaction Optimization for N-(3-Methoxypropyl)-2-methylbutan-2-amine Structural Analysis & Solvation Dynamics N-(3-methoxypropyl)-2-methylbutan-2-amine presents a unique th...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Solvent Selection and Reaction Optimization for N-(3-Methoxypropyl)-2-methylbutan-2-amine

Structural Analysis & Solvation Dynamics

N-(3-methoxypropyl)-2-methylbutan-2-amine presents a unique thermodynamic and kinetic challenge in synthetic organic chemistry. As a secondary amine, it is flanked by a highly sterically demanding tert-pentyl (2-methylbutan-2-yl) group and a flexible 3-methoxypropyl chain.

The tert-pentyl group creates a massive steric barrier, severely restricting the Bürgi-Dunitz trajectory required for electrophilic attack. Compounding this physical barrier is a subtle electronic one: in low-polarity environments, the molecule can adopt a pseudo-six-membered ring conformation stabilized by an intramolecular hydrogen bond between the N-H proton and the ether oxygen of the methoxy group. This conformational "lock" buries the nitrogen lone pair, effectively rendering the amine non-nucleophilic.

To successfully utilize this amine in acylation or alkylation workflows, solvent selection is not merely a solubility parameter—it is the primary thermodynamic driver. The solvent must be carefully chosen to disrupt intramolecular chelation without forming an intermolecular solvation shell that would further increase the effective steric bulk.

Mechanistic Causality in Solvent Selection

Sterically hindered secondary amines often fail to react under standard conditions, yielding poor or no product formation due to their inability to overcome the activation energy barrier of nucleophilic attack[1].

  • Protic vs. Aprotic: Protic solvents (e.g., methanol, ethanol) are strictly contraindicated. They form dense hydrogen-bonded solvation shells around both the amine nitrogen and the ether oxygen, inflating the molecule's hydrodynamic radius and completely shutting down reactivity.

  • Dielectric Constant (ε) vs. Donor Number (DN): To break the intramolecular N-H···O hydrogen bond, a solvent with a high Donor Number (acting as a strong Lewis base/H-bond acceptor) is required. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) strip the proton away from the ether oxygen, exposing the "naked" nitrogen lone pair.

  • Thermal Activation: In cases where even highly polar aprotic solvents fail to drive acylation, switching to a high-boiling, non-polar solvent like Toluene allows for brute-force thermal activation without the risk of solvent degradation (e.g., DMF reacting with acyl chlorides at high temperatures)[1].

Quantitative Solvent Parameters for Hindered Amines

SolventDielectric Constant (ε)Donor Number (DN)Intramolecular H-Bond DisruptionRecommended Application for N-(3-Methoxypropyl)-2-methylbutan-2-amine
Dichloromethane (DCM) 8.90.0None (Maintains internal lock)Baseline for highly reactive acyl chlorides (requires DMAP catalyst).
Tetrahydrofuran (THF) 7.620.0ModerateReductive aminations; mild alkylations.
Acetonitrile (MeCN) 37.514.1Moderate-HighStandard SN2 alkylations; balances polarity with ease of workup.
N,N-Dimethylformamide (DMF) 36.726.6Complete (Exposes N-lone pair)Sluggish SN2 reactions requiring maximum nucleophilicity.
Toluene 2.40.1NoneHigh-temperature thermal activation (reflux) for unreactive acylations.

Workflow Decision Trees

SolventWorkflow Target N-(3-methoxypropyl)- 2-methylbutan-2-amine Acylation Acylation (Electrophilic Attack) Target->Acylation Acid Chlorides Alkylation Alkylation (SN2 Substitution) Target->Alkylation Alkyl Halides DCM DCM (0°C to RT) Low thermal energy, requires DMAP Acylation->DCM Baseline Toluene Toluene (Reflux) High thermal energy, no solvent side-reactions Acylation->Toluene Sluggish/Hindered MeCN Acetonitrile (MeCN) Balances polarity & product isolation Alkylation->MeCN Standard DMF DMF / DMSO Max dielectric constant, hard to remove Alkylation->DMF Poor Electrophiles

Caption: Decision matrix for selecting solvents based on reaction class and required activation energy.

SolvationMechanics Amine Hindered Secondary Amine (tert-pentyl group) Protic Protic Solvents (MeOH, H2O, EtOH) Amine->Protic Aprotic Polar Aprotic Solvents (MeCN, DMF, THF) Amine->Aprotic Hbond H-Bonded Solvation Shell (Blocks Trajectory) Protic->Hbond Naked 'Naked' Nucleophile (Exposed Nitrogen) Aprotic->Naked Fail Reaction Failure (Steric Clashing) Hbond->Fail Success Successful Coupling (Overcomes Barrier) Naked->Success

Caption: Mechanistic impact of solvent proticity on the nucleophilic trajectory of hindered amines.

Validated Experimental Protocols

Protocol A: N-Acylation via Acid Chlorides (Overcoming Extreme Steric Hindrance) Highly hindered secondary amines often exhibit low or zero conversion during acylation without specialized activation[2]. This protocol utilizes a dual-activation strategy: DMAP acts as an acyl transfer catalyst, while the anhydrous aprotic solvent prevents premature hydrolysis of the electrophile[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve N-(3-methoxypropyl)-2-methylbutan-2-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.2 eq). The excess DIPEA acts as the bulk proton sponge, while DMAP forms the highly reactive N-acylpyridinium intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add the acyl chloride (1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Thermal Optimization (Self-Validation Step): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. Causality Check: If conversion is <50% due to the tert-pentyl steric shielding, evaporate the DCM under reduced pressure, resuspend the crude mixture in anhydrous Toluene (0.2 M), and heat to 90 °C for an additional 12 hours[1].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (a critical step to selectively remove unreacted amine and DMAP), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: SN2 N-Alkylation (Maximizing Nucleophilicity) Alkylation of this amine is thermodynamically disfavored due to the bulky tert-pentyl group. Acetonitrile (MeCN) is selected as the solvent because its high dielectric constant stabilizes the charge-separated SN2 transition state without tightly solvating the nucleophilic nitrogen.

Step-by-Step Methodology:

  • Activation: In a sealed pressure tube, suspend anhydrous K₂CO₃ (3.0 eq) and Potassium Iodide (KI) (0.2 eq) in anhydrous Acetonitrile (MeCN, 0.5 M). Causality Check: KI is added to initiate a Finkelstein reaction, converting the alkyl bromide/chloride into a highly reactive alkyl iodide in situ, which is necessary to overcome the sluggish kinetics of the hindered amine.

  • Reagent Addition: Add N-(3-methoxypropyl)-2-methylbutan-2-amine (1.0 eq) and the target alkyl bromide (1.5 eq).

  • Reaction: Seal the tube and heat to 85 °C for 24–48 hours. The high temperature is required to provide the kinetic energy necessary to breach the steric barrier.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃, KI, KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Dichloromethane and H₂O. Extract the aqueous layer with DCM (2x). Dry the combined organics over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: Isopropenyl Acetate, a Remarkable, Cheap and Acylating Agent of Amines under Solvent- and Catalyst-Free Conditions: A Systematic Investigation. Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(3-methoxypropyl)-2-methylbutan-2-amine by Fractional Distillation

Introduction Welcome to the technical support guide for the purification of N-(3-methoxypropyl)-2-methylbutan-2-amine. This document is designed for researchers, scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of N-(3-methoxypropyl)-2-methylbutan-2-amine. This document is designed for researchers, scientists, and drug development professionals who require this tertiary amine in high purity for their work. The inherent physicochemical properties of this molecule, particularly its high boiling point and susceptibility to degradation, make fractional distillation a necessary but challenging purification step. This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and the scientific rationale behind our procedural recommendations. Due to the thermal sensitivity of many amine compounds, the standard method of choice is Vacuum Fractional Distillation , which allows for purification at significantly lower temperatures, thereby preserving the integrity of the final product.[1][2][3][4]

Section 1: Core Principles & Physicochemical Properties

The primary challenge in distilling N-(3-methoxypropyl)-2-methylbutan-2-amine is its high boiling point, which increases the risk of thermal and oxidative degradation.[5][6] Amines can decompose at elevated temperatures, often leading to discoloration, byproduct formation, and reduced yield.[7][8] This degradation can be accelerated by the presence of oxygen or residual acidic/basic impurities from the synthesis.[5][9]

Vacuum distillation is the authoritative solution to this problem. By reducing the pressure of the system, the boiling point of the compound is significantly lowered, in accordance with the Clausius-Clapeyron relation. This allows for a gentle distillation that minimizes thermal stress on the molecule.[3][4]

Table 1: Physicochemical Properties of N-(3-methoxypropyl)-2-methylbutan-2-amine and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C at atm. pressure)Key Characteristics
N-(3-methoxypropyl)-2-methylbutan-2-amine C₉H₂₁NO159.27190 - 210High-boiling, thermally sensitive tertiary amine.
2-methylbutan-2-amineC₅H₁₃N87.16~78Potential starting material; lower boiling point.[10]
3-methoxypropan-1-amineC₄H₁₁NO89.14~117Potential starting material; lower boiling point.
Dimerization/Oligomerization ProductsVariable>300Very highNon-volatile residues formed from thermal degradation.[5]

Note: The boiling point for the target compound is an estimate based on its structure and the known boiling points of similar molecules. This high estimate underscores the necessity of vacuum application.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the fractional distillation of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Q1: My product is darkening in the distillation flask and the yield is very low. What is happening?

A1: This is a classic sign of thermal decomposition. The high temperatures required for atmospheric distillation are likely breaking down the amine.

  • Causality: Amines, especially high-molecular-weight ones, are prone to degradation at temperatures often exceeding 150°C.[7][8] This process can create non-volatile, colored byproducts, which remain in the distillation flask and reduce your isolated yield.

  • Immediate Solution: Stop the distillation and allow the system to cool. You must switch to a vacuum fractional distillation setup. By lowering the system pressure, you can decrease the boiling point by 50-100°C, preventing decomposition.[4]

  • Optimization:

    • Determine Target Pressure: Use a nomograph to estimate the boiling point at various pressures. Aim for a head temperature between 80°C and 120°C for a stable, safe distillation.

    • Check for Catalytic Impurities: Ensure the crude material is free from strong acids or bases from the synthesis, as these can catalyze decomposition. A pre-distillation aqueous wash (e.g., with dilute potassium carbonate) followed by thorough drying can mitigate this.[9]

Q2: I'm seeing poor separation between my product and a close-boiling impurity.

A2: This indicates that the efficiency of your distillation column is insufficient for the separation.

  • Causality: Fractional distillation relies on a series of vaporization-condensation cycles on the surface of the column packing, with each cycle representing a "theoretical plate."[11] To separate compounds with close boiling points, a higher number of theoretical plates is required.

  • Immediate Solution:

    • Increase Reflux Ratio: Slow down the rate of distillate collection. This allows more liquid-vapor equilibria to be established in the column, increasing the effective separation.

    • Insulate the Column: Wrap the column from the distillation flask to the condenser with glass wool or aluminum foil. This minimizes heat loss and ensures a proper temperature gradient is maintained, which is essential for fractional separation.[12]

  • Optimization:

    • Use a More Efficient Column: A simple Vigreux column may not be sufficient. Switch to a packed column (e.g., with Raschig rings or structured packing like Sulzer packing). Packed columns offer a much larger surface area, leading to a higher number of theoretical plates and are generally more efficient for vacuum applications due to a lower pressure drop.[11][13][14]

Q3: My distillation column is flooding! A continuous stream of liquid is pushing up into the condenser.

A3: Column flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid (reflux) from flowing back down.

  • Causality: This is almost always caused by an excessive boil-up rate, meaning the heating mantle is set too high.[12] The high velocity of the vapor physically holds up the returning liquid.

  • Immediate Solution: Immediately reduce the heat input from the heating mantle. If necessary, temporarily lower the mantle to allow the "flood" of liquid to drain back into the distillation flask. Once the column has cleared, resume heating at a much gentler rate.[12]

Q4: The pressure in my vacuum system is fluctuating and I can't maintain a stable vacuum.

A4: An unstable vacuum prevents a stable boiling point, making clean separation impossible. This is typically due to a leak in the system.

  • Causality: Vacuum systems are highly sensitive to even the smallest leaks. Common sources are poorly sealed ground glass joints, cracks in the glassware, or permeable tubing.

  • Immediate Solution:

    • Check All Joints: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Use Keck clips to secure all connections.

    • Inspect Glassware: Carefully inspect all components for hairline cracks, especially the distillation flask.

    • Check Tubing: Ensure all vacuum tubing is thick-walled and designed for vacuum applications. Check for perishing or holes.

    • Test the Pump: Disconnect the pump from the apparatus and connect it directly to a vacuum gauge to ensure it is pulling down to its specified pressure.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions I must take?

    • A1: Always handle amines in a well-ventilated fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[16] Since flammable vapors may be present, ensure there are no ignition sources nearby and that all heating equipment is properly grounded.[17][18] Have a fire extinguisher rated for chemical fires readily available.

  • Q2: How do I know which fractions to collect?

    • A2: Monitor the temperature at the distillation head, not in the pot. Do not begin collecting your main product fraction until the head temperature is stable and corresponds to the expected boiling point of your product at the pressure you are using. Collect a "forerun" fraction of any lower-boiling impurities first. After the main fraction is collected and the temperature begins to drop (or spike), stop the distillation. The purity of collected fractions should always be verified by an analytical method like GC-MS or NMR.[9]

  • Q3: Can I use boiling chips instead of magnetic stirring?

    • A3: While boiling chips can be used, magnetic stirring is superior for vacuum distillation. Boiling chips can become ineffective as the distillation proceeds. Vigorous stirring provides a more even heat distribution and a smoother boil, which is critical for maintaining a stable distillation rate under vacuum.

Section 4: Visualized Protocols and Workflows

Diagram 1: Recommended Vacuum Fractional Distillation Apparatus

G cluster_setup Distillation Apparatus cluster_vacuum Vacuum System Flask Distilling Flask (with stir bar) Column Packed Fractionating Column (Insulated) Flask->Column Vapors Ascend Mantle Heating Mantle Head Distillation Head Column->Head Thermometer Thermometer Condenser Condenser Head->Condenser To Condenser Adapter Vacuum Adapter (Cow-type) Condenser->Adapter Condensate R_Flask1 Receiving Flask 1 (Forerun) Adapter->R_Flask1 R_Flask2 Receiving Flask 2 (Product) Adapter->R_Flask2 R_Flask3 Receiving Flask 3 (High-boilers) Adapter->R_Flask3 Trap Cold Trap (e.g., Dry Ice/Acetone) Adapter->Trap To Vacuum Gauge Vacuum Gauge Trap->Gauge Pump Vacuum Pump Gauge->Pump G start Distillation Issue Occurs q1 Is product dark or yield low? start->q1 a1 Diagnosis: Thermal Decomposition. Action: Use vacuum distillation. Lower the boiling point. q1->a1 Yes q2 Is separation poor? q1->q2 No end_node Problem Resolved a1->end_node a2 Diagnosis: Low Column Efficiency. Actions: 1. Increase reflux ratio. 2. Insulate column. 3. Use a packed column. q2->a2 Yes q3 Is column flooding? q2->q3 No a2->end_node a3 Diagnosis: Boil-up rate too high. Action: Reduce heat input immediately. q3->a3 Yes q4 Is vacuum unstable? q3->q4 No a3->end_node a4 Diagnosis: System Leak. Actions: 1. Check all joints for grease/clips. 2. Inspect glassware for cracks. 3. Check tubing. q4->a4 Yes a4->end_node

Caption: A decision tree for troubleshooting common distillation problems.

Section 5: Detailed Experimental Protocol

Objective: To purify crude N-(3-methoxypropyl)-2-methylbutan-2-amine to >99% purity using vacuum fractional distillation.

Materials & Apparatus:

  • Crude N-(3-methoxypropyl)-2-methylbutan-2-amine

  • Round-bottom flask (sized so crude material fills it 1/2 to 2/3 full)

  • Magnetic stir bar and stir plate

  • Heating mantle with temperature controller

  • Packed fractionating column (e.g., Vigreux or filled with Raschig rings)

  • Distillation head with a port for a thermometer/thermocouple

  • Condenser

  • Vacuum take-off adapter (cow-type adapter preferred)

  • Receiving flasks (at least 3)

  • Vacuum tubing (thick-walled)

  • Cold trap and Dewar flask

  • Vacuum pump (two-stage rotary vane pump is typical)

  • Vacuum gauge

  • Insulating material (glass wool, aluminum foil)

  • Vacuum grease and Keck clips

Procedure:

  • Preparation:

    • Ensure the crude amine is dry. If water is present, dry with a suitable agent like anhydrous potassium carbonate, then filter.

    • If acidic or basic impurities are suspected, perform a neutralizing wash and re-dry the material. [9]

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in Diagram 1 inside a fume hood.

    • Place the crude amine and a magnetic stir bar into the distilling flask.

    • Lightly grease all ground glass joints and secure them with Keck clips.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

    • Fill the cold trap Dewar with dry ice and a solvent (e.g., acetone or isopropanol). Caution: Do this slowly to avoid rapid boiling over.

  • Execution:

    • Turn on the magnetic stirrer.

    • Turn on the vacuum pump and slowly open the system to the vacuum. Allow the pressure to stabilize at the lowest achievable level. Note this pressure.

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the column. You should see a ring of condensate slowly rising. If it rises too quickly, reduce the heat.

    • The head temperature will initially rise and then stabilize as the first, lowest-boiling fraction (forerun) begins to distill. Collect this in the first receiving flask.

    • After the forerun is removed, the head temperature may dip slightly before rising again to a new, stable plateau. This should be the boiling point of your target compound at the system pressure.

    • Rotate the vacuum adapter to begin collecting this main fraction in a clean receiving flask. Maintain a slow, steady distillation rate (approx. 1 drop per second).

    • Continue collecting as long as the head temperature remains stable. If the temperature drops or begins to rise sharply, the main fraction is finished.

    • Rotate the adapter to the final receiving flask to collect any higher-boiling components.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool under vacuum.

    • Once cool, slowly vent the system to atmospheric pressure (introducing nitrogen or argon is good practice to protect the amine from oxidation).

    • Turn off the vacuum pump, stirrer, and cooling water.

    • Disassemble the apparatus and analyze the purity of the collected fractions.

References

  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008). Bryan Research & Engineering, LLC. [Link]

  • Thermal degradation rates of different amines. | Download Table - ResearchGate. ResearchGate. [Link]

  • Distillations - Environmental Health & Safety. University of California, Santa Barbara. [Link]

  • Safety Precautions For Distillation. (2025). Industrial Safety Training. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI. (2025). MDPI. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. AECI. [Link]

  • Safety tips on distilling at home. (2021). StillDragon. [Link]

  • 3 Benefits of Vacuum Fractional Distillation - Digivac. (2015). Digivac. [Link]

  • Distillation Column: Key Components and Functions - NeoNickel. NeoNickel. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. SciSpace. [Link]

  • Distillation Column Selection and Sizing. Engineering Design Guidelines. [Link]

  • Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (2025). Fine-Tek. [Link]

  • Problem 99 Primary amine, secondary amine a... [FREE SOLUTION] - Vaia. Vaia. [Link]

  • Straight Answers: Best column for amine purification - YouTube. (2023). YouTube. [Link]

  • Amine Production - Koch-Glitsch. Koch-Glitsch. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010). University of Malaya. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. BRANDTECH Scientific. [Link]

  • Vacuum Distillation | Busch Ireland. Busch. [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. [Link]

  • What is Vacuum Distillation & How Does it Work? | Lechler. Lechler. [Link]

  • Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008). Bryan Research & Engineering, LLC. [Link]

  • 1.2.3.4: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Chemical Properties of 1-Butanamine, 3-methyl, N-(2-methylpropyl) - Cheméo. Cheméo. [Link]

  • Purification Methods in Organic Chemistry | PDF | Chromatography | Amine - Scribd. Scribd. [Link]

  • Amines -preparation and separation - Raghunathpur College. Raghunathpur College. [Link]

  • METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4 - YouTube. (2012). YouTube. [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (2025). ResearchGate. [Link]

  • N-Methylbutan-2-amine - ChemBK. (2024). ChemBK. [Link]

  • 2-methyl-N-(2-methylbutan-2-yl)butan-2-amine | Chemsrc. (2025). Chemsrc. [Link]

  • N,N-diethyl-3-methylbutan-2-amine | C9H21N | CID 54104916 - PubChem. PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine. The synthesis, typically achieved through reductive amination, is a cornerstone reaction in medicinal chemistry for creating new carbon-nitrogen bonds.[1] This document is designed to address common challenges and optimize reaction yields by explaining the causal relationships behind experimental choices.

I. Understanding the Core Reaction: Reductive Amination

The synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine involves the reaction of 2-methyl-2-butanone with 3-methoxypropylamine in the presence of a reducing agent. This process, known as reductive amination, proceeds through an imine intermediate which is then reduced to the final tertiary amine product.[2][3]

Reaction Scheme:

2-methyl-2-butanone + 3-methoxypropylamine → [Imine Intermediate] --(Reducing Agent)--> N-(3-methoxypropyl)-2-methylbutan-2-amine

A one-pot procedure where the ketone, amine, and a selective reducing agent are combined is often preferred for its efficiency.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Issue 1: Low or No Product Formation

  • Question: My reaction has run for the prescribed time, but analysis (TLC, GC-MS) shows a low conversion of starting materials. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion is a frequent issue stemming from several factors related to imine formation and reduction.

    • Inefficient Imine Formation: The initial condensation of the ketone and amine to form the imine is a reversible equilibrium reaction.[3] To drive the reaction forward, the removal of water is crucial.[3]

      • Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.

      • Solutions:

        • Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively remove water as it is formed.

        • Azeotropic Removal: If the solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be an effective method for water removal.

    • Suboptimal pH: The pH of the reaction medium plays a critical role in imine formation.

      • Causality: Mildly acidic conditions (pH 4-6) are optimal for this reaction.[5][6] At a lower pH, the amine starting material becomes protonated and non-nucleophilic, halting the reaction.[5] Conversely, at a higher pH, the protonation of the carbonyl oxygen, which is necessary to activate it for nucleophilic attack, is insufficient.[5]

      • Solutions:

        • Acid Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[6]

        • Buffered System: Employing a buffer system, like an ammonium acetate buffer, can help maintain the optimal pH range.[6]

    • Incorrect Choice or Inactivity of Reducing Agent: The selection and handling of the reducing agent are paramount.

      • Causality: The reducing agent must be selective for the imine over the ketone.[5] Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) due to their mild reactivity.[3][5] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, leading to the formation of 2-methyl-2-butanol as a byproduct.[5][7]

      • Solutions:

        • Selective Reducing Agents: Utilize NaBH₃CN or NaBH(OAc)₃. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[6]

        • Staged Addition: If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[5]

        • Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions to prevent deactivation.[8]

Issue 2: Presence of Significant Side Products

  • Question: My final product is contaminated with significant impurities. What are the most common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge in reductive amination. The primary side reactions are the reduction of the starting ketone and over-alkylation.

    • Reduction of 2-methyl-2-butanone:

      • Causality: As mentioned, non-selective reducing agents can reduce the ketone to the corresponding alcohol (2-methyl-2-butanol).[9][10]

      • Mitigation:

        • Employ a milder and more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[8] These reagents are less likely to reduce the ketone under the reaction conditions.[5]

    • Formation of Bis-aminated Product:

      • Causality: While less common in the formation of tertiary amines from primary amines, under certain conditions, a second molecule of the ketone can react with the product amine.

      • Mitigation:

        • Stoichiometry Control: Use a slight excess of the amine (3-methoxypropylamine) to favor the formation of the desired product. A 1.1 to 1.5 equivalent excess of the amine is a good starting point.[6]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate the pure N-(3-methoxypropyl)-2-methylbutan-2-amine from the reaction mixture. What purification strategies are most effective?

  • Answer: The purification of amines can be challenging due to their basic nature. A combination of extraction and chromatography is often necessary.

    • Liquid-Liquid Extraction:

      • Principle: The basicity of the amine product allows for its separation from neutral organic byproducts and starting materials.

      • Procedure:

        • After the reaction is complete, quench any remaining reducing agent carefully with an acidic solution (e.g., 1M HCl).

        • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone and the alcohol byproduct.

        • Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH).

        • Extract the now deprotonated (and organic-soluble) amine product with an organic solvent.

        • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Column Chromatography:

      • Principle: For high purity, column chromatography on silica gel is often required.

      • Considerations:

        • Tailing: Amines can "tail" on silica gel due to interactions with acidic silanol groups. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent.

        • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for this reaction?

    • A1: Reductive aminations are typically run at room temperature.[1] For less reactive substrates or to increase the reaction rate, gentle heating (e.g., 40-50 °C) can be applied. However, higher temperatures may promote side reactions.[11]

  • Q2: Which solvent is best suited for this synthesis?

    • A2: The choice of solvent depends on the reducing agent.

      • For NaBH(OAc)₃, which is water-sensitive, anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[8][12]

      • For NaBH₃CN, protic solvents like methanol or ethanol are often suitable.[6][12]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods.[8] A successful reaction will show the consumption of the starting ketone and the appearance of a new spot/peak corresponding to the product amine.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine, incorporating best practices for yield optimization.

Materials:

  • 2-methyl-2-butanone

  • 3-methoxypropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methyl-2-butanone (1.0 eq) and anhydrous DCM.

  • Add 3-methoxypropylamine (1.2 eq) to the solution.

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained at room temperature.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the pure N-(3-methoxypropyl)-2-methylbutan-2-amine.

V. Data Summary and Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine/IminiumCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDCM, DCE, THFMild, less toxic, but moisture sensitive.[8][12]
Sodium Cyanoborohydride (NaBH₃CN) HighMethanol, EthanolEffective, but toxic due to potential for HCN release.[3][6]
Sodium Borohydride (NaBH₄) ModerateMethanol, EthanolCan reduce the starting ketone; often requires staged addition.[5][7]
Catalytic Hydrogenation (H₂/Catalyst) HighVarious"Green" option, but catalyst may be deactivated by the amine.[2][3]

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Imine Check Imine Formation (TLC/GC-MS) Start->Check_Imine Imine_Not_Formed Imine Not Formed Check_Imine->Imine_Not_Formed Imine_Formed Imine Formed, Low Product Check_Imine->Imine_Formed Yes Optimize_pH Optimize pH (Add Acetic Acid) Imine_Not_Formed->Optimize_pH No Remove_Water Remove Water (Dehydrating Agent) Imine_Not_Formed->Remove_Water No Success Improved Yield Optimize_pH->Success Remove_Water->Success Check_Reducing_Agent Evaluate Reducing Agent Imine_Formed->Check_Reducing_Agent Agent_Inactive Inactive/Decomposed? Check_Reducing_Agent->Agent_Inactive Use_Fresh_Agent Use Fresh Reagent Agent_Inactive->Use_Fresh_Agent Yes Agent_Non_Selective Non-Selective? Agent_Inactive->Agent_Non_Selective No Use_Fresh_Agent->Success Change_Agent Switch to NaBH(OAc)₃ or NaBH₃CN Agent_Non_Selective->Change_Agent Yes Change_Agent->Success

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • Reductive Amination - Wordpress. (n.d.). Retrieved from

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (n.d.). Retrieved from

  • Impact of different pH in the presence of Pb on the reductive amination... - ResearchGate. (n.d.). Retrieved from

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from

  • Reductive amination - Wikipedia. (n.d.). Retrieved from

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from

  • Borch Reductive Amination - Alfa Chemistry. (n.d.). Retrieved from

  • Application Note – Reductive Amination. (n.d.). Retrieved from

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - R Discovery. (2020, August 7). Retrieved from

  • Optimizing reaction conditions for 2-Methyl-3-(methylamino)butan-2-ol synthesis - Benchchem. (n.d.). Retrieved from

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. (n.d.). Retrieved from

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Retrieved from

  • Technical Support Center: Synthesis of 2-Methyl-3-(methylamino)butan-2-ol - Benchchem. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: N-(3-methoxypropyl)-2-methylbutan-2-amine

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-methoxypropyl)-2-methylbutan-2-amine. As a secondary amine, this compound possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-methoxypropyl)-2-methylbutan-2-amine. As a secondary amine, this compound possesses specific chemical properties that necessitate careful storage and handling to ensure its stability and prevent the formation of unwanted degradation products. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to maintain the integrity of your experiments and materials. Our goal is to explain the causality behind these recommendations, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-(3-methoxypropyl)-2-methylbutan-2-amine?

A1: To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to environmental factors known to accelerate degradation. The key is to limit exposure to heat, light, and atmospheric components.

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down the rate of most chemical reactions, including thermal degradation pathways.[1]
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, which can cause oxidation, and carbon dioxide. An inert atmosphere is the best practice for preventing oxidative degradation.[2]
Light Amber glass vial or in a dark locationProtects the compound from photolytic degradation, where light energy can initiate degradative reactions.[1][3]
Container Tightly sealed, appropriate material (e.g., glass)Prevents entry of moisture and atmospheric gases.[4][5][6] Ensure the container material is non-reactive.

Q2: What are the primary degradation pathways for this secondary amine?

A2: N-(3-methoxypropyl)-2-methylbutan-2-amine, due to its secondary amine functional group, is susceptible to several degradation pathways. Understanding these is crucial for troubleshooting and stability assessment.[2]

  • Oxidation: This is a common degradation pathway for amines.[3][7] Exposure to atmospheric oxygen can lead to the formation of N-oxides and other related impurities. The presence of metal ions can catalyze this process.[8]

  • Nitrosamine Formation: A critical concern for all secondary amines is the potential reaction with nitrosating agents (e.g., nitrites, NOx) to form N-nitrosamines, which are often potent carcinogens.[9][10] Sources of nitrosating agents can be from excipients, manufacturing processes, or environmental exposure.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[11][12]

  • Reaction with Carbon Dioxide: Amines can reversibly react with CO2 present in the air to form carbamates. While often reversible, this can affect the purity and pH of the material.

Q3: I've noticed a color change in my sample. What does this indicate?

A3: A change in appearance, such as the development of a yellow or brown tint, is a strong visual indicator of chemical degradation or contamination.[2] It often points towards oxidative degradation or the formation of minor, highly colored impurities. If you observe a color change, it is imperative to re-analyze the sample for purity and identity before use.

Q4: How can I analytically detect degradation products?

A4: Stability-indicating analytical methods are essential. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detectors, HPLC is excellent for separating the parent compound from its potential degradation products.[13] A well-developed reverse-phase method can resolve impurities with different polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity, but amines can exhibit poor peak shape (tailing) due to their polarity.[14] Derivatization is often necessary to improve chromatographic performance and volatility.[13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting and quantifying trace-level impurities, especially for targeted screening of potential nitrosamine contaminants due to its high sensitivity and specificity.[15]

Troubleshooting Guide: Investigating Sample Instability

This guide provides a logical workflow for diagnosing issues related to the stability of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Compound Instability Start Observed Anomaly (e.g., New HPLC peak, Color Change, Low Assay) CheckStorage 1. Review Storage History - Temperature logs? - Light exposure? - Container sealed? Start->CheckStorage CheckHandling 2. Review Handling Procedures - Exposure to air? - Solvent purity? - Clean glassware? Start->CheckHandling AnalyticalIssue 3. Verify Analytical Method - Peak tailing (GC)? - Method stability-indicating? Start->AnalyticalIssue ForcedDeg 4. Perform Forced Degradation Study (See Protocol Below) CheckStorage->ForcedDeg Storage conditions suspect Contamination Conclusion: Contamination Action: Review all reagents and equipment. CheckHandling->Contamination Handling protocol breached AnalyticalIssue->ForcedDeg Method seems valid ID_Impurity 5. Characterize Impurity (LC-MS, NMR) ForcedDeg->ID_Impurity Degradation confirmed Oxidation Conclusion: Oxidative Degradation Action: Store under inert gas, use antioxidants? ID_Impurity->Oxidation Matches oxidative stress sample PhotoDeg Conclusion: Photodegradation Action: Protect from light rigorously. ID_Impurity->PhotoDeg Matches photolytic stress sample ThermalDeg Conclusion: Thermal Degradation Action: Ensure strict temperature control. ID_Impurity->ThermalDeg Matches thermal stress sample Nitrosamine Conclusion: Nitrosamine Detected Action: CRITICAL. Investigate source of nitrosating agent. ID_Impurity->Nitrosamine Mass consistent with N-nitroso derivative

Caption: Logical workflow for diagnosing instability issues.

Question & Answer Troubleshooting

Problem: My purity analysis by HPLC shows a new, unknown peak that wasn't present in the reference standard.

  • Potential Cause 1: Oxidative Degradation. This is a highly probable cause if the sample has been stored for a long time or handled frequently with exposure to air. Secondary amines are prone to oxidation.[2][11]

    • Action: Analyze the sample using LC-MS to determine the mass of the impurity. An increase of 16 amu (atomic mass units) over the parent compound strongly suggests the formation of an N-oxide.

  • Potential Cause 2: Photodegradation. If the material was stored in a clear container or exposed to lab lighting for extended periods, light-induced degradation may have occurred.[3]

    • Action: Compare the chromatogram to a sample that has been intentionally exposed to UV/Vis light as part of a forced degradation study (see protocol below).

  • Potential Cause 3: Contamination. The impurity could be from an external source, such as a contaminated solvent or piece of glassware.

    • Action: Prepare a new sample using fresh, high-purity solvent and meticulously cleaned equipment to see if the peak persists.

Problem: I am using GC-MS and see significant peak tailing for my main compound.

  • Potential Cause: Analyte Polarity. Amines are polar and can interact with active sites (e.g., free silanols) on the GC column and inlet liner, causing poor peak shape and potential loss of signal.[14]

    • Action 1 (Instrumentation): Use a GC column specifically designed for amine analysis or ensure your inlet liner is properly deactivated.

    • Action 2 (Chemical): Derivatize the amine to make it less polar and more volatile. A common method is acylation or silylation. This is often the most robust solution for quantitative analysis of amines by GC.[14]

Problem: My assay value is consistently low, but I don't see any major impurity peaks.

  • Potential Cause 1: Formation of Non-Chromophoric Impurities. If you are using a UV detector, the degradation product may not absorb at the wavelength you are monitoring.

    • Action: Re-analyze the sample using a more universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) to visualize all components.

  • Potential Cause 2: Formation of Volatile Degradants. The degradation products may be volatile and lost during sample preparation or injection, and therefore not detected.

    • Action: Consider using a headspace GC-MS analysis to screen for volatile impurities.

  • Potential Cause 3: Reaction with CO2. The amine may have reacted with atmospheric CO2, forming a carbamate salt. This changes the effective molecular weight and can lead to lower assay results if not accounted for.

    • Action: Store and handle the material under an inert atmosphere to prevent this reaction.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[11][16]

Objective: To intentionally degrade N-(3-methoxypropyl)-2-methylbutan-2-amine under various stress conditions to generate potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the amine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H2O2) to the stock solution. Keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.[11]

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or intense UV/fluorescent light for 24 hours.

  • Control Sample: Keep one vial of the stock solution at 2-8°C, protected from light, as an unstressed control.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to the same concentration and analyze by a stability-indicating HPLC-UV/MS method alongside the control sample.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent potential degradation products. The mass data from the MS detector will be critical for structural elucidation.

Diagram: Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways Parent N-(3-methoxypropyl)-2-methylbutan-2-amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (O2, H2O2) Nitrosamine N-Nitrosamine Derivative (CRITICAL) Parent->Nitrosamine Nitrosating Agent (e.g., NO2-) Thermal_Frags Smaller Volatile Fragments Parent->Thermal_Frags Thermal Stress (Heat) Photo_Frags Photolytic Products Parent->Photo_Frags Photolytic Stress (Light)

Caption: Major degradation pathways for the target compound.

References

  • Safety Data Sheet. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Generic Safety Data Sheet. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • SciSpace. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Forced degrad
  • MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
  • ANALYTICAL METHOD SUMMARIES. (n.d.).
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Nitrosamines Exchange. (2024, January 15). Risk assessment not strong enough, specifically on related impurities containing secondary amine.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • PMC. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • Analytice. (2017, April 5).
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • Top 10 Differences Between Primary Secondary and Tertiary Amines? (2026, February 25).
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Thermo Fisher Scientific - US. (n.d.).
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture.
  • ResearchGate. (n.d.). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents.
  • 24d.info. (n.d.).
  • Public Health - Language selection. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.

Sources

Optimization

Technical Support Center: Troubleshooting N-(3-methoxypropyl)-2-methylbutan-2-amine Workflows

Welcome to the Application Scientist Support Hub. This diagnostic guide is engineered for researchers utilizing N-(3-methoxypropyl)-2-methylbutan-2-amine as a synthetic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This diagnostic guide is engineered for researchers utilizing N-(3-methoxypropyl)-2-methylbutan-2-amine as a synthetic building block.

Working with this molecule presents a unique dual-challenge: it features a highly sterically congested tert-amyl group directly attached to a secondary amine, alongside an acid-sensitive methoxypropyl ether linkage. Standard functionalization protocols often fail or yield complex mixtures. This guide deconstructs the causality behind these failures and provides field-validated, self-correcting methodologies to ensure experimental success.

Reactivity Pathways & Diagnostic Visualization

G Substrate N-(3-methoxypropyl)- 2-methylbutan-2-amine Target Acylated/Alkylated Product Substrate->Target Optimized Conditions (MI or Hünig's Base) Cleavage Ether Cleavage (Alcohol + Alkyl Halide) Substrate->Cleavage Strong Acid (HX) High Heat Elimination Hofmann Elimination (Alkene + Primary Amine) Substrate->Elimination Quaternization + Strong Base

Reactivity pathways of the target amine highlighting desired functionalization vs. side reactions.

Core Troubleshooting & FAQs

Incomplete Reactions & Poor Yields (Steric Hindrance)

Q: Why do my standard acylation and alkylation reactions return mostly unreacted starting material, even after 24 hours?

A: The primary failure point is the extreme steric congestion generated by the tert-amyl (2-methylbutan-2-yl) group. This bulky substituent physically blocks the nucleophilic trajectory of the nitrogen's lone pair[1]. Standard coupling agents like DCC or HATU, and even common nucleophilic catalysts like DMAP, possess too much steric bulk of their own to form the necessary reactive intermediates with this amine.

  • Mechanistic Causality: The steric bulk raises the activation energy required to reach the transition state during nucleophilic attack. Consequently, the reaction kinetics are severely suppressed[1].

  • Validated Solution: Pivot to highly reactive electrophiles (acyl chlorides or anhydrides) and utilize 1-methylimidazole (MI) as a nucleophilic catalyst. MI is significantly less sterically demanding than DMAP, allowing it to efficiently activate the electrophile and transfer it to the hindered nitrogen[2].

Unexpected Mass Shifts: The Ether Cleavage Problem

Q: I forced my alkylation reaction with heat and an alkyl iodide. My LC-MS shows a major byproduct with a mass shift of -14 Da. What happened?

A: You are observing the acidic cleavage of the 3-methoxypropyl ether chain. When forcing conditions are used with alkyl halides (especially iodides or bromides), the generated HX acid (HI or HBr) protonates the methoxy oxygen, forming a highly reactive oxonium ion intermediate[3].

  • Mechanistic Causality: Once the ether oxygen is protonated, the highly nucleophilic halide ion (e.g., I⁻) executes an S_N2 attack on the less sterically hindered methyl carbon. This cleaves the ether, ejecting methyl iodide and leaving behind a primary alcohol on your substrate (a net loss of a methyl group [-15 Da] and gain of a proton[+1 Da] = -14 Da shift)[4].

  • Validated Solution: Never use unbuffered alkyl halides with this substrate. Employ a strong, non-nucleophilic, sterically hindered base like Hünig's base (N,N-diisopropylethylamine) to scavenge generated acids instantly[5]. Alternatively, switch your electrophile from an alkyl halide to an alkyl triflate or tosylate.

Alkene Byproducts: Hofmann Elimination

Q: During exhaustive alkylation attempts, my starting material disappears, but I detect 2-methyl-2-butene and N-(3-methoxypropyl)amine instead of my product.

A: This is a classic Hofmann elimination sequence. If the secondary amine is successfully alkylated to a quaternary ammonium salt, or if it is subjected to strong bases at elevated temperatures, the tert-amyl group becomes a liability[5].

  • Mechanistic Causality: The extreme steric bulk of the newly formed quaternary center forces any available base to abstract a beta-hydrogen from the least sterically hindered position. This triggers the cleavage of the C-N bond, expelling the amine and forming an alkene (2-methyl-2-butene)[5].

  • Validated Solution: Strictly control reaction stoichiometry to prevent over-alkylation (quaternization). Maintain reaction temperatures below 60 °C when strong bases are present.

Quantitative Data: Reaction Outcome Comparison

The following table summarizes the causal relationships between reaction conditions, analytical markers, and outcomes to aid in rapid LC-MS diagnostic troubleshooting.

Reaction ConditionPrimary OutcomeMajor Side ReactionAnalytical Marker (LC-MS)Corrective Action
Acyl chloride + TEALow yield (<20%)Unreacted starting materialPersistent m/z 174.1Switch to 1-Methylimidazole (MI) catalyst[2].
Alkyl iodide + HeatEther cleavageAlcohol + Methyl iodideTarget mass -14 Da Use Hünig's base to scavenge HI[5].
Excess Alkyl halide + BaseHofmann Elimination2-methyl-2-buteneTarget mass -70 Da Control stoichiometry; lower temperature[5].

Validated Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . They include built-in analytical checkpoints to confirm success or trigger immediate troubleshooting before proceeding to purification.

Protocol A: Sterically Tolerant Acylation using 1-Methylimidazole (MI)

Designed to overcome the steric block of the tert-amyl group without generating harsh acidic byproducts.

  • Preparation: Dissolve 1.0 mmol of N-(3-methoxypropyl)-2-methylbutan-2-amine in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 1.5 mmol (1.5 eq) of 1-methylimidazole (MI). Rationale: MI acts as both an acid scavenger and a low-steric nucleophilic catalyst[2].

  • Electrophile Addition: Cool the vessel to 0 °C. Dropwise, add 1.2 mmol (1.2 eq) of the desired acyl chloride.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze.

    • Success State: Disappearance of m/z 174.1 ([M+H]+ of starting amine) and appearance of the acylated mass.

    • Failure State: If m/z 174.1 persists at >20% relative abundance, steric hindrance is still dominant. Intervention: Spike the reaction with an additional 0.5 eq of MI and warm to 40 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Alkylation with Acid Scavenging

Designed to prevent S_N2 ether cleavage by strictly buffering the reaction environment.

  • Preparation: Dissolve 1.0 mmol of the amine in 5.0 mL of anhydrous acetonitrile.

  • Base Addition: Add 2.0 mmol (2.0 eq) of N,N-diisopropylethylamine (Hünig's base). Rationale: The extreme steric bulk of Hünig's base prevents it from competing with the substrate for the electrophile, while efficiently neutralizing any HX generated[5].

  • Electrophile Addition: Add 1.1 mmol (1.1 eq) of the alkylating agent. Pro-tip: Use alkyl triflates instead of iodides to entirely remove the highly nucleophilic I⁻ from the system, eliminating the risk of ether cleavage.

  • Propagation: Heat to 60 °C under inert atmosphere for 12 hours.

  • Self-Validation Check: Analyze via LC-MS.

    • Success State: Presence of the target [M+H]+ mass.

    • Failure State: Observation of a -14 Da mass shift indicates the base was insufficient and ether cleavage occurred[3]. Observation of a -70 Da shift indicates Hofmann elimination[5]. Intervention: If -14 Da is observed, abandon the batch; for future runs, switch to an alkyl triflate electrophile.

Sources

Troubleshooting

Technical Support Center: Separation of N-(3-methoxypropyl)-2-methylbutan-2-amine

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the purification of the tertiary amine, N-(3-methoxypropyl)-2-methylbutan-2-amine, from unreacted pri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the purification of the tertiary amine, N-(3-methoxypropyl)-2-methylbutan-2-amine, from unreacted primary and secondary amine starting materials. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My initial reaction work-up using a simple aqueous wash did not remove the unreacted primary amine. Why is this and what should I do?

A1: A simple water wash is often insufficient to separate amines, as their solubility in aqueous and organic phases can be similar, especially for smaller amines. To effectively remove a primary amine from your tertiary amine product, an acid-base extraction is the recommended method.[1][2][3][4] By washing your organic solution with an acidic aqueous solution (e.g., 1M HCl), the primary and any residual secondary amine will be protonated, forming water-soluble ammonium salts that will partition into the aqueous layer.[1][2][5] Your desired tertiary amine will also be protonated and extracted. The unreacted starting materials can then be separated, and your product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q2: I'm observing significant streaking of my product on the silica TLC plate and poor separation during column chromatography. What is causing this?

A2: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel.[6][7] This can result in irreversible adsorption, product degradation, and poor chromatographic performance, observed as tailing or streaking.[6][8] To mitigate this, you can add a small amount of a competing amine, like triethylamine (TEA), to your mobile phase (typically 0.1-1%).[6][8] The TEA will neutralize the active sites on the silica, allowing your product to elute more cleanly.[8] Alternatively, using an amine-functionalized silica gel can provide excellent separation without the need for mobile phase modifiers.[7][8]

Q3: After my purification, I'm unsure if I have successfully removed all the primary and secondary amine impurities. What analytical techniques are best for purity assessment?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing the purity of volatile amines like N-(3-methoxypropyl)-2-methylbutan-2-amine.[9][10][11][12] It provides excellent separation and definitive identification of the components in your sample. For less volatile amines or when derivatization is preferred, High-Performance Liquid Chromatography (HPLC) can also be employed. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool for assessing purity, as the signals corresponding to the N-H protons of primary and secondary amines will be absent in a pure sample of your tertiary amine product.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation process and provides actionable solutions.

Problem: Low recovery of the desired tertiary amine after acid-base extraction.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Protonation Ensure the pH of the aqueous acid wash is sufficiently low (pH < 2). Use a pH meter or pH paper to verify.The amine must be fully protonated to its ammonium salt form to ensure its complete partitioning into the aqueous phase.
Insufficient Extraction Perform multiple extractions (at least 3) with the acidic aqueous solution.Repeated extractions are necessary to quantitatively transfer the amine salt from the organic to the aqueous layer.[3]
Incomplete Back-Extraction After basifying the aqueous layer (pH > 12), perform multiple extractions with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).To recover the free amine, it must be fully deprotonated back to its neutral, organic-soluble form and thoroughly extracted from the aqueous phase.[5]
Emulsion Formation If an emulsion forms at the interface of the organic and aqueous layers, add a small amount of brine (saturated NaCl solution) to help break it.The increased ionic strength of the aqueous phase helps to disrupt the emulsion and improve phase separation.
Problem: Co-elution of the product with impurities during flash column chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Experiment with different solvent polarities and consider adding a modifier like triethylamine (0.1-1%).[8]Finding the optimal mobile phase that provides the best separation (selectivity) between your product and impurities is crucial for successful chromatography.[6]
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the column's silica gel weight.Overloading the column leads to broad peaks and poor separation as the stationary phase becomes saturated.
Use of an Inappropriate Stationary Phase If separation on standard silica is challenging, consider using an amine-functionalized silica column.[7][8]Amine-functionalized silica minimizes the strong acidic interactions with basic compounds, often leading to sharper peaks and better resolution.[7]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol details the separation of the tertiary amine product from unreacted primary and secondary amines.

Materials:

  • Crude reaction mixture containing N-(3-methoxypropyl)-2-methylbutan-2-amine and unreacted amines, dissolved in an organic solvent (e.g., ethyl acetate).

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • pH paper or meter

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate and transfer it to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 6M NaOH with stirring until the solution is strongly basic (pH > 12).

  • Return the basified aqueous solution to the separatory funnel and extract three times with fresh portions of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified tertiary amine.

cluster_0 Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_acid Add 1M HCl start->add_acid shake_vent Shake & Vent add_acid->shake_vent separate_layers Separate Layers shake_vent->separate_layers aqueous_layer Aqueous Layer (Protonated Amines) separate_layers->aqueous_layer Collect organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Discard/Analyze basify Add 6M NaOH (pH > 12) aqueous_layer->basify back_extract Extract with Organic Solvent basify->back_extract final_organic Organic Layer (Pure Tertiary Amine) back_extract->final_organic wash_dry Wash with Brine, Dry (Na₂SO₄) final_organic->wash_dry end_product Purified Product wash_dry->end_product

Caption: Workflow for amine purification via acid-base extraction.

Protocol 2: Flash Column Chromatography with a Triethylamine-Modified Mobile Phase

This protocol is suitable for purifying the tertiary amine when acid-base extraction is insufficient or when other neutral impurities are present.

Materials:

  • Crude N-(3-methoxypropyl)-2-methylbutan-2-amine

  • Silica Gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel)

Procedure:

  • Method Development (TLC):

    • Prepare a stock solution of your desired mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) containing 1% TEA.

    • Spot the crude mixture on a TLC plate.

    • Develop the plate in the prepared mobile phase.

    • Visualize the spots (e.g., using a UV lamp or an iodine chamber).

    • Adjust the solvent ratio to achieve good separation between the product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Preparation:

    • Pack a glass column with silica gel using the optimized mobile phase (containing 1% TEA).

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(3-methoxypropyl)-2-methylbutan-2-amine.

cluster_1 Flash Chromatography Workflow tlc TLC Method Development (with 1% TEA) pack_column Pack & Equilibrate Silica Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of N-(3-methoxypropyl)-2-methylbutan-2-amine

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting and field-proven protocols for handling N-(3-methoxypropyl)-2-methylbutan-2-amine . Due to its secondary amine cen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting and field-proven protocols for handling N-(3-methoxypropyl)-2-methylbutan-2-amine .

Due to its secondary amine center (-NH-) acting as both a hydrogen bond donor and acceptor, combined with the hydrogen-bond accepting methoxy ether oxygen (-O-), this molecule is exceptionally hygroscopic. Moisture ingress not only causes volumetric and weighing errors but can also irreversibly quench moisture-sensitive downstream reagents (e.g., Grignard reagents, n-BuLi) and promote side reactions.

FAQ Section 1: Storage & Environmental Control

Q: How should I store N-(3-methoxypropyl)-2-methylbutan-2-amine to prevent moisture absorption? A: The compound must be stored under a strict inert atmosphere (Argon or Nitrogen) in a tightly sealed Schlenk flask or septum-capped bottle. Because it is a liquid amine, every time the vessel is opened to ambient air, atmospheric humidity is rapidly absorbed. We recommend storing the primary container in a desiccator and utilizing Schlenk line techniques or a glovebox for all volumetric transfers.

Q: I noticed a white precipitate forming in my storage flask over time. Is this caused by water? A: Indirectly, yes. While water absorption typically presents as a refractive index change (schlieren lines) or an increase in volume, a white precipitate in secondary amines is usually a carbamate salt. This forms when the basic amine reacts with atmospheric carbon dioxide (CO₂) in the presence of trace moisture. This degradation highlights the necessity of strict inert gas blanketing.

FAQ Section 2: Analytical Troubleshooting (Karl Fischer Titration)

Q: We need to quantify the exact water content before a sensitive catalytic reaction. Which Karl Fischer (KF) method should we use? A: For trace moisture determination (µg to low ppm range), Coulometric Karl Fischer titration is the analytical gold standard[ALWSCI][1]. However, strongly basic amines like N-(3-methoxypropyl)-2-methylbutan-2-amine pose a specific chemical challenge. They alter the pH of the KF reagent, shifting it into the alkaline range.

Q: Why does an alkaline pH shift ruin the KF titration, and how do we fix it? A: The stoichiometric reduction of iodine by sulfur dioxide in KF titration requires a narrow pH window between 5 and 7. When the pH becomes too basic, a side reaction occurs where iodine disproportionates or reacts directly with the base, leading to continuous iodine consumption, dragging endpoints, and falsely elevated water content readings[MilliporeSigma]. The Fix: You must buffer the titration medium. Add a weak acid, such as salicylic acid or benzoic acid, to the KF solvent (e.g., methanol) before injecting the amine[MilliporeSigma]. This neutralizes the amine, keeping the pH in the optimal range for accurate moisture quantification[SG Systems Global][2].

FAQ Section 3: Remediation & Drying Protocols

Q: Our batch has absorbed water (>500 ppm). What is the best method to dry it? A: For liquid organic amines, activated molecular sieves are highly effective. Specifically, 3A molecular sieves are the optimal choice for this molecule[SSE Enterprise][3].

Q: Why use 3A molecular sieves instead of 4A or chemical desiccants like Calcium Chloride? A: Calcium chloride forms coordination complexes with secondary amines and will consume your product. Molecular sieves work by size exclusion. 3A sieves have a pore size of ~3 Angstroms (Å). Water molecules (~2.8 Å) can enter the pores and become trapped by electrostatic forces, but the bulky tert-amyl group and the methoxypropyl chain of the amine are far too large to enter[SSE Enterprise][3]. Using 4A or 5A sieves risks partial co-adsorption of the flexible aliphatic chains or surface-catalyzed degradation[Sigma-Aldrich][4].

Data Presentation: Comparison of Drying Agents for Amines
Drying AgentPore Opening (Å)Target AdsorbateSuitability for AminesMechanistic Rationale
3A Molecular Sieves ~3.0H₂O (2.8 Å), NH₃Optimal Selectively traps water. The potassium-aluminosilicate structure strictly excludes the bulky amine, preventing co-adsorption or product loss.
4A Molecular Sieves ~4.0H₂O, CO₂, SO₂Sub-optimalMay allow partial penetration of the amine's flexible aliphatic chains, leading to minor product loss and surface catalysis.
5A Molecular Sieves ~5.0Normal paraffinsPoorHigh risk of co-adsorption. The larger calcium-aluminosilicate pores can trap the linear propyl segments of the molecule.
Calcium Chloride (CaCl₂) N/AH₂OIncompatibleForms irreversible coordination complexes with secondary amines.

Experimental Protocol: Anhydrous Recovery via 3A Molecular Sieves

This protocol is designed as a self-validating system , ensuring that the amine is only deployed in sensitive syntheses after empirical confirmation of dryness.

Objective: Reduce moisture content of N-(3-methoxypropyl)-2-methylbutan-2-amine from >500 ppm to <50 ppm. Prerequisites: Schlenk line, Argon gas (ultra-high purity), oven-dried glassware, buffered KF titrator.

  • Sieve Activation: Place commercial 3A molecular sieves in a quartz crucible. Heat in a muffle furnace at 200°C–250°C for 12 hours under high vacuum to drive off hydration water[Sigma-Aldrich][4]. Caution: Do not exceed 300°C to prevent structural collapse of the zeolite framework.

  • Cooling: Transfer the hot sieves to a vacuum desiccator and allow them to cool to room temperature under an Argon atmosphere to prevent immediate atmospheric moisture scavenging.

  • Preparation: In a glovebox or using standard Schlenk techniques, add the activated 3A sieves to a dry Schlenk flask (load at 10–20% w/v relative to the amine volume).

  • Transfer: Cannulate the wet N-(3-methoxypropyl)-2-methylbutan-2-amine into the Schlenk flask containing the sieves.

  • Incubation: Seal the flask. Allow the mixture to stand for 24–48 hours at 20°C–25°C. Periodic gentle swirling disrupts the boundary layer around the sieves, accelerating the mass transfer of water into the pores.

  • Validation (Self-Correction Step): Withdraw a 1 mL aliquot using a gas-tight syringe and perform a buffered Coulometric Karl Fischer titration.

    • If moisture is <50 ppm: The amine is ready for anhydrous use.

    • If moisture is >50 ppm: Return to step 5 for an additional 24 hours, or decant the amine onto a fresh batch of activated sieves.

Workflow Visualization

AmineWorkflow Storage Inert Storage (Argon Blanket) Sampling Aseptic Sampling (Schlenk/Glovebox) Storage->Sampling KFTitration Buffered KF Titration (Moisture Quantification) Sampling->KFTitration 1 mL Aliquot Decision Water Content < 50 ppm? KFTitration->Decision Drying Desiccation (3A Molecular Sieves) Decision->Drying No (>50 ppm) Usage Anhydrous Synthesis (e.g., Organometallics) Decision->Usage Yes (<50 ppm) Drying->KFTitration Re-test after 24h

Workflow for handling, testing, and drying hygroscopic N-(3-methoxypropyl)-2-methylbutan-2-amine.

References

  • Title: Karl Fischer Titration – Moisture Analysis Source: SG Systems Global URL: [Link]

  • Title: Method Validation For Karl Fischer Moisture Determination Source: ALWSCI URL: [Link]

  • Title: What Is Molecular Sieve Powder And Why It's Essential For Coatings, Adhesives, And Polyurethane Systems Source: SSE Enterprise URL: [Link]

Sources

Troubleshooting

improving reaction selectivity for N-(3-methoxypropyl)-2-methylbutan-2-amine

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine . As a Senior Application Scientist, I have designed this guide to address the specific chemoselect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine .

As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and steric challenges associated with synthesizing this sterically hindered secondary amine. The target molecule features an α -tertiary carbon on one side (tert-amyl group) and a linear ether chain on the other, creating unique kinetic bottlenecks during synthesis.

This portal bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-purity yields.

I. Process Workflow & Selectivity Pitfalls

When targeting N-(3-methoxypropyl)-2-methylbutan-2-amine, chemists typically choose between reductive amination and direct N-alkylation. Both routes possess inherent selectivity traps dictated by the steric bulk of tert-amylamine.

G A 3-Methoxypropanal + tert-Amylamine C Reductive Amination (Preferred) A->C STAB / DCE B 1-Bromo-3-methoxypropane + tert-Amylamine D Direct N-Alkylation (Alternative) B->D Base / Solvent E Target: N-(3-methoxypropyl)- 2-methylbutan-2-amine C->E High Selectivity F Side Product: 3-Methoxypropan-1-ol C->F Slow Imine Formation D->E Moderate Selectivity G Side Product: Tertiary Amine D->G Without CsOH

Synthetic routes to the target amine highlighting primary selectivity pitfalls.

II. Troubleshooting FAQs: Reductive Amination

Reductive amination is the preferred route due to milder conditions, but the steric hindrance of tert-amylamine introduces significant chemoselectivity risks.

Q1: I am observing high levels of 3-methoxypropan-1-ol instead of my target secondary amine during direct reductive amination. How do I prevent this? A: This is a classic chemoselectivity failure caused by competing reaction rates. In a direct reductive amination, the amine and aldehyde are in equilibrium with the imine. Sodium triacetoxyborohydride (STAB) is highly selective for protonated imines over aldehydes under standard conditions[1]. However, because tert-amylamine possesses an α -tertiary carbon, its nucleophilic attack on 3-methoxypropanal is kinetically hindered.

The Causality: If the rate of imine formation is slower than the background reduction rate of the aldehyde by STAB, the hydride source will prematurely consume your starting material, yielding 3-methoxypropan-1-ol. The Solution: You must decouple the imine formation from the reduction step. Transition to a stepwise reductive amination using a Lewis acid (e.g., Titanium tetraisopropoxide, Ti(OiPr)4) to force the imine formation to completion before introducing the hydride source[1].

Mechanism Aldehyde 3-Methoxypropanal Imine Sterically Hindered Imine Aldehyde->Imine + Amine (Slow Step) Alcohol 3-Methoxypropan-1-ol (Chemoselectivity Failure) Aldehyde->Alcohol NaBH(OAc)3 (Premature Reduction) Amine tert-Amylamine Amine->Imine Product Target Secondary Amine Imine->Product NaBH(OAc)3 (Fast Step)

Competing pathways in reductive amination: Imine formation vs. premature aldehyde reduction.

III. Troubleshooting FAQs: Direct N-Alkylation

Q2: We attempted synthesizing the target via direct N-alkylation of tert-amylamine with 1-bromo-3-methoxypropane, but we are isolating a mixture of secondary and tertiary amines. How do we improve mono-alkylation selectivity? A: Direct N-alkylation of primary amines frequently suffers from over-alkylation because the resulting secondary amine is often more nucleophilic than the starting primary amine. Although the tert-amyl group provides some steric shielding, the linear 3-methoxypropyl chain is unhindered enough to allow a second alkylation event.

The Causality & Solution: Employ Cesium Hydroxide (CsOH) as your base. Research demonstrates that CsOH dramatically promotes chemoselective mono-N-alkylation[2]. The large, highly polarizable cesium cation coordinates with the intermediate secondary amine, sterically and electronically deactivating it against subsequent nucleophilic attacks on the alkyl halide, thereby suppressing tertiary amine formation[2].

IV. Quantitative Selectivity Data

The table below summarizes how specific reagent choices directly dictate the chemoselectivity and yield of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Synthetic RouteReagents / ConditionsPrimary Selectivity PitfallRepresentative Target Yield
Direct Reductive Amination STAB, DCE, RTPremature Aldehyde Reduction40 - 50%
Stepwise Reductive Amination 1. Ti(OiPr)4, DCE 2. STABNone (Self-Validating)> 85%
Direct N-Alkylation K2CO3, DMF, 80°COver-alkylation (Tertiary Amine)30 - 45%
CsOH-Promoted Alkylation CsOH·H2O, DMF, RTHalide Elimination80 - 90%

V. Self-Validating Experimental Protocol: Stepwise Reductive Amination

To guarantee high yields and eliminate the chemoselectivity issues discussed in Q1, utilize this self-validating stepwise protocol.

Step 1: Imine Condensation

  • In a flame-dried round-bottom flask under N2 atmosphere, dissolve 3-methoxypropanal (1.0 equiv, 10 mmol) and tert-amylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add Titanium tetraisopropoxide (Ti(OiPr)4) (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

Step 2: Analytical Validation (The Self-Validating Checkpoint) Causality: Do not proceed to reduction blindly. Pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC/MS or TLC. You must verify the complete consumption of 3-methoxypropanal. If the aldehyde is absent, premature reduction by the hydride source is chemically impossible, guaranteeing high chemoselectivity for the target amine.

Step 3: Hydride Reduction

  • Once imine formation is confirmed complete, cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) in small portions to control hydrogen gas evolution[1].

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 4: Workup & Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO3 (Caution: Gas evolution).

  • Filter the resulting suspension through a pad of Celite to remove precipitated titanium dioxide (TiO2) salts, washing the pad thoroughly with dichloromethane (DCM).

  • Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-(3-methoxypropyl)-2-methylbutan-2-amine.

VI. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. 1

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893-1896. 2

Sources

Reference Data & Comparative Studies

Validation

comparing basicity of N-(3-methoxypropyl)-2-methylbutan-2-amine vs tert-amylamine

An in-depth comparative analysis of amine basicity requires moving beyond simple pKa lookups to understand the thermodynamic and structural forces governing protonation in aqueous environments. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of amine basicity requires moving beyond simple pKa lookups to understand the thermodynamic and structural forces governing protonation in aqueous environments. As a Senior Application Scientist, I have structured this guide to objectively compare the basicity of N-(3-methoxypropyl)-2-methylbutan-2-amine (a specialized secondary amino-ether) against its foundational precursor, tert-amylamine (a sterically hindered primary amine).

This guide provides researchers and drug development professionals with a mechanistic breakdown of their physicochemical differences, supported by self-validating experimental protocols for precise pKa determination.

Structural Analysis & Mechanistic Causality

To accurately predict and compare the performance of these two amines in physiological or formulated systems, we must analyze the competing electronic and steric effects that dictate the stability of their conjugate acids.

The Baseline: tert-Amylamine

tert-Amylamine (2-methylbutan-2-amine) is a primary aliphatic amine featuring an alpha-tertiary carbon. The bulky tert-amyl group provides significant steric hindrance, which restricts the approach of water molecules. This slightly reduces the solvation energy of the protonated ammonium ion (-NH₃⁺) compared to unbranched primary amines. Despite this desolvation penalty, the strong electron-donating (+I) effect of the alkyl group maintains its basicity, yielding an aqueous pKa of approximately 10.6[1].

The Complex Derivative: N-(3-methoxypropyl)-2-methylbutan-2-amine

Transitioning from a primary to a secondary amine typically increases basicity due to the addition of a second electron-donating alkyl group. However, in N-(3-methoxypropyl)-2-methylbutan-2-amine, three distinct structural forces compete:

  • Steric Desolvation (Base-Weakening): The addition of the 3-methoxypropyl chain to the already bulky tert-amyl group severely restricts the hydration sphere of the conjugate acid (-NH₂⁺-). In purely aliphatic systems, extreme steric bulk can invert the expected basicity trend.

  • Inductive Withdrawal (Base-Weakening): The oxygen atom in the methoxy group exerts a weak electron-withdrawing (-I) effect across the three-carbon propyl chain, which theoretically decreases electron density at the nitrogen[2].

  • Intramolecular Hydrogen Bonding (Base-Strengthening): This is the dominant, overriding force. Upon protonation, the secondary amine can fold into a highly favored pseudo-cyclic 6-membered ring via an intramolecular hydrogen bond between the protonated amine (N⁺-H) and the methoxy oxygen (O). This internal stabilization drastically lowers the free energy of protonation (ΔG°), overcoming both steric desolvation and inductive withdrawal to effectively increase the pKa.

Factors Target Conjugate Acid Stability (Determines pKa) Inductive +I Inductive Effect (Alkyl Groups) Inductive->Target Increases Basicity HBond Intramolecular H-Bonding (6-Membered Ring) HBond->Target Strongly Increases Steric Steric Hindrance (Reduces Solvation) Steric->Target Decreases Basicity EWD -I Inductive Effect (Methoxy Oxygen) EWD->Target Slightly Decreases

Structural factors influencing the basicity of N-(3-methoxypropyl)-2-methylbutan-2-amine.

Quantitative Basicity Profiling

Because intramolecular hydrogen bonding provides profound thermodynamic stability to the conjugate acid, the secondary amino-ether exhibits a higher pKa than its primary counterpart. The table below summarizes the quantitative basicity profile.

CompoundStructure TypeEstimated Aqueous pKaKey Basicity Drivers
tert-amylamine Primary Aliphatic~10.6+I effect of tert-amyl group; Adequate aqueous solvation of the -NH₃⁺ ion.
N-(3-methoxypropyl)-2-methylbutan-2-amine Secondary Amino-Ether~10.8 – 11.1+I effect of dual alkyl groups; Dominant stabilization via 6-membered intramolecular H-bond.

Experimental Workflows for pKa Determination

To empirically validate these mechanistic predictions, researchers must employ robust, self-validating analytical frameworks. Below are two field-proven protocols designed to isolate and measure the specific thermodynamic properties of these amines.

Protocol A: Potentiometric Titration (Thermodynamic Baseline)

Potentiometry directly measures the thermodynamic equilibrium of the amine in solution. This protocol incorporates a hysteresis check to ensure the system is self-validating and free from kinetic artifacts.

  • Calibration: Standardize a high-performance glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) to ensure a strict Nernstian response.

  • Sample Preparation: Dissolve the amine to a concentration of 2.0 mM in a 0.15 M KCl aqueous solution. Causality: The KCl background maintains a constant ionic strength, minimizing activity coefficient variations during the titration.

  • Inert Atmosphere: Purge the titration vessel with nitrogen gas for 10 minutes and maintain a continuous N₂ blanket. Causality: Aliphatic amines readily absorb atmospheric CO₂, forming carbamates and carbonic acid, which artificially skew the basic region of the titration curve.

  • Forward Titration: Titrate the solution dynamically with standardized 0.1 M HCl, recording pH after the drift drops below 0.5 mV/min.

  • Self-Validation (Reverse Titration): Once pH 3.0 is reached, perform a reverse titration using standardized 0.1 M NaOH. The forward and reverse curves must overlay perfectly; any hysteresis indicates incomplete dissolution, CO₂ contamination, or electrode fouling.

Protocol B: NMR Titration (Structural & Mechanistic Validation)

While potentiometry provides the macroscopic pKa, NMR titration is required to prove the existence of the intramolecular hydrogen bond responsible for the secondary amine's elevated basicity.

  • Solvent Setup: Prepare a 5 mM solution of the amine in a D₂O/H₂O (10:90 v/v) mixture. This ratio provides a sufficient deuterium lock signal while preserving the aqueous solvation dynamics critical for accurate pKa measurement.

  • Titration: Adjust the pH stepwise (0.2 pH unit increments) using dilute DCl and NaOD.

  • Acquisition: At each step, acquire a ¹H-NMR spectrum. Track the chemical shift (δ) of the N-CH₂ and O-CH₃ protons, which will move downfield as the nitrogen becomes protonated.

  • Data Processing: Plot the chemical shifts against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression to extract the exact micro-pKa.

  • Mechanistic Validation: At a pH exactly 2 units below the calculated pKa (where the amine is >99% protonated), conduct a 2D NOESY experiment. Causality: The appearance of cross-peaks between the N⁺-H protons and the methoxy methyl protons definitively confirms the spatial proximity required for the 6-membered intramolecular hydrogen-bonded ring.

Workflow N1 1. Sample Preparation (Amine + D2O/H2O Buffer) N2 2. pH Titration (Stepwise DCl/NaOD) N1->N2 N3 3. NMR Acquisition (Record 1H Spectra) N2->N3 N4 4. Chemical Shift Analysis (Plot δ vs. pH) N3->N4 N6 6. Mechanistic Validation (NOESY for H-Bonding) N3->N6 Structural Probe N5 5. Non-Linear Regression (Extract Exact pKa) N4->N5

Workflow for NMR-based pKa determination and H-bond validation.

Implications in Drug Development

Understanding the basicity distinction between these two compounds is critical for medicinal chemists optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Ionization State: At physiological pH (7.4), both amines will be >99.9% ionized.

  • Apparent Lipophilicity (logD): The intramolecular hydrogen bond in the protonated N-(3-methoxypropyl)-2-methylbutan-2-amine effectively "masks" the hydrogen bond donor (N⁺-H) and acceptor (O) sites from the surrounding bulk water. This masking reduces the desolvation penalty required for the molecule to enter a lipid bilayer, often resulting in an unexpectedly higher membrane permeability and logD compared to the primary tert-amylamine, despite the secondary amine's higher molecular weight and higher pKa.

References

  • National Center for Biotechnology Information (PubChem). "2-Butanamine, 2-methyl- | C5H13N | CID 68986". PubChem Database.[1] URL: [Link]

  • Lobo, S. T., & Robertson, R. E. "Thermodynamics of basic ionization of some aminoethers in water". Canadian Journal of Chemistry, 54(22), 3600-3606.[2] URL: [Link]

Sources

Comparative

GC-MS characterization of N-(3-methoxypropyl)-2-methylbutan-2-amine purity

GC-MS Characterization of N-(3-methoxypropyl)-2-methylbutan-2-amine: A Purity Comparison Guide Executive Summary & Objective N-(3-methoxypropyl)-2-methylbutan-2-amine is a sterically hindered secondary amine featuring bo...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Characterization of N-(3-methoxypropyl)-2-methylbutan-2-amine: A Purity Comparison Guide

Executive Summary & Objective

N-(3-methoxypropyl)-2-methylbutan-2-amine is a sterically hindered secondary amine featuring both an ether linkage and a tert-amyl group. It serves as a highly specialized building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because trace impurities in such intermediates can propagate through multi-step syntheses, act as chain terminators, or generate toxic byproducts, selecting the appropriate chemical grade is critical.

This guide objectively compares the analytical performance and impurity profiles of a High-Purity Grade (≥99.5%) against a standard Technical Grade (≥95.0%) . To provide actionable data, we evaluate both grades using an optimized, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology.

The Analytical Challenge: Secondary Amines in GC-MS

Analyzing aliphatic secondary amines via direct GC-MS presents a fundamental chromatographic challenge. The active N-H bond in N-(3-methoxypropyl)-2-methylbutan-2-amine has a strong propensity to form intermolecular hydrogen bonds with residual silanol groups on fused-silica capillary columns. This interaction causes severe peak tailing, unpredictable retention time shifts, and potential thermal degradation in the injection port, ultimately obscuring trace impurities [1].

To establish a self-validating and robust analytical system, our protocol employs pre-column derivatization. By reacting the sample with Trifluoroacetic anhydride (TFAA), the active amine is converted into a volatile, non-polar trifluoroacetamide derivative [2]. This mechanistic shift eliminates silanol interactions, sharpens peak symmetry, and generates a distinct molecular ion (m/z 255 for the TFA derivative), enabling precise quantification of both the target compound and its synthetic byproducts.

Workflow A Raw Sample (Tech vs. High-Purity) B Sample Dilution & Internal Std A->B C Derivatization (TFAA Acylation) B->C Active N-H D GC Separation (Capillary Column) C->D Volatile Amide E MS Detection (EI Mode, 70 eV) D->E Elution F Purity & Impurity Profiling E->F Mass Spectra

GC-MS Analytical Workflow for Secondary Amine Characterization.

Experimental Methodology: Self-Validating Protocol

To ensure rigorous comparison, the following protocol integrates an internal standard (n-Tridecane) to validate extraction and injection efficiency, aligning with stringent pharmaceutical quality control standards [3].

Step 1: Sample Preparation & Derivatization

  • Dilution: Accurately weigh 10.0 mg of N-(3-methoxypropyl)-2-methylbutan-2-amine (High-Purity or Tech Grade) into a 2.0 mL amber glass GC vial. Dissolve in 1.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add 10 µL of n-Tridecane (1.0 mg/mL in DCM) to the vial. Causality: The internal standard verifies that any variations in peak area are due to sample purity, not inconsistencies in injection volume or derivatization yield.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the equilibrium toward complete amide formation.

  • Incubation: Cap the vial securely with a PTFE-lined septum and incubate at 60°C for 30 minutes in a heating block.

  • Quenching & Extraction: Cool to room temperature, add 0.5 mL of MS-grade water to quench excess reactive TFAA, vortex for 30 seconds, and allow phase separation. Extract the lower organic (DCM) layer for GC injection.

Step 2: GC-MS Instrumental Conditions

  • System: Single quadrupole GC-MS with Electron Ionization (EI).

  • Column: DB-5MS Capillary Column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Injector temperature 250°C.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Parameters: EI mode at 70 eV, Ion source 230°C, Scan range m/z 40–400.

Comparative Data Analysis: High-Purity vs. Technical Grade

The derivatized samples were analyzed using the established protocol. The quantitative results, normalized against the internal standard, highlight stark differences in chemical integrity.

Table 1: GC-MS Purity and Peak Metrics Comparison

ParameterHigh-Purity GradeTechnical GradeAnalytical Significance
Chromatographic Purity (TIC Area %) 99.7%95.2%High-Purity minimizes downstream side-reactions in API synthesis.
Target Peak Symmetry (Asymmetry Factor) 1.051.32High-Purity combined with derivatization yields near-perfect Gaussian peaks.
Signal-to-Noise Ratio (S/N) >10,000:14,500:1Higher S/N in the High-Purity grade allows for superior trace impurity detection.
Residual Precursors (e.g., tert-Amylamine) < 0.05%2.1%Tech grade contains significant unreacted starting materials.
Moisture Content (Karl Fischer) < 0.1%0.8%Excess water in Tech grade can hydrolyze sensitive reagents during subsequent steps.

Impurity Profiling and Logical Framework

In pharmaceutical development, identifying the exact nature of impurities is as critical as determining overall purity. The Technical Grade exhibited several distinct impurity peaks that were successfully mapped using their mass fragmentation patterns.

ImpurityLogic TIC GC-MS Total Ion Chromatogram LowMW Peak < Target RT (m/z < 255) TIC->LowMW Target Target Peak (m/z 255 [M+TFA]) TIC->Target HighMW Peak > Target RT (m/z > 255) TIC->HighMW ID1 Unreacted Precursors (e.g., tert-Amylamine) LowMW->ID1 MS Match ID2 High-Purity Product Target->ID2 Confirmed ID3 Over-alkylation / Dimers HighMW->ID3 MS Match

Logical framework for GC-MS identification of synthetic impurities.

Table 2: Identified Impurity Profile in Technical Grade

RT (min)m/z (Derivatized)Identified CompoundOrigin / Mechanistic Cause
4.2183tert-Amylamine (2-methylbutan-2-amine)Unreacted primary amine precursor due to incomplete alkylation during synthesis.
5.81863-Methoxypropan-1-olHydrolysis byproduct or unreacted alkylating agent precursor.
8.4255Target CompoundN-(3-methoxypropyl)-2-methylbutan-2-amine.
11.2327Over-alkylated DimerSide reaction resulting from poor stoichiometric/temperature control during synthesis.

Conclusion

The GC-MS characterization clearly demonstrates the superiority of the High-Purity Grade of N-(3-methoxypropyl)-2-methylbutan-2-amine. The Technical Grade contains nearly 5% impurities, primarily unreacted tert-amylamine and over-alkylated dimers, which can act as chain-terminators or generate difficult-to-remove byproducts in API synthesis. By utilizing a self-validating derivatization GC-MS protocol, researchers can accurately profile these sterically hindered amines, ensuring that only materials meeting stringent pharmaceutical standards advance into the drug development pipeline.

References

  • Singh, D. K., Sanghi, S. K., & Gowri, S. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A.[Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [Link]

Validation

HPLC Method Development for N-(3-methoxypropyl)-2-methylbutan-2-amine: A Comparative Guide to Detection Strategies

Executive Summary & Analyte Profiling The accurate quantification of aliphatic amines is a notorious bottleneck in pharmaceutical and chemical analysis. Our target analyte, N-(3-methoxypropyl)-2-methylbutan-2-amine (C₉H₂...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The accurate quantification of aliphatic amines is a notorious bottleneck in pharmaceutical and chemical analysis. Our target analyte, N-(3-methoxypropyl)-2-methylbutan-2-amine (C₉H₂₁NO, MW: 159.27 g/mol ), presents a specific analytical challenge: it is a secondary aliphatic amine lacking a conjugated π-electron system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm[1].

Attempting to detect this molecule using standard low-wavelength UV (e.g., 205 nm) results in severe baseline drift and high susceptibility to matrix interference. To achieve reliable, self-validating quantification, analytical scientists must pivot to specialized detection strategies. This guide objectively compares three field-proven methodologies: Pre-column FMOC-Cl Derivatization (HPLC-UV/FLD) , Charged Aerosol Detection (HPLC-CAD) , and Tandem Mass Spectrometry (LC-MS/MS) .

Mechanistic Workflows

To understand the strategic divergence of these methods, we must map their operational workflows. Direct detection methods (CAD and MS) bypass sample preparation but place strict limitations on mobile phase chemistry, whereas derivatization allows for flexible chromatography at the cost of upfront labor.

G cluster_UV Method A: Pre-Column Derivatization cluster_CAD Method B: Direct CAD cluster_MS Method C: LC-MS/MS Sample Amine Sample (No UV Chromophore) Deriv FMOC-Cl Reaction (pH 8.5 Buffer) Sample->Deriv HPLC_CAD HPLC Separation (Volatile: Formate/ACN) Sample->HPLC_CAD HPLC_MS UHPLC Separation (Volatile: Formate/ACN) Sample->HPLC_MS HPLC_UV HPLC Separation (Phosphate/ACN) Deriv->HPLC_UV Det_UV UV/FLD Detection (Ex 265 / Em 315 nm) HPLC_UV->Det_UV Det_CAD Aerosol Charging & Electrometer Detection HPLC_CAD->Det_CAD Det_MS ESI+ Ionization & MRM Detection HPLC_MS->Det_MS

Workflow comparison of UV/FLD, CAD, and LC-MS/MS detection methods.

Detailed Methodologies & Causality

Method A: Pre-Column Derivatization with FMOC-Cl (HPLC-UV/FLD)

Causality & Logic: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form highly stable, UV-active, and fluorescent carbamates[1]. Because the analyte contains a bulky tert-amyl group (2-methylbutan-2-yl), steric hindrance around the secondary nitrogen is significant. To force the reaction to completion, the amine must be fully deprotonated (acting as a strong nucleophile). We utilize a borate buffer at pH 8.5–9.0, which sits safely above the amine's estimated pKa (~10.5)[1]. A critical self-validating step in this protocol is the addition of glycine; this quenches excess FMOC-Cl, preventing its hydrolysis into FMOC-OH, an artifact that notoriously co-elutes with target analytes and ruins quantitation[2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM Sodium Borate buffer and adjust to pH 8.5 using 0.1 M NaOH.

  • Reaction: In an HPLC vial, combine 100 µL of the sample standard/extract with 100 µL of the borate buffer.

  • Derivatization: Add 200 µL of 5 mM FMOC-Cl (dissolved in anhydrous acetonitrile). Vortex immediately.

  • Incubation: Heat the mixture at 40°C for 15 minutes to overcome steric hindrance.

  • Quenching: Add 50 µL of 100 mM Glycine solution. Incubate for 5 minutes at room temperature to neutralize unreacted FMOC-Cl[2].

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water/Acetonitrile (40% to 90% ACN over 15 min). Detect via Fluorescence (Ex: 265 nm, Em: 315 nm).

G Amine Analyte Amine (Nucleophile) Reaction Nucleophilic Attack at Carbonyl Amine->Reaction FMOC FMOC-Cl (Electrophile) FMOC->Reaction Buffer Borate Buffer pH 8.5 (Deprotonation) Buffer->Reaction Product FMOC-Amine Carbamate (UV/Fluorescent Active) Reaction->Product Quench Glycine Quenching (Removes Excess FMOC-Cl) Reaction->Quench Prevents interference Quench->Product Prevents interference

FMOC-Cl derivatization pathway for secondary aliphatic amines.

Method B: Direct Detection via Charged Aerosol Detector (HPLC-CAD)

Causality & Logic: CAD is a mass-flow detector that measures the charge transferred to residual analyte particles after the mobile phase is evaporated[3]. It provides a uniform response independent of optical properties, eliminating the need for derivatization[4]. However, CAD requires strictly volatile mobile phases; non-volatile salts (like phosphate) will precipitate and permanently blind the electrometer[4]. Furthermore, because N-(3-methoxypropyl)-2-methylbutan-2-amine is a low-molecular-weight, semi-volatile compound, it risks evaporating during the CAD drying stage. To prevent signal loss, the mobile phase must be kept acidic (using Formic Acid) to ensure the amine elutes as a stable, non-volatile formate salt.

Step-by-Step Protocol:

  • Column: Use a polar-embedded C18 or HILIC column (100 x 2.1 mm, 2.7 µm) to ensure adequate retention of the polar ether-amine.

  • Mobile Phase: Solvent A = 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid). Solvent B = Acetonitrile.

  • Elution: Run a gradient from 5% B to 60% B over 10 minutes.

  • Detector Settings: Set the CAD evaporator temperature to 35°C (a lower temperature preserves the semi-volatile amine salt) and data collection rate to 10 Hz[3].

  • Injection: Inject 5 µL of the underivatized sample directly.

Method C: Direct Detection via LC-MS/MS

Causality & Logic: Electrospray Ionization (ESI) in positive mode is exceptionally efficient for aliphatic amines. The secondary nitrogen readily accepts a proton from the acidic mobile phase to form a stable [M+H]⁺ ion at m/z 160.3. The adjacent ether oxygen further stabilizes the charge via intramolecular hydrogen bonding. This method provides ultimate specificity by monitoring the fragmentation of the molecule (e.g., the cleavage of the methoxypropyl group).

Step-by-Step Protocol:

  • Column: UHPLC C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = 0.1% Formic Acid in Acetonitrile.

  • Elution: Fast gradient from 2% B to 50% B in 4 minutes.

  • MS Settings: ESI+ mode. Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

  • MRM Transitions: Monitor precursor m/z 160.3 → product m/z 73.1 (primary quantifier) and m/z 89.1 (qualifier).

Experimental Performance Comparison

The following table synthesizes the expected analytical performance metrics for the three methods based on validated parameters for structurally similar aliphatic amines[5],[4].

Performance MetricMethod A: FMOC-UV/FLDMethod B: HPLC-CADMethod C: LC-MS/MS
Sample Prep Time 25–30 mins (Derivatization)< 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)
Analytical Run Time 15–20 mins10 mins4–5 mins
Sensitivity (LOD) 1.0 – 5.0 ng/mL15.0 – 30.0 ng/mL0.05 – 0.1 ng/mL
Linearity (R²) > 0.995> 0.990 (Non-linear at extremes)> 0.998
Matrix Interference High (Reagent peaks)Moderate (Co-eluting non-volatiles)Low (High MRM specificity)
Capital Equipment Cost Low ($)Medium ( )High ( $)

Strategic Recommendations

  • For High-Throughput Pharmacokinetics / Trace Impurity Profiling: LC-MS/MS is the undisputed choice. The sub-ng/mL sensitivity and structural confirmation via MRM transitions easily justify the high capital cost.

  • For Routine QA/QC and Manufacturing: HPLC-CAD provides the best balance. It eliminates the variability and labor of chemical derivatization while offering a universal response[3]. Analysts must strictly adhere to volatile mobile phases and low evaporation temperatures to prevent analyte loss[4].

  • For Resource-Limited or Traditional Analytical Labs: FMOC-UV/FLD remains a highly robust, low-cost alternative. While sample preparation is tedious, the fluorescence detection yields excellent sensitivity that rivals entry-level mass spectrometers[1].

References

  • Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Benchchem.
  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • 9 Fluorenylmethyl Chloroformate - Explore the Science & Experts. ideXlab.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Emerging Trends in Biogenic Amines Analysis. IntechOpen.
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv
  • Charged Aerosol Detection Bibliography. Thermo Fisher Scientific.

Sources

Comparative

In-Depth Comparison Guide: Steric Hindrance Profile of N-(3-methoxypropyl)-2-methylbutan-2-amine

As a Senior Application Scientist, understanding the precise molecular architecture of amine solvents is critical for optimizing gas sweetening processes, specifically the selective removal of hydrogen sulfide ( H2​S ) o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise molecular architecture of amine solvents is critical for optimizing gas sweetening processes, specifically the selective removal of hydrogen sulfide ( H2​S ) over carbon dioxide ( CO2​ ). This guide provides an objective, data-driven comparison of N-(3-methoxypropyl)-2-methylbutan-2-amine (hereafter referred to as N-MP-TAA ) against conventional unhindered and tertiary amines.

By dissecting the causality behind its steric hindrance, we will explore why this specific tert-amylamine derivative represents a paradigm shift in kinetic selectivity and catalytic ligand design.

Mechanistic Basis of Steric Hindrance

N-MP-TAA is classified as a severely sterically hindered secondary amine . Its unique performance profile is dictated by its two substituents attached to the secondary nitrogen:

  • 3-Methoxypropyl Group: A linear, flexible ether chain that enhances aqueous solubility, reduces solvent volatility, and provides a hydrophilic tail.

  • 2-Methylbutan-2-yl (tert-amyl) Group: A bulky, highly branched aliphatic group where the nitrogen is directly attached to a tertiary carbon.

The Causality of Kinetic Selectivity

In aqueous gas treating, the competition between H2​S and CO2​ absorption is a race between thermodynamics and kinetics.

  • Unhindered secondary amines (e.g., Diethanolamine, DEA) react rapidly with CO2​ via a nucleophilic attack to form a stable carbamate ion.

  • Severely hindered secondary amines like N-MP-TAA possess a tert-amyl group that creates a massive steric clash, physically blocking the nitrogen lone pair from attacking the CO2​ carbon[1]. Consequently, carbamate formation is thermodynamically unstable and kinetically bottlenecked. Instead, CO2​ is forced through a slow, base-catalyzed hydration pathway to form bicarbonate[2].

  • H2​S Absorption , conversely, is a direct Brønsted acid-base proton transfer. Because a proton ( H+ ) has negligible steric bulk, the reaction with the hindered nitrogen is instantaneous. This extreme disparity in reaction rates yields exceptional kinetic selectivity for H2​S [3].

Mechanism Amine N-MP-TAA (Severely Hindered 2° Amine) H2S H2S (Instantaneous) Amine->H2S Acid-Base Reaction CO2 CO2 (Kinetically Slow) Amine->CO2 Nucleophilic Attack Hydrosulfide Ammonium Hydrosulfide (Direct Proton Transfer) H2S->Hydrosulfide Fast Carbamate Carbamate Formation (BLOCKED by tert-amyl) CO2->Carbamate Steric Clash Bicarbonate Bicarbonate Formation (Base-catalyzed hydration) CO2->Bicarbonate Slow Hydration

Reaction pathways of N-MP-TAA illustrating kinetic selectivity for H2S over CO2.

Comparative Performance Data

To objectively evaluate N-MP-TAA, we compare it against two industry standards: DEA (an unhindered secondary amine) and MDEA (a tertiary amine widely used for selective H2​S removal).

Table 1: Quantitative Comparison of Amine Solvent Profiles
ParameterDEA (Unhindered 2°)MDEA (Tertiary)N-MP-TAA (Hindered 2°)
Steric Hindrance Level LowModerateSevere (tert-amyl group)
CO2​ Reaction Pathway Fast CarbamateSlow BicarbonateSlow Bicarbonate
Kinetic H2​S/CO2​ Selectivity Poor (< 2)Good (~10-15)Excellent (> 20)
Basic Strength ( pKa​ at 25°C) ~8.5~8.5~9.5 - 10.0
Regeneration Energy High (Breaks carbamate)LowLow (Breaks bicarbonate)
Catalytic Ligand Utility Catalyst Poisoning RiskPoor CoordinationExcellent (Transient Directing Group)

Data synthesis based on principles of severely sterically hindered amines in gas treating[3][4].

Insight: While MDEA cannot form carbamates because it lacks an N-H bond, N-MP-TAA achieves the same carbamate-blocking effect purely through spatial crowding. Furthermore, the secondary nitrogen of N-MP-TAA typically exhibits a higher pKa​ than MDEA, driving higher equilibrium capacities for H2​S at lower partial pressures.

Self-Validating Experimental Protocols

To prove the claims of kinetic selectivity and the absence of carbamate formation, researchers must employ self-validating experimental systems. Below are the definitive methodologies used to validate the steric hindrance profile of N-MP-TAA.

Protocol A: Kinetic Selectivity via Stirred Cell Reactor

Purpose: To isolate chemical kinetics from mass transfer effects, proving that CO2​ absorption is kinetically limited while H2​S is mass-transfer limited.

  • Solvent Preparation: Prepare a 3.0 M aqueous solution of N-MP-TAA. Degas the solution under vacuum for 30 minutes to remove dissolved atmospheric gases.

  • Reactor Setup: Transfer 500 mL of the solvent into a jacketed, flat-interface stirred cell reactor. Maintain the temperature at exactly 40°C using a circulating water bath.

  • Hydrodynamic Calibration: Stir the liquid phase at 100 RPM. The flat interface ensures a known, constant interfacial area ( A ), allowing for the precise calculation of the liquid-side mass transfer coefficient ( kL​ ).

  • Gas Injection: Introduce a certified gas mixture of 1% H2​S and 10% CO2​ (balance N2​ ) into the reactor headspace at a constant pressure of 1 atm.

  • Data Acquisition: Monitor the pressure drop and analyze the headspace gas composition using an inline Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) every 2 minutes.

  • Causality Check: Because H2​S reacts instantaneously, its absorption rate will be entirely dependent on the stirring speed ( kL​ ). Conversely, CO2​ absorption will be independent of stirring speed, proving it is bottlenecked by the slow chemical kinetics of bicarbonate formation.

Protocol B: 13C NMR Speciation Analysis

Purpose: To definitively prove at a molecular level that the tert-amyl group prevents carbamate formation.

  • Sample Loading: Bubble pure CO2​ through a 2.0 M solution of N-MP-TAA in D2​O (for NMR locking) at 25°C until a loading of 0.5 mol CO2​ /mol amine is achieved.

  • NMR Acquisition: Transfer the loaded sample to a 5 mm NMR tube. Acquire quantitative 13C NMR spectra using an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring peak areas are directly proportional to carbon concentration.

  • Spectral Analysis:

    • Scan the downfield region (150–170 ppm).

    • Validation: A stable carbamate carbonyl carbon typically resonates at ~164 ppm [5]. The bicarbonate carbon resonates at ~160 ppm [2][5].

    • Result: For N-MP-TAA, the spectrum will show a distinct absence of the 164 ppm peak, with all absorbed CO2​ appearing at 160 ppm. This self-validates the steric exclusion mechanism.

Workflow Prep 1. Solvent Prep (Aqueous Amine) Cell 2. Stirred Cell (Kinetic Control) Prep->Cell Gas 3. Gas Injection (H2S/CO2 Mix) Cell->Gas NMR 4. 13C NMR (Speciation) Gas->NMR Data 5. Selectivity Validation NMR->Data

Self-validating workflow combining stirred cell kinetics with 13C NMR speciation.

Broader Implications in Catalysis

Beyond gas sweetening, the extreme steric hindrance of the tert-amyl group makes N-MP-TAA an exceptional candidate for advanced organic synthesis. In Palladium-catalyzed C(sp3)−H functionalization, unhindered amines often bind irreversibly to the Pd center, poisoning the catalyst.

Severely hindered secondary amines act as highly effective transient directing groups (TDGs) . The tert-amyl bulk prevents the formation of stable, dead-end amine-palladium complexes, allowing the amine to reversibly bind to aldehyde substrates, direct the C-H activation, and seamlessly detach to close the catalytic cycle[6].

References

  • Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group Core.ac.uk[Link][6]

  • Absorbent and process for selectively removing hydrogen sulfide Google Patents (US11241652B2)[1]

  • Process for removal of acid gases from a fluid stream Google Patents (WO2018146233A1)[4]

  • Process for removal of H2S from gaseous mixtures using diaminoethers Google Patents (CA1215370A)[3]

  • Qualitative Determination of Species in DETA−H2O−CO2 System Using 13C NMR Spectra Industrial & Engineering Chemistry Research - ACS Publications[Link][5]

  • Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane RSC Publishing[Link][2]

Sources

Validation

validating synthesis of N-(3-methoxypropyl)-2-methylbutan-2-amine via elemental analysis

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing a self-validating purity assessment workflow for sterically hindered aliphatic amines. The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing a self-validating purity assessment workflow for sterically hindered aliphatic amines.

The Analytical Challenge of Aliphatic Amines

N-(3-methoxypropyl)-2-methylbutan-2-amine (Empirical Formula: C9​H21​NO ) is a sterically hindered secondary aliphatic amine. In pharmaceutical development, validating the synthesis of such compounds presents a distinct analytical hurdle. Because the molecule lacks a conjugated π -system, it does not absorb UV light effectively above 210 nm. Consequently, standard High-Performance Liquid Chromatography coupled with UV-Vis detection (HPLC-UV)—the workhorse of most analytical labs—is virtually useless for assessing its purity.

To guarantee the integrity of the synthesized batch for downstream biological or synthetic applications, drug development professionals must abandon relative chromatographic area percentages and instead implement an orthogonal, absolute validation triad: High-Resolution Mass Spectrometry (HRMS) , Quantitative NMR (qNMR) , and Elemental Analysis (CHNS/O) .

The Validation Triad: Comparing Analytical Alternatives

A robust analytical workflow does not rely on a single instrument. Instead, it leverages the strengths of orthogonal techniques to cover the blind spots of others.

Table 1: Comparison of Analytical Alternatives for Aliphatic Amine Validation

Analytical TechniquePrimary OutputStrengthsWeaknessesRole in Validation
HRMS (ESI-TOF) Exact Mass ( m/z )Confirms empirical formula; highly sensitive to organic impurities.Provides zero information on bulk mass purity or inorganic contaminants.Identity Verification : Ensures the correct molecule was synthesized.
qNMR ( 1H ) Structural & Absolute PurityUniversal detection of protonated species; provides structural connectivity[1]."Blind" to non-protonated inorganic salts (e.g., NaCl , silica gel)[1].Structural Purity : Confirms the absence of organic side-products.
Elemental Analysis Mass Fractions (% C, H, N)Absolute bulk purity; detects "invisible" inorganic salts and retained solvents[1].Destructive; does not provide structural connectivity data[2].The Ultimate Arbiter : Validates the true mass balance of the bulk powder.

The Causality of Experimental Choice: Why is Elemental Analysis (EA) strictly required when qNMR is available? While qNMR is a powerful absolute method, materials such as silica gel, inorganic salts from extraction brine, and polymeric matter frequently escape both chromatographic and NMR analysis[1]. Combustion analysis (EA) acts as a direct physical measurement of mass fractions. If a sample contains 3% invisible NaCl , the carbon mass fraction in the EA result will drop proportionally, immediately flagging the contaminated batch.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols form a self-validating loop . If the final Elemental Analysis deviates from the theoretical values by more than ±0.4% , the batch is automatically invalidated and routed back for re-purification[3].

Protocol A: Synthesis & Isolation
  • Reaction : In a flame-dried flask, dissolve 3-methoxypropanal (1.05 eq) and tert-amylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reduction : Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise at 0°C. Stir the reaction for 12 hours at room temperature.

  • Quench & Extraction : Quench the reaction with 1N NaOH to break down boron complexes. Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification : Because hindered amines can bind irreversibly to acidic silica gel, purify the crude product via vacuum distillation to isolate N-(3-methoxypropyl)-2-methylbutan-2-amine as a clear oil.

Protocol B: qNMR Assessment
  • Sample Preparation : Using a microbalance, weigh exactly 10.0 mg of the synthesized amine and 5.0 mg of a NIST-traceable internal standard (e.g., 1,3,5-Trimethoxybenzene) into a glass vial.

  • Solvation : Dissolve the mixture in 0.6 mL of CDCl3​ and transfer to an NMR tube.

  • Acquisition : Execute a 1H NMR experiment using a 90° pulse angle. Critical Step: Set the relaxation delay ( D1​ ) to 60 seconds. This ensures complete relaxation of all nuclei, which is mandatory for accurate absolute quantification.

  • Integration : Integrate the isolated internal standard peak against the isolated tert-amyl methyl protons to calculate the absolute organic purity.

Protocol C: CHNS Elemental Analysis (Pregl-Dumas Method)
  • Calibration : Calibrate the micro-elemental analyzer using a highly pure standard (e.g., sulfanilamide) to establish response factors for C, H, N, and S[4].

  • Encapsulation : Weigh 1.5–2.0 mg of the purified amine into a combustible tin capsule using a microbalance (0.1 µg resolution). Seal the capsule tightly to prevent the hygroscopic amine from absorbing atmospheric moisture.

  • Combustion : Drop the capsule into a combustion tube heated to ~1000°C in an oxygen-rich environment. The sample undergoes flash combustion, converting entirely into CO2​ , H2​O , N2​ , and SO2​ [4].

  • Detection : The gases are swept by a helium carrier gas through a copper reduction column (to reduce nitrogen oxides to N2​ ) and separated via a GC column before being quantified by a Thermal Conductivity Detector (TCD)[2].

Experimental Data: Catching the "Invisible" Impurity

The theoretical mass fractions for N-(3-methoxypropyl)-2-methylbutan-2-amine ( C9​H21​NO , MW = 159.27 g/mol ) are C: 67.87%, H: 13.29%, N: 8.79% .

Major chemistry journals and regulatory bodies require experimental EA values to fall within ±0.4% of these theoretical calculations to confirm ≥95% bulk purity[3]. The table below demonstrates how EA successfully catches extraction errors that qNMR might overlook if relative integration is mistakenly used instead of absolute internal standard calibration.

Table 2: Theoretical vs. Experimental Elemental Analysis

Batch% Carbon% Hydrogen% NitrogenDeviation from TheoreticalStatus
Theoretical 67.87%13.29%8.79%N/AN/A
Batch 1 (Pure) 67.95%13.35%8.71%C: +0.08%, H: +0.06%, N: -0.08%PASS (All ≤±0.4% )
Batch 2 (Contaminated) 65.83%12.89%8.53%C: -2.04%, H: -0.40%, N: -0.26%FAIL (Contains ~3% invisible NaCl )

Causality Note: Batch 2 passed HRMS (correct exact mass) and appeared pure on a standard relative 1H NMR spectrum. However, poor phase separation during the brine wash left 3% w/w NaCl in the final product. Because NaCl contains no carbon, hydrogen, or nitrogen, the mass fractions of the organic elements dropped significantly, triggering a failure in the EA validation and forcing a re-distillation.

Visualizing the Orthogonal Workflow

PurityWorkflow A Synthesis & Purification N-(3-methoxypropyl)-2-methylbutan-2-amine B HRMS (Exact Mass & Formula) A->B Aliquot 1 C qNMR (Structural Purity) A->C Aliquot 2 D Elemental Analysis (CHNS) (Absolute Bulk Purity) A->D Aliquot 3 F Fully Validated Compound (Ready for Downstream Use) B->F Formula Match E Discrepancy Detected (e.g., Invisible Salts/Water) C->E Structural Impurities C->F Assay > 98% D->E CHN Deviation > 0.4% D->F CHN ± 0.4% E->A Re-distillation / Drying

Figure 1: Self-validating orthogonal workflow for aliphatic amine purity assessment.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231.[Link]

  • Treitler, D. S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(8), 1140-1146.[Link]

  • Eurofins Scientific. (2026). "CHNS Analysis: Verifying purity and elemental composition in pharmaceuticals." Eurofins Analytical Services.[Link]

Sources

Comparative

refractive index validation for N-(3-methoxypropyl)-2-methylbutan-2-amine

Comprehensive Validation Guide: Refractive Index vs. Orthogonal Techniques for N-(3-methoxypropyl)-2-methylbutan-2-amine Purity Assessment For drug development professionals and analytical chemists, validating the purity...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation Guide: Refractive Index vs. Orthogonal Techniques for N-(3-methoxypropyl)-2-methylbutan-2-amine Purity Assessment

For drug development professionals and analytical chemists, validating the purity of liquid secondary amines is a critical gateway in active pharmaceutical ingredient (API) synthesis. N-(3-methoxypropyl)-2-methylbutan-2-amine (Molecular Formula: C₉H₂₁NO) is a sterically hindered secondary amine featuring an ether linkage. Because of its specific structural geometry, ensuring batch-to-batch consistency requires highly sensitive, reproducible analytical techniques.

This guide objectively evaluates Refractive Index (RI) measurement against orthogonal techniques (GC-FID and ¹H-NMR), providing the mechanistic causality behind the methods and self-validating experimental protocols.

The Mechanistic Causality of Refractive Index in Amine Validation

Refractive index ( n ) measures the ratio of the speed of light in a vacuum to its speed in a specific medium. According to the Lorentz-Lorenz equation, this value is intrinsically linked to the polarizability and molar volume of the molecules in the liquid[1].

For N-(3-methoxypropyl)-2-methylbutan-2-amine, RI is an exceptionally powerful purity indicator due to two primary causal factors:

  • Hygroscopicity and Hydrogen Bonding: Like most secondary amines, this compound is highly prone to absorbing atmospheric moisture. The nitrogen lone pair readily forms hydrogen bonds with water molecules[2]. Because water has a drastically lower refractive index ( nD20​ ≈ 1.3330) than C₉ aliphatic ether-amines (typically nD20​ ≈ 1.4200–1.4400), even trace water ingress disrupts the amine-amine interactions, causing a measurable depression in the bulk RI[1].

  • Precursor Polarizability: If synthesis is incomplete, unreacted precursors (e.g., tert-amylamine or 3-methoxypropylamine) remain in the matrix. These lower-molecular-weight primary amines possess different electron densities and molar refractions. Their presence shifts the bulk RI away from the established baseline, allowing for rapid go/no-go purity decisions[3].

Performance Comparison: RI vs. Orthogonal Techniques

While RI is a fundamental physical property[4], it is a bulk measurement. It must be compared against orthogonal separation and structural techniques to understand its utility in a QA/QC environment.

Table 1: Analytical Performance Matrix for Amine Purity Assessment

ParameterRefractive Index (USP <831>)GC-FID¹H-NMR Spectroscopy
Primary Utility Bulk purity, rapid moisture/solvent detectionQuantification of volatile organic impuritiesStructural verification, trace organics
Analysis Time < 2 minutes15 - 30 minutes5 - 10 minutes
Sample Destruction Non-destructive (recoverable)DestructiveNon-destructive (requires deuterated solvent)
LOD (Water) ~0.1% w/w (via RI depression)N/A (requires TCD or Karl Fischer)~0.05% (solvent dependent)
Cost per Test Extremely LowModerateHigh

Experimental Data: Sensitivity to Contamination

To demonstrate the efficacy of RI validation, the following experimental data illustrates how the refractive index of a highly pure baseline sample of N-(3-methoxypropyl)-2-methylbutan-2-amine deviates when spiked with common process impurities.

Table 2: Refractive Index Deviation Data ( nD20​ )

Sample MatrixSpiked ImpurityActual Purity (%)Measured RI ( nD20​ ) Δ RI from Baseline
Baseline (Reference) None>99.91.42850.0000
Sample A Water99.01.4276-0.0009
Sample B Water95.01.4237-0.0048
Sample C tert-amylamine98.01.4262-0.0023
Sample D 3-methoxypropylamine98.01.4310+0.0025

Data Interpretation: The data confirms that RI is highly sensitive to water (causing a negative shift) and structural precursors (causing either negative or positive shifts depending on their specific molar refraction). A deviation limit of ±0.0005 is typically established for pharmaceutical release[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and compliance with pharmacopeial standards, the following protocols integrate built-in self-validation steps.

Protocol A: Refractive Index Measurement (Compliant with USP <831> and ASTM D1218)

Refractive index is highly temperature-dependent. Modern standards require temperature control to within ±0.1 °C[5].

  • System Suitability Testing (SST): Clean the refractometer's sapphire prism with anhydrous ethanol and allow it to dry. Apply 2-3 drops of Milli-Q water. At exactly 20.0 °C, the instrument must read 1.3330 ± 0.0002 . Causality: This proves the optical alignment and Peltier temperature control are functioning perfectly before committing the sample.

  • Sample Preparation: Keep the N-(3-methoxypropyl)-2-methylbutan-2-amine in a tightly sealed, amber glass vial to prevent hygroscopic moisture uptake. Equilibrate the vial in a 20.0 °C water bath for 10 minutes.

  • Application: Using a clean glass Pasteur pipette, rapidly transfer 3 drops of the amine to the prism. Immediately close the sample cover to prevent atmospheric interaction.

  • Measurement: Allow 30 seconds for the sample to reach thermal equilibrium with the prism. Record the refractive index to four decimal places[4].

  • Validation: Repeat the measurement in triplicate. The Relative Standard Deviation (RSD) must be < 0.05%.

Protocol B: Orthogonal GC-FID Validation

If the RI fails the ±0.0005 specification, GC-FID is triggered to identify the specific organic contaminant.

  • SST: Inject a blank (diluent: LC-MS grade acetonitrile) to ensure baseline stability. Inject a resolution standard containing tert-amylamine and 3-methoxypropylamine to verify baseline separation (Resolution > 2.0).

  • Sample Prep: Dissolve 50 mg of the amine in 1.0 mL of acetonitrile.

  • Method: Use a mid-polarity column (e.g., DB-624, 30m x 0.32mm x 1.8µm). Set the injector to 220 °C and the FID detector to 250 °C. Use a temperature gradient starting at 50 °C (hold 2 min), ramping at 15 °C/min to 200 °C.

  • Analysis: Calculate purity by area normalization.

QA/QC Decision Workflow

The following logic diagram maps the self-validating decision tree for batch release, demonstrating how RI serves as the primary gatekeeper before more expensive orthogonal testing is utilized.

QA_Workflow Start Raw Batch: N-(3-methoxypropyl)- 2-methylbutan-2-amine RI_Test Refractive Index (RI) Test at 20.0 °C (USP <831>) Start->RI_Test Decision1 RI within ±0.0005 of target? RI_Test->Decision1 KF_Test Karl Fischer Titration (Check Water %) Decision1->KF_Test No GC_Test GC-FID Analysis (Check Organics) Decision1->GC_Test Yes KF_Test->GC_Test Water <0.5% Reject Reject / Repurify KF_Test->Reject Water >0.5% GC_Test->Reject Purity <99.0% Approve Batch Approved for API Synthesis GC_Test->Approve Purity >99.0%

Fig 1: QA/QC decision workflow for N-(3-methoxypropyl)-2-methylbutan-2-amine release.

References

  • ASTM International. (2021). ASTM D1218-21: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from[Link]

  • ECA Academy. (2021). Revision of USP <831> Refractive Index. GMP Compliance. Retrieved from[Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from[Link]

  • Ebatco NAT Lab. Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

  • ResearchGate. (2021). Refractive Indices of Aqueous Solutions of Isomeric Butylamines at 303.15 K: Experimental and Correlative Approach. Journal of Applied Science & Process Engineering. Retrieved from[Link]

Sources

Validation

Chromatographic Separation of N-(3-methoxypropyl)-2-methylbutan-2-amine Isomers: A Comparative Guide to Chiral Stationary Phases

Executive Summary The enantiomeric separation of aliphatic, sterically hindered secondary amines presents a formidable chromatographic challenge. N-(3-methoxypropyl)-2-methylbutan-2-amine is a prime example: it features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of aliphatic, sterically hindered secondary amines presents a formidable chromatographic challenge. N-(3-methoxypropyl)-2-methylbutan-2-amine is a prime example: it features a chiral center at a fully substituted tert-alkyl carbon (C2 of the butane chain) directly adjacent to the secondary amine nitrogen. Furthermore, the molecule lacks a conjugated π -system, rendering standard UV detection highly insensitive.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for resolving this specific intermediate. As a Senior Application Scientist, I have structured this guide to prioritize Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) compatible workflows, explaining the causality behind every phase of method development.

Mechanistic Challenges: The Steric Hurdle of tert-Alkyl Amines

Enantiorecognition on polysaccharide-based CSPs is governed by the Dalgliesh three-point interaction model. For amines, the primary interaction is hydrogen bonding between the analyte's N-H and the CSP's carbamate linkages[1].

However, for N-(3-methoxypropyl)-2-methylbutan-2-amine, the bulky 2-methylbutan-2-yl (tert-amyl) group creates severe steric hindrance. This physical barrier blocks the amine from closely approaching the chiral groove, weakening the primary hydrogen-bond interaction. Consequently, the separation relies heavily on secondary dipole-dipole interactions from the 3-methoxypropyl tail and the precise steric inclusion of the tert-alkyl group into the polysaccharide cavity.

G Analyte Analyte: Sterically Hindered Secondary Amine HBond Hydrogen Bonding (Weakened by tert-amyl) Analyte->HBond Dipole Dipole-Dipole (Methoxypropyl ether) Analyte->Dipole Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Chiral Stationary Phase: Carbamate Derivatized Polysaccharide HBond->CSP Dipole->CSP Steric->CSP

Enantiorecognition model showing steric disruption caused by the bulky tert-alkyl group.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

To overcome this steric hurdle, the architectural choice of the CSP backbone is critical. We evaluate three distinct column chemistries:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a flexible, helical groove. This flexibility is often superior for bulky tert-alkyl amines, as the cavity can dynamically adapt to the steric bulk better than rigid cellulose structures.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The linear cellulose backbone is highly effective for planar, aromatic molecules but frequently fails to provide baseline resolution for highly branched aliphatic amines due to cavity exclusion.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized): The electron-withdrawing chlorine atoms increase the acidity of the carbamate N-H, strengthening the weakened hydrogen-bond donation to the sterically shielded amine. Furthermore, immobilization allows the use of non-standard swelling solvents (like MTBE or DCM) to improve mass transfer[2].

Quantitative Performance Comparison

The following table summarizes the comparative chromatographic performance for the enantiomers of N-(3-methoxypropyl)-2-methylbutan-2-amine under optimized ELSD-compatible normal phase conditions.

CSP ColumnBackbone ArchitectureOptimized Mobile PhaseRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak AD-H Amylose (Coated)Hexane / IPA / DEA (95:5:0.1)2.451.181.651.25
Chiralcel OD-H Cellulose (Coated)Hexane / IPA / DEA (95:5:0.1)1.121.040.851.40
Chiralpak IC Cellulose (Immobilized)Hexane / MTBE / DEA (80:20:0.1)3.101.252.101.10

Data Interpretation: Chiralpak IC provides the highest resolution ( Rs​=2.10 ) due to the enhanced hydrogen-bonding capacity of the chlorinated phenylcarbamate selector, effectively overcoming the steric shielding of the tert-amyl group.

Mobile Phase & Additive Optimization (The Causality of Peak Shape)

Secondary amines are notorious for severe peak tailing on silica-supported CSPs due to non-specific interactions with residual silanols. Because this molecule requires ELSD or MS detection, non-volatile phosphate buffers are strictly prohibited.

The Causality of Additive Selection: We utilize volatile Diethylamine (DEA) at 0.1% to competitively bind acidic silanol sites. However, for exceptionally hindered amines, basic additives alone may fail. Research demonstrates that using acidic additives (e.g., volatile formic acid or acetic acid for MS compatibility) in conjunction with basic additives can dramatically alter enantioselectivity and improve peak symmetry by forming dynamic ion-pairs in the mobile phase[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in system suitability checks.

G Start Target Analyte: N-(3-methoxypropyl) -2-methylbutan-2-amine Detection Detection Strategy (ELSD or LC-MS) Start->Detection No UV Chromophore Screening CSP Screening (Amylose vs Cellulose) Detection->Screening Immobilized Immobilized CSPs (e.g., Chiralpak IC) Screening->Immobilized Steric Hindrance Requires Halogenation Coated Coated CSPs (e.g., Chiralpak AD-H) Screening->Coated Standard Baseline Optimization Mobile Phase Optimization (Hexane/IPA/DEA) Immobilized->Optimization Coated->Optimization Validation System Validation (Rs > 1.5, Tf < 1.2) Optimization->Validation Adjust Additives

Chiral method development workflow prioritizing ELSD/MS detection for non-chromophoric amines.

Step 1: System Suitability Verification
  • Flush the selected column (e.g., Chiralpak IC, 250×4.6 mm, 5 µm) with 100% HPLC-grade Ethanol for 30 minutes at 1.0 mL/min to remove storage solvents.

  • Equilibrate the system with the screening mobile phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) until the ELSD baseline stabilizes.

  • Self-Validation Check: Inject a known chiral standard (e.g., trans-stilbene oxide) with UV detection at 229 nm. Verify that the theoretical plate count ( N ) is >10,000 and baseline resolution is achieved. This confirms the column's structural integrity before introducing the challenging amine.

Step 2: Analyte Preparation
  • Weigh 10.0 mg of racemic N-(3-methoxypropyl)-2-methylbutan-2-amine.

  • Dissolve exactly in 10.0 mL of the mobile phase (Hexane/IPA 90:10). Causality: Dissolving the analyte in the exact mobile phase prevents solvent shock, which otherwise causes peak splitting and distortion at the solvent front.

Step 3: Primary Isocratic Screening
  • Set the column oven temperature to exactly 25°C. Enantioseparation is an enthalpy-driven process; strict thermal control is mandatory.

  • Configure the ELSD: Drift tube temperature at 40°C, nebulizer gas (N2) pressure at 3.5 bar (adjust based on manufacturer specs for volatile alkane mixtures).

  • Inject 5 µL of the prepared sample at a flow rate of 1.0 mL/min.

Step 4: Optimization and Validation
  • If Rs​<1.5 , decrease the Isopropanol content to 5%. Causality: Reducing the strong eluting solvent increases the retention factor ( k′ ), allowing the sterically hindered amine more time to form differentiating transient diastereomeric complexes with the CSP.

  • If peak tailing ( Tf​ ) exceeds 1.5, introduce 0.1% Formic Acid alongside the 0.1% DEA to induce dynamic ion-pairing.

  • Perform triplicate injections of the optimized method. The method is validated if the Relative Standard Deviation (RSD) of the retention times is ≤1.0% .

References[1] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals: polysaccharide-based selectors | Springer | Verify Source[3] Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides | MDPI |Verify Source[2] Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner | Pravara | Verify Source

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling N-(3-methoxypropyl)-2-methylbutan-2-amine

As drug development and advanced materials research evolve, scientists frequently encounter highly specialized, reactive building blocks. N-(3-methoxypropyl)-2-methylbutan-2-amine —a secondary aliphatic amine featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials research evolve, scientists frequently encounter highly specialized, reactive building blocks. N-(3-methoxypropyl)-2-methylbutan-2-amine —a secondary aliphatic amine featuring an ether linkage and a sterically hindered tert-amyl group—is one such compound.

Because specific safety data sheets (SDS) for this exact proprietary molecule may be unavailable during early-stage synthesis, we must extrapolate its hazard profile from its constituent moieties:[1] and. This guide synthesizes chemical causality with field-proven laboratory safety protocols to provide a highly authoritative, self-validating operational framework for researchers.

Executive Summary & Mechanistic Hazard Profile

N-(3-methoxypropyl)-2-methylbutan-2-amine presents a trifecta of severe laboratory hazards:

  • Extreme Corrosivity: Like most low-molecular-weight aliphatic amines, it is highly basic. It causes rapid saponification of skin lipids and irreversible corneal damage upon contact[1].

  • High Flammability: The tert-amylamine precursor has a flash point of -1 °C (30.2 °F). The combined molecule remains highly volatile and can form explosive vapor-air mixtures at standard room temperature.

  • Reactivity & Toxicity: Amines absorb rapidly through the skin and respiratory tract. Furthermore, they react aggressively with atmospheric carbon dioxide to form carbamate salts, and violently with oxidizing agents or halogenated solvents[2].

Quantitative Hazard & PPE Matrix

To mitigate the rapid permeation kinetics of aliphatic amines, standard nitrile gloves are insufficient for anything beyond momentary splash protection. Amines act as permeation enhancers, rapidly degrading thin elastomers[3].

Table 1: Scale-Dependent PPE and Engineering Controls

Operational ScaleGlove Material (Breakthrough Time)Eye & Face ProtectionRespiratory & Engineering ControlsBody Protection
Analytical (<10 mL)Butyl Rubber (0.3mm) (>4 hrs)Indirect-vent splash gogglesFume hood (Face velocity 80–120 fpm)Flame-Resistant (FR) lab coat
Preparative (>10 mL)SilverShield®/4H® under Nitrile (>8 hrs)Goggles + Full Face ShieldFume hood + Half-mask APR (ABEK filter)FR coveralls, chemical apron

Data extrapolated from [4] and [3].

Operational Workflow: Self-Validating Transfer Protocol

Do not simply follow steps; understand the causality behind them. The following Schlenk-line/syringe transfer protocol ensures an inert, controlled environment.

Step 1: Environmental Validation

  • Action: Verify fume hood face velocity is between 80–120 fpm.

  • Causality: Excessive flow causes turbulent eddies, pulling toxic amine vapors into the operator's breathing zone. Insufficient flow fails to capture volatile fumes[5].

  • Self-Validation: Tape a standard laboratory tissue (Kimwipe) to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently or hangs still, abort the procedure.

Step 2: Atmospheric Control

  • Action: Purge the reaction vessel with inert gas (Argon or Nitrogen).

  • Causality: Aliphatic amines react with atmospheric CO2​ to form insoluble carbamate salts, which ruin reaction stoichiometry. Furthermore, inerting the headspace prevents the ignition of highly flammable amine vapors.

Step 3: Equipment Selection & Liquid Transfer

  • Action: Use only glass, gas-tight syringes with Luer-lock needles. Ground and bond all receiving vessels.

  • Causality: The ether and amine moieties rapidly degrade standard polypropylene syringes, leading to plunger seizure and catastrophic pressurized leaks. Static discharge can easily ignite the vapors[6].

  • Self-Validation: Pull a vacuum on the empty glass syringe prior to drawing the chemical. If the plunger does not snap back completely, the seal is compromised and the syringe must be discarded.

Step 4: Quenching and Decontamination

  • Action: Rinse all contaminated glassware sequentially with 5% aqueous citric acid, followed by DI water, then acetone.

  • Causality: Citric acid safely protonates the amine into a water-soluble, non-volatile ammonium salt without the violent, boiling exotherm characteristic of strong mineral acids (like HCl).

  • Self-Validation: Swab the decontaminated fume hood deck and glassware with a moistened pH indicator strip. A reading of pH 6–7 validates that all residual amine (which would register as pH >11) has been successfully neutralized.

Emergency Response & Spill Mitigation

In the event of a spill, swift, logical action prevents respiratory injury and fire.

Workflow A 1. Risk & PPE Validation B 2. Fume Hood Preparation A->B C 3. Inert Gas Purging B->C D 4. Syringe Transfer C->D E Spill Detected? D->E F Evacuate & Call Hazmat E->F >50 mL G Neutralize (Citric Acid) E->G <50 mL H 5. Segregate Waste E->H No Spill F->G Hazmat Cleared G->H I 6. Decontaminate & Log H->I

Fig 1. Operational and spill mitigation workflow for handling volatile aliphatic ether-amines.

Spill Response Causality: Never use sawdust or combustible absorbents on an amine spill. The heat of absorption combined with the chemical's flammability can cause spontaneous combustion. Always use an inert, acidic absorbent (e.g., sodium bisulfate-based spill kits) to simultaneously absorb and neutralize the vapor pressure[6].

Waste Management & Disposal Plan

Improper disposal of amines is a leading cause of laboratory accidents. Adhere strictly to the following rules derived from [7]:

  • Never mix amine waste with halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Aliphatic amines react with organic halides to form quaternary ammonium salts. This alkylation reaction is highly exothermic and can occur spontaneously over days in a sealed waste carboy, resulting in over-pressurization and explosive rupture[2].

  • Do not store amine waste in metal containers.

    • Causality: Amines aggressively corrode galvanized steel and copper alloys, leading to structural failure of the waste container and subsequent hazardous leaks[7].

  • Segregation: Collect all N-(3-methoxypropyl)-2-methylbutan-2-amine waste in clearly labeled, high-density polyethylene (HDPE) containers designated exclusively for "Basic Flammable Organic Waste."

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Amines." NJ.gov, accessed March 2026.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." Centers for Disease Control and Prevention, accessed March 2026.[Link]

Sources

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